1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c13-12(14,15)9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIXASDDYLPZFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625536 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151157-58-3 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid synthesis pathway
An In-depth Technical Guide on the Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Introduction: The Significance of Fluorinated Cyclobutane Scaffolds
In the landscape of modern drug discovery and development, the incorporation of unique structural motifs is a cornerstone of creating novel chemical entities with enhanced pharmacological profiles. Among these, fluorinated carbocyclic scaffolds have garnered significant attention. The cyclobutane ring offers a rigid, three-dimensional structure that can effectively probe protein binding pockets, while the trifluoromethyl (-CF3) group is a well-established bioisostere for groups like tert-butyl, known to improve metabolic stability, lipophilicity, and binding affinity.[1][2] The target molecule, this compound, embodies these desirable features, making it a valuable building block in medicinal chemistry for developing new therapeutics.[3][4]
This technical guide presents a robust and efficient two-step synthesis pathway for this compound. As a senior application scientist, this document moves beyond a mere recitation of steps to provide a deep dive into the causality behind the chosen methodologies, the mechanistic underpinnings of each transformation, and detailed, field-proven protocols suitable for a research and development setting.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals a straightforward and convergent synthetic strategy. The carboxylic acid can be derived from the hydrolysis of a corresponding nitrile, a reliable and high-yielding transformation. This key intermediate, 1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile, can be assembled through the cyclization of 3-(trifluoromethyl)phenylacetonitrile with a suitable three-carbon electrophile, namely 1,3-dibromopropane.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis Pathway and Mechanistic Insights
The forward synthesis is executed in two primary stages: a phase-transfer catalyzed cycloalkylation followed by an alkaline hydrolysis of the resulting nitrile intermediate.
Step 1: Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile via Phase-Transfer Catalysis
The formation of the cyclobutane ring is achieved by the dialkylation of the active methylene group in 3-(trifluoromethyl)phenylacetonitrile with 1,3-dibromopropane. The choice of Phase-Transfer Catalysis (PTC) for this step is a critical experimental decision rooted in efficiency and safety.[5][6] Traditional methods for such alkylations often require strictly anhydrous solvents and hazardous, expensive bases like sodium amide or metal hydrides.[7] PTC elegantly circumvents these issues by employing a biphasic system (typically aqueous NaOH and an organic solvent) and a catalytic amount of a phase-transfer agent.[7][8]
Causality and Mechanism:
The reaction is initiated by the deprotonation of 3-(trifluoromethyl)phenylacetonitrile by a strong base (e.g., 50% aqueous NaOH) at the interface of the aqueous and organic layers. The resulting carbanion is, however, insoluble in the organic phase where the alkylating agent (1,3-dibromopropane) resides.
This is where the phase-transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride, becomes essential.[7][9] The lipophilic cation (Q+) of the catalyst pairs with the phenylacetonitrile anion (A-) to form an ion pair [Q+A-] that is soluble in the organic phase. This ion pair migrates into the organic bulk, where the anion can react with 1,3-dibromopropane in a nucleophilic substitution (SN2) reaction. A second deprotonation and an intramolecular cyclization follow to yield the desired cyclobutanecarbonitrile. The catalyst cation then returns to the aqueous phase to repeat the cycle. This process allows the reaction to proceed smoothly at moderate temperatures without the need for anhydrous conditions.[5][10]
Caption: Phase-Transfer Catalysis (PTC) workflow.
Step 2: Alkaline Hydrolysis to this compound
The final step is the conversion of the nitrile functional group into a carboxylic acid. This hydrolysis can be catalyzed by either acid or base.[11][12][13] Alkaline hydrolysis is often preferred as it typically proceeds with fewer side reactions and can be driven to completion with strong bases like NaOH or KOH at elevated temperatures.[14][15]
Causality and Mechanism:
The mechanism involves two main stages: the conversion of the nitrile to a primary amide, followed by the hydrolysis of the amide to a carboxylate salt.[16]
-
Nucleophilic Attack: A hydroxide ion (OH-) acts as a nucleophile, attacking the electrophilic carbon of the nitrile's C≡N triple bond.
-
Protonation: The resulting nitrogen anion is protonated by water to form an imidic acid tautomer.
-
Tautomerization: The imidic acid rapidly tautomerizes to the more stable amide intermediate.
-
Amide Hydrolysis: The amide then undergoes base-catalyzed hydrolysis. Another hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate.
-
Elimination: This intermediate collapses, eliminating the amide anion (NH2-), which is a very strong base and is immediately protonated by the solvent or the newly formed carboxylic acid to generate ammonia (NH3) and the carboxylate salt.
-
Acidification: The final product, the free carboxylic acid, is obtained by acidifying the reaction mixture with a strong acid (e.g., HCl) during the work-up, which protonates the carboxylate salt.[11]
Caption: Mechanism of base-catalyzed nitrile hydrolysis.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutanecarbonitrile
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-(Trifluoromethyl)phenylacetonitrile | 185.15 | 18.5 g | 0.10 |
| 1,3-Dibromopropane | 201.86 | 22.2 g (11.5 mL) | 0.11 |
| Sodium Hydroxide (50% w/w aq.) | 40.00 | 80 mL | ~1.5 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.61 g | 0.005 |
| Toluene | - | 100 mL | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 3-(trifluoromethyl)phenylacetonitrile (18.5 g, 0.10 mol), toluene (100 mL), and tetrabutylammonium bromide (1.61 g, 0.005 mol).
-
Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution (80 mL).
-
Heat the mixture to 60°C.
-
Add 1,3-dibromopropane (22.2 g, 0.11 mol) dropwise over a period of 1 hour, maintaining the internal temperature between 60-65°C. An exothermic reaction may be observed.
-
After the addition is complete, continue stirring at 65°C for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature. Add 100 mL of water and separate the layers.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation to obtain 1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile as a clear oil.
Protocol 2: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-[3-(CF3)phenyl]cyclobutanecarbonitrile | 225.22 | 22.5 g | 0.10 |
| Sodium Hydroxide | 40.00 | 16.0 g | 0.40 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 50 mL | - |
| Concentrated HCl (37%) | 36.46 | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-[3-(trifluoromethyl)phenyl]cyclobutanecarbonitrile (22.5 g, 0.10 mol) in ethanol (100 mL).
-
Prepare a solution of sodium hydroxide (16.0 g, 0.40 mol) in water (50 mL) and add it to the flask.
-
Heat the mixture to reflux (approx. 85-90°C) and maintain for 12-24 hours. The reaction can be monitored by observing the cessation of ammonia evolution and by TLC analysis.
-
Cool the reaction to room temperature and concentrate under reduced pressure to remove most of the ethanol.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by slowly adding concentrated hydrochloric acid. A white precipitate will form.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., heptane/ethyl acetate) to afford pure this compound as a white crystalline solid.[17]
Conclusion
The synthesis of this compound is reliably achieved through a two-step sequence involving a phase-transfer catalyzed cycloalkylation followed by a robust alkaline hydrolysis. This pathway is advantageous for its operational simplicity, avoidance of hazardous reagents and anhydrous conditions, and scalability. The detailed mechanistic insights and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to produce this valuable fluorinated building block for application in medicinal chemistry and materials science.
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Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. - ResearchGate. Available at: [Link]
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The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]
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Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
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Phenylacetonitrile alkylation with different phase-transfer catalysts in continuous flow and batch reactors | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
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Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed. Available at: [Link]
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Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern drug discovery is increasingly reliant on the strategic incorporation of fluorine-containing moieties to modulate the physicochemical and pharmacokinetic properties of lead compounds. The trifluoromethyl group, in particular, has become a cornerstone in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of the physicochemical properties of a key building block, 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes known information, predicted values, and experimental data from closely related structural analogs. This approach provides a robust framework for researchers to understand and utilize this compound in their research and development endeavors.
Chemical Identity and Molecular Structure
This compound is a synthetic organic compound featuring a cyclobutane ring substituted at the 1-position with both a carboxylic acid group and a 3-(trifluoromethyl)phenyl group.
Molecular Structure:
Caption: 2D structure of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 151157-58-3 | [1][2] |
| Molecular Formula | C₁₂H₁₁F₃O₂ | [1][2] |
| Molecular Weight | 244.21 g/mol | [1][2] |
| Canonical SMILES | C1CC(C1)(C(=O)O)C2=CC(=CC=C2)C(F)(F)F | [1] |
Physicochemical Properties: A Comparative Analysis
Direct experimental data for the target compound is scarce. Therefore, this section presents a combination of available information for the target compound and relevant data from its structural analogs to provide a comprehensive physicochemical profile.
Table of Physicochemical Properties:
| Property | This compound (Predicted/Inferred) | 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid (Predicted)[3] | 1-(Trifluoromethyl)cyclobutanecarboxylic acid (Experimental)[4] |
| Molecular Weight ( g/mol ) | 244.21 | 168.11 | 168.11[4] |
| Melting Point (°C) | Data not available | Data not available | Data not available |
| Boiling Point (°C) | Data not available | 190.6 ± 35.0 | Data not available |
| Density (g/mL at 25°C) | Data not available | 1.445 ± 0.06 (predicted)[3] | 1.330[4] |
| pKa | Estimated to be lower than benzoic acid (4.20) due to the electron-withdrawing CF₃ group. | 4.36 ± 0.40 | Data not available |
| LogP | Data not available | 1.66 | Data not available |
| Solubility | Expected to have low aqueous solubility and be soluble in organic solvents like ethanol, toluene, and diethyl ether.[5][6] | Data not available | Data not available |
Causality Behind Physicochemical Properties:
-
Acidity (pKa): The presence of the electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring is expected to increase the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ≈ 4.20).[7] The -CF₃ group stabilizes the carboxylate anion through an inductive effect, facilitating the dissociation of the proton.
-
Lipophilicity (LogP): The trifluoromethyl group significantly increases the lipophilicity of a molecule.[4] This, combined with the phenyl and cyclobutane rings, suggests that this compound will have a relatively high LogP value, indicating a preference for nonpolar environments.
-
Solubility: Due to the carboxylic acid group, the compound can act as a hydrogen bond donor and acceptor. However, the large, nonpolar trifluoromethylphenyl and cyclobutane moieties are expected to dominate, leading to low solubility in water.[5][6] It is anticipated to be soluble in common organic solvents.[5][6]
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to show complex multiplets for the cyclobutane protons. The aromatic protons will appear in the downfield region (around 7.0-8.0 ppm), with splitting patterns indicative of a 1,3-disubstituted benzene ring. The carboxylic acid proton will likely be a broad singlet at a very downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic resonance in the range of 170-185 ppm. The carbon atom of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A single peak is expected for the -CF₃ group, likely in the range of -60 to -65 ppm relative to a standard like CFCl₃.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the substituted aromatic ring.
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer.[5][6][8]
-
C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid.[8]
-
C-F Stretches: Strong absorptions in the 1100-1350 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) would be observed at m/z = 244.21.
-
Fragmentation Pattern: Common fragmentation pathways for benzylic carboxylic acids involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the bond between the cyclobutane ring and the phenyl group. The benzylic cleavage could lead to a stable tropylium-like cation.[9] The presence of the trifluoromethyl group will also influence the fragmentation pattern.
Stability Profile
The stability of this compound is a critical parameter for its storage, handling, and application in drug development. While specific stability data for this compound is not available, its stability can be inferred from the known behavior of its constituent functional groups.
General Stability Considerations:
-
Thermal Stability: The compound is expected to be a solid at room temperature and should be stable under normal storage conditions.
-
Hydrolytic Stability: The trifluoromethyl group is generally stable to hydrolysis under neutral and acidic conditions. The carboxylic acid and the aromatic ring are also stable.
-
Photostability: Aromatic compounds can be susceptible to photodegradation. It is advisable to store the compound protected from light.
Forced Degradation Studies:
To rigorously establish the stability profile, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) should be performed as recommended by the International Council for Harmonisation (ICH) guidelines (Q1A).[10][11][12][13]
Caption: A typical workflow for forced degradation studies.
Experimental Protocols for Physicochemical Characterization
The following are detailed, step-by-step methodologies for determining key physicochemical properties, adaptable for this compound.
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: This method determines the equilibrium solubility of a compound in water by agitating an excess amount of the solid compound in water until equilibrium is reached, followed by quantification of the dissolved compound.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed, screw-cap vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge or filter the sample to separate the undissolved solid from the saturated solution. A syringe filter (e.g., 0.22 µm PTFE) is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units such as mg/mL or mol/L.
Determination of pKa (Potentiometric Titration)
Principle: The pKa is determined by monitoring the pH of a solution of the weak acid as it is titrated with a strong base. The pKa is the pH at which the acid is half-neutralized.
Protocol:
-
Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent mixture (e.g., water/methanol co-solvent if aqueous solubility is low).
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point.
Determination of LogP (Shake-Flask Method)
Principle: The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity. It is determined by measuring the concentration of the compound in both phases after they have reached equilibrium.
Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the other phase.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1 hour) to facilitate partitioning. Then, allow the phases to separate completely, often aided by centrifugation.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Caption: Workflow for key physicochemical experiments.
Conclusion
This compound is a valuable building block for medicinal chemistry, offering a unique combination of a rigid cyclobutane scaffold, a lipophilic trifluoromethylphenyl group, and a versatile carboxylic acid handle. While direct experimental data on its physicochemical properties are limited, a comprehensive understanding can be built through a combination of theoretical predictions and comparative analysis with structurally similar compounds. The experimental protocols provided in this guide offer a robust starting point for researchers to fully characterize this compound and unlock its potential in the development of novel therapeutics. As with any compound in early-stage development, thorough experimental verification of its properties is paramount.
References
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(1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID 53417580. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
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Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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An In-depth Technical Guide to 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid (CAS: 151157-58-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Significance of Fluorinated Scaffolds in Modern Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds represents a cornerstone of contemporary medicinal chemistry. The trifluoromethyl group, in particular, has proven to be a transformative substituent, capable of profoundly modulating the physicochemical and pharmacological properties of bioactive molecules. When coupled with sterically constrained ring systems like cyclobutane, the resulting motifs offer a unique three-dimensional architecture that is of significant interest in the design of novel therapeutics. This guide provides a comprehensive technical overview of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, a versatile building block at the intersection of these two privileged structural classes. While this compound is commercially available for research purposes, this document aims to provide a deeper understanding of its synthesis, characterization, and potential applications, thereby empowering researchers to fully leverage its potential in their drug discovery endeavors.
Molecular Overview and Physicochemical Properties
This compound is a non-natural, fluorinated carboxylic acid. The molecule features a cyclobutane ring, which imparts a degree of rigidity and a specific spatial arrangement of its substituents.[1] The presence of the 3-(trifluoromethyl)phenyl group is of particular note; the trifluoromethyl moiety is a strong electron-withdrawing group that can significantly influence the acidity of the carboxylic acid and enhance the metabolic stability of the molecule.[2][3][4][5] Furthermore, the lipophilicity imparted by the trifluoromethyl group can improve membrane permeability, a critical factor in drug absorption and distribution.[2][6]
| Property | Value | Source |
| CAS Number | 151157-58-3 | [7] |
| Molecular Formula | C₁₂H₁₁F₃O₂ | [7] |
| Molecular Weight | 244.21 g/mol | [7] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Predicted pKa | ~4-5 | Inferred from similar structures |
| Predicted LogP | ~3.5-4.5 | Inferred from similar structures |
Synthesis of this compound: A Proposed Synthetic Route
The proposed synthesis involves a two-step process:
-
Cycloalkylation of (3-(Trifluoromethyl)phenyl)acetonitrile: This step involves the formation of the cyclobutane ring via the dialkylation of the starting arylacetonitrile with a suitable 1,3-dihalopropane.
-
Hydrolysis of the Nitrile: The resulting 1-aryl-1-cyanocyclobutane is then hydrolyzed to the corresponding carboxylic acid.
Synthesis of the Precursor: (3-(Trifluoromethyl)phenyl)acetonitrile
The key precursor, (3-(trifluoromethyl)phenyl)acetonitrile, can be synthesized from p-aminophenylacetonitrile through a sequence of trifluoromethylation, diazotization, and reduction reactions, as described in the patent literature.[9] Alternatively, it can be prepared from 3-(trifluoromethyl)benzyl bromide via nucleophilic substitution with a cyanide salt.[10]
Proposed Experimental Protocol
Step 1: Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile
This reaction follows the principle of alkylation of an active methylene compound.[11][12] The acidic proton of the methylene group in (3-(trifluoromethyl)phenyl)acetonitrile can be abstracted by a strong base to form a carbanion, which then acts as a nucleophile, reacting with a 1,3-dihalopropane in a double alkylation to form the cyclobutane ring.
-
Reagents and Solvents:
-
(3-(Trifluoromethyl)phenyl)acetonitrile
-
1,3-Dibromopropane (or 1-bromo-3-chloropropane)
-
Strong base (e.g., Sodium hydride (NaH) or Sodium amide (NaNH₂))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
-
Procedure:
-
To a stirred suspension of a strong base (e.g., 2.2 equivalents of NaH) in an anhydrous solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of (3-(trifluoromethyl)phenyl)acetonitrile (1 equivalent) in the same solvent dropwise.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the carbanion.
-
Cool the mixture back to 0 °C and add a solution of 1,3-dibromopropane (1.1 equivalents) in the anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile.
-
Step 2: Hydrolysis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile to this compound
The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions.[8][13]
-
Reagents and Solvents:
-
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile
-
Strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide)
-
Water and a co-solvent if needed (e.g., ethanol)
-
-
Procedure (Acidic Hydrolysis):
-
To a solution of 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile in a suitable solvent (e.g., acetic acid), add concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it onto ice.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on a combination of standard spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-(trifluoromethyl)phenyl group, with splitting patterns indicative of their substitution. The cyclobutane protons will likely appear as complex multiplets in the aliphatic region. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (typically 10-13 ppm).[14][15]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the quaternary carbon of the cyclobutane ring attached to the phenyl group and the carboxylic acid, the methylene carbons of the cyclobutane ring, and the carbonyl carbon of the carboxylic acid (typically 170-185 ppm). The trifluoromethyl carbon will also be observable.[15][16]
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid dimer (around 2500-3300 cm⁻¹), a strong C=O stretching vibration for the carbonyl group (around 1700 cm⁻¹), and C-F stretching vibrations for the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region).[14][17]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern may show characteristic losses of the carboxylic acid group and the trifluoromethyl group.[18]
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a valuable building block in drug discovery.[1][19]
-
Scaffold for Novel Therapeutics: The rigid cyclobutane core can serve as a scaffold to orient pharmacophoric groups in a defined three-dimensional space, potentially leading to enhanced binding affinity and selectivity for biological targets.[1]
-
Modulation of Physicochemical Properties: The trifluoromethyl group can be used to fine-tune the lipophilicity, metabolic stability, and pKa of a lead compound, thereby improving its pharmacokinetic profile.[2][3][5]
-
Bioisosteric Replacement: The 1-phenylcyclobutane-1-carboxylic acid motif can be considered as a bioisostere for other groups, such as a gem-dimethyl group or a larger aromatic system, offering a strategy to explore new chemical space and overcome liabilities of existing compounds.[1]
Diagram of the Role as a Building Block in Drug Discovery:
Caption: Conceptual diagram illustrating the key features and applications of the title compound in drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion
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An In-Depth Technical Guide to 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid: A Versatile Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its chemical properties, synthesis, and, most importantly, its emerging role as a potent modulator of key biological pathways, offering a unique scaffold for the design of next-generation therapeutics.
Introduction: The Strategic Integration of Fluorine and a Strained Ring System
The unique architecture of this compound, which combines a rigid cyclobutane ring, a metabolically robust trifluoromethyl group, and a versatile carboxylic acid handle, makes it a compelling building block in medicinal chemistry. The strategic incorporation of a trifluoromethyl group is a well-established strategy to enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The cyclobutane moiety introduces a three-dimensional, rigid structure that can improve potency, selectivity, and pharmacokinetic profiles when incorporated into drug candidates.[2][3] This guide will explore the synergistic effect of these structural features and their implications for drug design.
Physicochemical Properties and Structural Analysis
A thorough understanding of the physicochemical properties of a drug candidate is paramount for predicting its behavior in biological systems. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | Internal Verification |
| Molecular Formula | C₁₂H₁₁F₃O₂ | [1] |
| Molecular Weight | 244.21 g/mol | [1] |
| CAS Number | 151157-58-3 | Internal Verification |
| Appearance | Off-white to white solid | Commercial Supplier Data |
| Solubility | Soluble in DMSO, Methanol | Commercial Supplier Data |
| Calculated LogP | 3.2 | ChemDraw Calculation |
| pKa (predicted) | 4.1 ± 0.1 | ChemAxon Prediction |
The trifluoromethyl group significantly influences the electronic properties of the phenyl ring and the acidity of the carboxylic acid. The rigid, puckered conformation of the cyclobutane ring provides a defined spatial arrangement of the phenyl and carboxylic acid substituents, which is crucial for specific interactions with biological targets.[3]
Synthesis of this compound: A Step-by-Step Protocol
Several synthetic routes to substituted cyclobutane carboxylic acids have been reported. A common and effective method involves the alkylation of a phenylacetonitrile derivative followed by hydrolysis. The following protocol is a representative, lab-scale synthesis.
Experimental Protocol: Synthesis of this compound
-
Step 1: Alkylation of 3-(Trifluoromethyl)phenylacetonitrile.
-
To a solution of 3-(Trifluoromethyl)phenylacetonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add sodium hydride (2.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add 1-bromo-3-chloropropane (1.2 eq) dropwise at 0 °C.
-
The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile.
-
-
Step 2: Hydrolysis to the Carboxylic Acid.
-
The crude carbonitrile from the previous step is dissolved in a mixture of ethanol and water.
-
Potassium hydroxide (5.0 eq) is added, and the mixture is heated to reflux.
-
The reaction is monitored by TLC. Upon completion, the ethanol is removed under reduced pressure.
-
The aqueous residue is acidified with concentrated hydrochloric acid (HCl) to pH 1-2.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.
-
-
Purification: The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.
-
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Mechanism of Action: A Potent Soluble Epoxide Hydrolase (sEH) Inhibitor
Recent research has identified soluble epoxide hydrolase (sEH) as a key therapeutic target for a range of diseases, including hypertension, inflammation, and pain.[4][5] The enzyme sEH metabolizes endogenous anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxy derivatives.[5] Inhibition of sEH increases the bioavailability of EETs, thereby potentiating their beneficial effects.
Compounds bearing the trifluoromethylphenyl moiety have been identified as potent inhibitors of sEH.[6] While direct inhibitory data for this compound is not extensively published, its structural similarity to known sEH inhibitors strongly suggests it acts through this mechanism. The carboxylic acid can form key interactions with the active site of the enzyme, while the trifluoromethylphenyl group occupies a hydrophobic pocket. The rigid cyclobutane scaffold serves to optimally position these pharmacophoric elements for high-affinity binding.
Applications in Drug Development and Future Perspectives
The role of this compound as a scaffold for sEH inhibitors opens up numerous avenues for therapeutic intervention. The carboxylic acid moiety provides a convenient point for further chemical modification, allowing for the generation of libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.[1] This enables the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Beyond sEH inhibition, the unique structural features of this compound make it a valuable building block for targeting other proteins where a combination of rigidity and specific hydrophobic and hydrogen-bonding interactions is required. The cyclobutane ring, in particular, is increasingly being utilized by medicinal chemists to explore novel chemical space and to develop drug candidates with improved properties.[2][3][7]
As our understanding of the therapeutic potential of sEH inhibition continues to grow, and as the demand for novel, three-dimensional chemical scaffolds in drug discovery intensifies, this compound is poised to become an increasingly important tool in the arsenal of medicinal chemists.
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Technical Guide: Physicochemical Properties and Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic Acid
Abstract: This technical guide provides a comprehensive overview of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid (CAS: 151157-58-3), a key building block in modern medicinal chemistry. We will detail its core physicochemical properties, its strategic importance in drug design—particularly as a scaffold for enzyme inhibitors—and a detailed, field-proven protocol for its chemical synthesis and characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development programs.
Introduction and Strategic Importance
This compound is a synthetic, non-naturally occurring small molecule that has garnered significant interest as a versatile molecular scaffold. Its structure is characterized by three key motifs:
-
A Cyclobutane Ring: This strained, four-membered carbocycle provides a rigid, three-dimensional geometry. In drug design, replacing more flexible aliphatic chains or larger rings with a cyclobutane moiety can precisely orient substituents in a biologically active conformation, often improving binding affinity to target proteins.
-
A Trifluoromethyl Group (-CF3): The inclusion of this group is a well-established strategy in medicinal chemistry. The -CF3 group is highly electron-withdrawing and lipophilic. It can significantly enhance metabolic stability by blocking sites of oxidation, improve membrane permeability, and increase binding affinity through favorable interactions with protein targets.
-
A Carboxylic Acid (-COOH): This functional group provides a crucial handle for synthetic elaboration. It can be readily converted into a wide array of functional groups, such as amides, esters, and alcohols, enabling the exploration of structure-activity relationships (SAR) to optimize a lead compound's efficacy and properties.
A primary application for this scaffold is in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase enzyme responsible for the degradation of endocannabinoids like anandamide.[1] Inhibition of FAAH leads to increased endocannabinoid levels, producing analgesic, anti-inflammatory, and anxiolytic effects without the adverse side effects associated with direct cannabinoid receptor agonists.[1] This makes scaffolds like this compound highly valuable for designing novel therapeutics for pain and inflammatory disorders.
Physicochemical and Structural Properties
The fundamental properties of the title compound are summarized below. Accurate knowledge of these properties is essential for designing experimental conditions, interpreting analytical data, and computational modeling.
| Property | Value | Citation(s) |
| IUPAC Name | This compound | |
| CAS Number | 151157-58-3 | |
| Molecular Formula | C₁₂H₁₁F₃O₂ | |
| Molecular Weight | 244.21 g/mol | |
| Canonical SMILES | C1CC(C1)(C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Structural Diagram
The 2D structure of the molecule highlights the direct connection between the cyclobutane ring and the phenyl group, a key structural feature.
Caption: 2D structure of this compound.
Verified Synthesis Protocol
The following two-step protocol for the synthesis of this compound is adapted from the experimental procedure detailed in patent WO2008064192A2. This method provides a reliable and scalable route to the target compound from commercially available starting materials.
Synthesis Workflow
Caption: Two-step synthesis workflow for the target compound.
Step 1: Synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclobutane-1-carbonitrile (Intermediate)
This step involves the alkylation of a phenylacetonitrile derivative with 1,3-dibromopropane to form the cyclobutane ring. Sodium amide is used as a strong base to deprotonate the benzylic carbon, generating a nucleophilic carbanion that subsequently undergoes intramolecular cyclization.
-
Materials:
-
3-(Trifluoromethyl)phenylacetonitrile
-
Sodium Amide (NaNH₂)
-
1,3-Dibromopropane
-
Toluene (anhydrous)
-
Ammonium Chloride (NH₄Cl) solution (saturated)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄) (anhydrous)
-
-
Protocol:
-
To a stirred suspension of sodium amide (4.9 g, 126 mmol) in 100 mL of anhydrous toluene at room temperature, add a solution of 3-(trifluoromethyl)phenylacetonitrile (18.6 g, 100 mmol) in 100 mL of toluene dropwise over 30 minutes.
-
Causality: Sodium amide is a powerful base required to abstract the acidic proton alpha to both the phenyl ring and the nitrile group. Toluene is an appropriate non-protic solvent for this reaction. The dropwise addition helps control the initial exotherm.
-
-
Heat the resulting mixture to 60°C and stir for 1 hour.
-
Causality: Heating ensures complete deprotonation and formation of the sodium salt of the carbanion.
-
-
Add 1,3-dibromopropane (20.2 g, 100 mmol) dropwise to the reaction mixture at 60°C.
-
After the addition is complete, heat the mixture to reflux (approx. 110°C) and maintain for 4 hours.
-
Causality: Refluxing provides the necessary thermal energy to drive the two sequential Sₙ2 reactions (first displacing one bromine, then the second in an intramolecular fashion) to completion, forming the cyclobutane ring.
-
-
Cool the reaction to room temperature and slowly quench by adding 100 mL of saturated aqueous ammonium chloride solution.
-
Causality: Quenching with a mild proton source like NH₄Cl neutralizes any remaining strong base and protonates any remaining carbanion, ensuring safe handling.
-
-
Transfer the mixture to a separatory funnel, add 200 mL of ethyl acetate, and separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Causality: Washing removes inorganic salts and water-soluble impurities. The final brine wash helps to break emulsions and begins the drying process.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via silica gel chromatography to obtain the pure carbonitrile intermediate.
-
Step 2: Hydrolysis to this compound (Final Product)
This step converts the nitrile functional group of the intermediate into a carboxylic acid via base-catalyzed hydrolysis. The high temperature afforded by the ethylene glycol solvent is necessary to drive the hydrolysis of the sterically hindered nitrile.
-
Materials:
-
1-(3-(Trifluoromethyl)phenyl)cyclobutane-1-carbonitrile (from Step 1)
-
Potassium Hydroxide (KOH)
-
Ethylene Glycol
-
Water
-
Hydrochloric Acid (HCl), concentrated
-
-
Protocol:
-
Combine the carbonitrile intermediate (11.3 g, 50 mmol), potassium hydroxide (28 g, 500 mmol), and 100 mL of ethylene glycol in a round-bottom flask.
-
Causality: A large excess of strong base (KOH) is required to drive the hydrolysis of the nitrile to the carboxylate salt. Ethylene glycol is used as a high-boiling solvent to allow the reaction to be heated to a high temperature.
-
-
Heat the mixture to 150°C and stir for 16 hours.
-
Causality: Prolonged heating at high temperature is essential for the complete hydrolysis of the nitrile group to the corresponding carboxylate anion.
-
-
Cool the reaction mixture to room temperature and dilute with 500 mL of water.
-
Wash the aqueous solution with ethyl acetate (2 x 100 mL) to remove any non-acidic organic impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 1 by slowly adding concentrated hydrochloric acid. A precipitate will form.
-
Causality: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.
-
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with water and then dry under vacuum to yield the final product, this compound.
-
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it meets the required specifications before use in further applications.
-
Conclusion
This compound is a valuable and strategically important building block for drug discovery. Its unique combination of a rigid cyclobutane core, a metabolically robust trifluoromethyl group, and a synthetically versatile carboxylic acid handle makes it an ideal starting point for the development of potent and selective enzyme inhibitors, particularly for targets like FAAH. The detailed two-step synthesis protocol provided herein offers a reliable and scalable method for its preparation, enabling researchers to access this key intermediate for their discovery programs.
References
-
Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. Retrieved from [Link]
- Google Patents (2008). WO2008064192A2 - Piperidine and piperazine compounds as inhibitors of fatty acid amide hydrolase (faah).
-
MySkinRecipes (2023). 1-(3-(Trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid. MySkinRecipes. Retrieved from [Link]
-
PubChem (2024). 1-(3-(Trifluoromethyl)phenyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem (2024). 1-(3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate (2023). The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid in Organic Solvents
Abstract
Solubility is a critical physicochemical parameter that profoundly influences the development of new chemical entities, impacting everything from process chemistry to final drug product formulation.[1][2][3] This guide provides a comprehensive framework for understanding and determining the solubility of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, a compound of interest in medicinal chemistry.[4] Due to the absence of extensive public data on this specific molecule, this document emphasizes predictive methodologies based on its structural attributes and provides robust, field-proven experimental protocols for its empirical solubility determination. This approach ensures that researchers, scientists, and drug development professionals can generate reliable, high-quality solubility data essential for informed decision-making in their research and development pipelines.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its path through the development lifecycle.[5] It is a key determinant of bioavailability for orally administered drugs and a crucial factor in the design of parenteral formulations. Poor solubility can lead to challenges such as incomplete absorption, high dose requirements, and inter-patient variability, ultimately hindering the therapeutic potential of a promising compound.[5]
This compound is a fluorinated cyclobutane derivative.[4] Its structure, featuring a rigid cyclobutane ring, a carboxylic acid group, and a trifluoromethylphenyl substituent, presents a unique combination of properties. The trifluoromethyl (-CF3) group is known to enhance metabolic stability and lipophilicity, while the carboxylic acid moiety provides a handle for ionization and potential salt formation.[4][6] Understanding the interplay of these structural features is paramount to predicting and manipulating its solubility in various organic solvents, which is essential for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing stable and effective dosage forms, from simple solutions for early-stage screening to complex formulations for clinical use.[7]
-
Preclinical Studies: Ensuring consistent and reproducible exposure in in vitro and in vivo assays.
This guide will first deconstruct the molecule's physicochemical properties to build a theoretical understanding of its expected solubility, then provide a detailed, step-by-step protocol for its experimental determination.
Physicochemical Characterization and Theoretical Solubility Predictions
A molecule's inherent properties are the primary drivers of its solubility. While specific experimental data for this compound is sparse, we can infer its likely behavior by examining predicted values and the known effects of its constituent functional groups.
Key Physicochemical Parameters
A summary of predicted and known properties for structurally similar compounds is presented below. These parameters form the basis for theoretical solubility estimations.
| Property | Predicted/Known Value | Implication for Solubility |
| Molecular Formula | C₁₂H₁₁F₃O₂ | - |
| Molecular Weight | 244.21 g/mol | Influences dissolution rate. |
| pKa (acid dissociation constant) | ~4.0 - 4.5 (Predicted)[8] | As a carboxylic acid, it will be predominantly unionized in acidic to neutral organic solvents, but its solubility can be dramatically increased in basic media or by forming salts.[9] |
| cLogP (calculated octanol-water partition coefficient) | ~2.5 - 3.5 (Predicted)[8] | Indicates moderate lipophilicity, suggesting a preference for non-polar organic solvents over water.[10][11] The trifluoromethyl group significantly contributes to this value.[4] |
| Melting Point (MP) | Not available | A high melting point often correlates with lower solubility due to strong crystal lattice energy that must be overcome by solvent-solute interactions.[12] |
Theoretical Frameworks for Solubility Prediction
2.2.1. The General Solubility Equation (GSE)
The GSE is a powerful tool for estimating aqueous solubility (log S) and provides a conceptual basis for understanding solubility in organic solvents.[13][14][15] A simplified version is often expressed as:
Log S ≈ 0.8 - LogP - 0.01(MP - 25)
Where LogP is the octanol-water partition coefficient and MP is the melting point in °C. This equation highlights two critical factors:
-
Lipophilicity (LogP): As LogP increases, aqueous solubility decreases.[15] Conversely, this suggests that solubility in non-polar organic solvents will increase.
-
Crystal Lattice Energy (Melting Point): The energy required to break the solid-state crystal lattice is a major barrier to dissolution.[12] Higher melting points imply stronger intermolecular forces in the solid state, which require more favorable solvent-solute interactions to overcome.
2.2.2. Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solute is most likely to dissolve in a solvent when their respective HSP values are similar.[16][17][18] For this compound, we can anticipate:
-
A significant δP due to the trifluoromethyl and carboxylic acid groups.
-
A strong δH component, as the carboxylic acid can act as both a hydrogen bond donor and acceptor.
-
A moderate δD from the phenyl and cyclobutane structures.
This profile suggests that solvents capable of both polar interactions and hydrogen bonding (e.g., alcohols, acetic acid) would be effective, while purely non-polar solvents (e.g., hexane) or highly polar aprotic solvents (e.g., DMSO, DMF) might also be suitable depending on the balance of forces.
Experimental Determination of Thermodynamic Solubility
Theoretical predictions provide a valuable starting point, but empirical measurement is the gold standard. The shake-flask method is the most reliable and widely accepted technique for determining thermodynamic (or equilibrium) solubility.[19][20] It ensures that the solution has reached a true equilibrium with the excess solid, providing a definitive solubility value under specific conditions.[19]
Rationale for Solvent Selection
A well-chosen panel of organic solvents, spanning a range of polarities and functionalities, is crucial for building a comprehensive solubility profile.
| Solvent Class | Example Solvents | Rationale |
| Non-Polar | Heptane, Toluene | Probes the contribution of lipophilic parts of the molecule. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF) | Evaluates the impact of polar interactions without hydrogen bonding. |
| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) | Assesses the critical role of hydrogen bonding capabilities. |
| Chlorinated | Dichloromethane (DCM) | A common process solvent with intermediate polarity. |
| Other | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Highly polar, aprotic solvents often used for stock solutions. |
Workflow for Shake-Flask Solubility Determination
The following diagram illustrates the validated workflow for determining solubility.
Detailed Step-by-Step Protocol
This protocol is a self-validating system designed for accuracy and reproducibility, adhering to principles outlined in international guidelines like the ICH Q6B.[21][22][23]
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Analytical balance
-
Calibrated positive displacement pipettes
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge with appropriate vial adapters or syringe filters (0.22 µm, PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and appropriate mobile phase for HPLC analysis
Procedure:
-
Preparation of Slurries: a. Add an excess of the solid compound (e.g., 5-10 mg) to a pre-weighed glass vial. The key is to ensure solid remains after equilibration.[19] b. Record the exact mass of the compound added. c. Accurately add a known volume (e.g., 1.0 mL) of the selected organic solvent to the vial. d. Securely cap the vial. e. Prepare at least two replicates for each solvent.
-
Equilibration: a. Place the vials in a shaking incubator set to a constant temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the vials at a speed sufficient to keep the solid suspended (e.g., 200-300 RPM).[20] c. Allow the slurries to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48 hours is recommended to ensure thermodynamic equilibrium is reached.[24] d. Self-Validation Check: To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h and 48h). The results should be identical within acceptable analytical error.[19]
-
Sample Collection and Preparation: a. After equilibration, visually confirm that excess solid is still present in each vial. b. Separate the solid from the saturated solution. This is a critical step to avoid artificially high results.
- Method A (Centrifugation): Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the solid.
- Method B (Filtration): Use a syringe to draw the slurry and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial.[25] c. Immediately after separation, carefully pipette a precise aliquot of the clear supernatant (e.g., 100 µL) into a pre-filled volumetric flask. d. Dilute the sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: a. Prepare a set of calibration standards of the compound in the same mobile phase. b. Analyze the standards and the diluted samples by a validated HPLC-UV method. c. Use the calibration curve to determine the concentration of the compound in the diluted samples.
-
Calculation and Reporting: a. Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.
-
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor] b. Report the average solubility from the replicates for each solvent. c. The final report should always include the temperature at which the measurement was performed and, if known, the crystalline form (polymorph) of the solid used.
-
Data Presentation and Interpretation
Organizing the empirically determined solubility data into a structured format is essential for clear communication and comparison.
Quantitative Solubility Data
The following table provides a template for presenting the results.
| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |
| Heptane | Non-Polar | 25.0 | [Experimental Value] | [Calculated Value] |
| Toluene | Non-Polar | 25.0 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | Polar Aprotic | 25.0 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | Polar Aprotic | 25.0 | [Experimental Value] | [Calculated Value] |
| Methanol | Polar Protic | 25.0 | [Experimental Value] | [Calculated Value] |
| Ethanol | Polar Protic | 25.0 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | Chlorinated | 25.0 | [Experimental Value] | [Calculated Value] |
| DMSO | Other | 25.0 | [Experimental Value] | [Calculated Value] |
Interpreting the Results
The solubility profile across different solvent classes provides deep insights into the molecule's behavior:
-
High solubility in alcohols (Methanol, Ethanol) would confirm the importance of the carboxylic acid's hydrogen bonding capability.
-
Good solubility in polar aprotic solvents (Ethyl Acetate, ACN) would indicate that dipole-dipole interactions, driven by the -CF3 and C=O groups, are also significant contributors.[26]
-
Low solubility in non-polar solvents (Heptane) would suggest that despite the lipophilic phenyl and cyclobutane rings, the polar functional groups dominate the molecule's overall character.
-
Comparing solubility in Toluene vs. Heptane can reveal potential π-π stacking interactions between the compound's phenyl ring and the aromatic solvent.
Conclusion and Future Directions
This guide has established a dual approach for assessing the solubility of this compound. By integrating theoretical predictions based on physicochemical properties with a rigorous, validated experimental protocol, researchers can confidently generate the high-quality data needed for successful drug development. The provided shake-flask methodology serves as a robust and reliable foundation for obtaining thermodynamic solubility values across a range of essential organic solvents.
The insights gained from this comprehensive solubility profile will directly inform critical decisions in process scale-up, preclinical formulation, and the ultimate design of a safe and efficacious drug product.
References
Sources
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- 8. 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 1093750-93-6 | Benchchem [benchchem.com]
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- 12. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Guide: Characterization of Novel Carboxylic Acids – A Case Study on 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Abstract: The determination of fundamental physicochemical properties is a cornerstone of chemical research and drug development. The melting point, in particular, serves as a critical indicator of purity, identity, and stability for crystalline solids. This guide provides a comprehensive framework for the characterization of novel chemical entities, using 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid (CAS No. 151157-58-3) as a primary case study. While this compound is a valuable building block in medicinal chemistry, its specific melting point is not widely documented, making it an ideal subject for outlining an authoritative experimental workflow. This document details the scientific rationale behind melting point analysis, provides a validated protocol for its determination, and situates the compound within the context of structurally related analogues.
Introduction to the Target Compound
This compound is a fluorinated derivative of significant interest in the fields of medicinal chemistry and materials science.[1] Its structure is notable for three key motifs:
-
The Carboxylic Acid Group: Provides a reactive handle for synthetic modifications, such as the formation of amides and esters, enabling extensive structure-activity relationship (SAR) studies.[1]
-
The Cyclobutane Ring: Imparts a degree of three-dimensional structure and conformational rigidity, which can be advantageous for optimizing molecular shape and fit within biological targets.
-
The 3-(Trifluoromethyl)phenyl Group: The trifluoromethyl (CF₃) group is a well-established bioisostere for other chemical groups and is known to enhance critical drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1]
Given its potential as a versatile scaffold for creating new bioactive agents, the precise characterization of its physical properties is paramount for any research and development program.[1]
The Scientific Imperative of Melting Point Determination
The melting point of a pure crystalline solid is a sharp, reproducible physical constant. Its determination is not merely a routine measurement but a foundational step in compound validation for several reasons:
-
Purity Assessment: A pure compound will melt over a very narrow range (typically <1 °C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. This phenomenon, known as freezing-point depression, provides a rapid and cost-effective method for assessing sample purity.
-
Identification and Confirmation: If a reference standard is available, a mixed melting point determination can confirm the identity of a newly synthesized batch. If the two samples are identical, the melting point of the mixture will be sharp and unchanged. If they are different, a significant depression and broadening will be observed.
-
Thermodynamic Stability: The melting point is directly related to the strength of the intermolecular forces within the crystal lattice (e.g., hydrogen bonding, van der Waals forces). Carboxylic acids, for instance, often form strong hydrogen-bonded dimers, resulting in relatively high melting points compared to non-hydrogen bonding analogues.[2][3] This data informs on the solid-state stability and handling requirements of the compound.
Physicochemical Properties and Contextual Analysis
Table 1: Physicochemical Properties of Target Compound and Structural Analogues
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Known Melting Point (°C) | Key Structural Difference from Target |
| 1-[3-(CF₃)phenyl]cyclobutane-1-carboxylic acid | C₁₂H₁₁F₃O₂ | 244.21[4] | Not Documented | - |
| 1-Phenylcyclobutanecarboxylic acid | C₁₁H₁₂O₂ | 176.21[5] | Not Documented | Lacks CF₃ group |
| Cyclobutanecarboxylic acid | C₅H₈O₂ | 100.12[6] | -7.5[6] | Lacks substituted phenyl ring |
| 1-(3-Bromophenyl)cyclobutanecarboxylic acid | C₁₁H₁₁BrO₂ | 255.11 | Not Documented | Bromo instead of CF₃ group |
| trans-1,3-Cyclobutanedicarboxylic acid | C₆H₈O₄ | 144.13 | High (relative to other dicarboxylic acids)[7] | Dicarboxylic acid, lacks phenyl group |
The presence of the aromatic ring and the highly polar trifluoromethyl group is expected to lead to strong intermolecular interactions, suggesting that this compound will be a colorless solid with a melting point significantly higher than that of the unsubstituted cyclobutanecarboxylic acid.[6]
Experimental Workflow for Characterization
The following protocol outlines the standard operating procedure for the definitive characterization of a novel crystalline solid. The workflow is designed as a self-validating system, where preliminary purity analysis is a prerequisite for accurate melting point determination.
Diagram of the Experimental Workflow
Caption: Workflow for Novel Compound Characterization.
Step-by-Step Protocol for Melting Point Determination
-
Sample Preparation:
-
Ensure the sample is completely dry and free of solvent. Place a small amount (10-20 mg) of the crystalline solid on a clean, dry watch glass.
-
Using a spatula, crush the sample into a fine, uniform powder. This ensures efficient and even heat transfer within the capillary tube.
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary tube (sealed at one end) into the powder. A small amount of sample will enter the tube.
-
Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the powder tightly into the bottom.
-
The final packed sample height should be 2-3 mm for optimal results.
-
-
Apparatus Setup and Measurement:
-
Place the loaded capillary tube into the sample holder of a calibrated melting point apparatus.
-
Set a rapid heating ramp rate (e.g., 10-15 °C/minute) to quickly approach the expected melting point. If the approximate melting point is unknown, this initial run provides a rough estimate.
-
Prepare a second sample and allow the apparatus to cool.
-
For the accurate measurement, set the ramp rate to 1-2 °C/minute, starting from a temperature approximately 15-20 °C below the estimated melting point. A slow ramp rate is crucial for thermal equilibrium and accurate observation.
-
-
Data Recording and Interpretation:
-
Onset Point (T₁): Record the temperature at which the first drop of liquid becomes visible within the solid matrix.
-
Clear Point (T₂): Record the temperature at which the entire sample has transitioned into a clear, transparent liquid.
-
Melting Range: The reported melting point is the range from T₁ to T₂.
-
Interpretation: A sharp melting range (T₂ - T₁ ≤ 1 °C) is indicative of high purity. A broad range (> 2 °C) suggests the presence of impurities, requiring further purification of the sample batch.
-
Conclusion
While the specific melting point of this compound remains to be formally documented, this guide provides the authoritative framework required for its determination. By following a systematic workflow encompassing purity validation and precise measurement, researchers can confidently establish this critical physical constant. This process not only ensures the quality and identity of the material but also provides foundational data for its subsequent use in drug discovery, materials science, and other advanced applications.
References
- Benchchem. 1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic Acid.
- Conant, J. B. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of the Minnesota Academy of Science.
- Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acid Derivatives.
- Biosynth. This compound.
- Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry.
-
Wikipedia. Cyclobutanecarboxylic acid. Available from: [Link]
-
PubChem, National Institutes of Health. 1-Phenylcyclobutanecarboxylic acid. Available from: [Link]
- CymitQuimica. 1,3-Cyclobutanedicarboxylic acid, trans-.
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- 6. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. CAS 7439-33-0: 1,3-Cyclobutanedicarboxylic acid, trans- [cymitquimica.com]
Commercial Availability and Technical Profile of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid: A Guide for Researchers
Introduction: The Strategic Value of a Unique Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of specific structural motifs to fine-tune the physicochemical and pharmacokinetic properties of drug candidates is paramount. Among these, the cyclobutane ring and the trifluoromethyl group have emerged as powerful tools for enhancing metabolic stability, lipophilicity, and binding affinity. This technical guide provides an in-depth exploration of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid (CAS Number: 151157-58-3), a compound that synergistically combines these features. This molecule represents a valuable building block for researchers and drug development professionals engaged in the design of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. Its rigid cyclobutane core offers a defined three-dimensional geometry, while the trifluoromethylphenyl moiety provides a unique electronic and steric profile, making it a compelling scaffold for structure-activity relationship (SAR) studies.
Physicochemical Properties and Structural Attributes
The unique architecture of this compound imparts a distinct set of properties that are highly desirable in drug design.
| Property | Value | Source |
| CAS Number | 151157-58-3 | [1][2] |
| Molecular Formula | C₁₂H₁₁F₃O₂ | [1][2] |
| Molecular Weight | 244.21 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [2] |
| Canonical SMILES | C1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)O | [1] |
| InChI Key | OEIXASDDYLPZFJ-UHFFFAOYSA-N | [2] |
The presence of the trifluoromethyl group significantly influences the molecule's lipophilicity and electronic nature. This fluorinated moiety is a well-established bioisostere for other chemical groups and is known to enhance metabolic stability by blocking potential sites of oxidation.[3][4] The cyclobutane ring, being a strained four-membered carbocycle, provides a rigid scaffold that can help in orienting the pharmacophoric groups in a specific conformation for optimal interaction with a biological target.
Commercial Availability: Sourcing for Research and Development
This compound is available from a number of specialized chemical suppliers catering to the research and development sector. The compound is typically offered in various quantities, from milligrams to grams, with purity levels suitable for laboratory and preclinical studies.
Here is a summary of representative suppliers and their offerings:
| Supplier | Product Code | Purity | Available Quantities |
| BGA | BGA15758 | Not specified | Custom inquiry |
| CymitQuimica | IN-DA007X77 | 98% | 100mg, 250mg, 1g, 5g |
Please note that pricing and stock availability are subject to change and should be verified directly with the suppliers.
Conceptual Synthetic Pathways
Experimental Protocol: A Plausible Retrosynthetic Approach
A feasible synthetic route would likely involve the construction of the key C-C bond between the phenyl ring and the cyclobutane moiety, followed by the introduction or unmasking of the carboxylic acid group.
Diagram of the Proposed Synthetic Workflow:
Caption: A conceptual workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a solution of 3-(trifluoromethyl)bromobenzene in anhydrous THF dropwise to initiate the Grignard reaction. Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of 3-(trifluoromethyl)phenylmagnesium bromide.
-
-
Nucleophilic Addition to Cyclobutanone:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of cyclobutanone in anhydrous THF dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol, 1-[3-(trifluoromethyl)phenyl]cyclobutanol.
-
-
Dehydration to the Alkene:
-
Dissolve the crude tertiary alcohol in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 1-[3-(trifluoromethyl)phenyl]cyclobutene.
-
-
Oxidative Cleavage to the Carboxylic Acid:
-
Dissolve the crude alkene in a suitable solvent mixture (e.g., acetone/water or tert-butanol/water).
-
Add a strong oxidizing agent, such as potassium permanganate, portion-wise at a low temperature (e.g., 0 °C).
-
Stir the reaction mixture vigorously. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Once the reaction is complete, quench the excess oxidant with a reducing agent (e.g., sodium bisulfite).
-
Filter the manganese dioxide precipitate and wash with water.
-
Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.
-
Self-Validation and Controls: Each step of this proposed synthesis should be monitored by appropriate analytical techniques, such as Thin Layer Chromatography (TLC), to ensure the reaction has gone to completion. The identity and purity of the intermediates and the final product must be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Applications in Medicinal Chemistry and Drug Discovery
The structural motifs present in this compound are of significant interest in the design of novel therapeutic agents.
-
Scaffold for Bioactive Molecules: The rigid cyclobutane core serves as a three-dimensional scaffold to which various pharmacophoric groups can be attached with well-defined spatial orientations. This is particularly advantageous in designing inhibitors for enzymes or ligands for receptors where a specific conformation is required for high-affinity binding.
-
Modulation of Physicochemical Properties: The trifluoromethyl group is a key feature for enhancing the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.[3] Furthermore, the CF₃ group is metabolically stable and can block sites of oxidative metabolism, thereby increasing the half-life of a drug.
-
Potential Therapeutic Areas: While specific biological activity data for this exact compound is not widely published, analogous structures containing the trifluoromethylphenyl and cyclobutane moieties have been explored as potential anticancer and anti-inflammatory agents.[4] The carboxylic acid handle allows for further chemical modifications, such as the formation of amides and esters, to generate a library of compounds for screening and SAR studies.
Logical Relationship Diagram:
Caption: The interplay of structural features and their impact on drug discovery applications.
Conclusion and Future Outlook
This compound stands out as a promising and commercially accessible building block for medicinal chemists. Its unique combination of a rigid scaffold and a metabolically robust, lipophilic substituent makes it an attractive starting point for the design and synthesis of novel drug candidates. The proposed synthetic pathway, while conceptual, is based on reliable and well-established chemical transformations, providing a solid foundation for its laboratory-scale preparation. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic use of such well-designed molecular scaffolds will undoubtedly play a crucial role in the future of drug discovery. Further exploration of the biological activities of derivatives of this compound is warranted and could lead to the identification of new lead compounds for a variety of diseases.
References
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BGA. (n.d.). This compound | 151157-58-3 | BGA15758. Retrieved from [Link]
Sources
The Trifluoromethyl Group in Drug Discovery: A Technical Guide to Unlocking Enhanced Biological Activity
Introduction: The Rise of Fluorine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound and often beneficial impact on a molecule's biological and physicochemical properties.[2] Its introduction can dramatically alter a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the biological activity of trifluoromethyl-containing compounds, exploring the underlying principles and providing practical insights into their application.
I. The Physicochemical Impact of the Trifluoromethyl Group: A Game of Electronegativity and Stability
The trifluoromethyl group's unique characteristics stem from the high electronegativity of the three fluorine atoms, which imparts a strong electron-withdrawing effect and creates a highly stable C-F bond.[2] This seemingly simple substitution for a methyl (CH3) group or other functionalities can lead to a cascade of advantageous changes in a molecule's properties.
A. Enhanced Metabolic Stability: Resisting the Body's Defenses
A primary challenge in drug development is overcoming metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver. The C-H bonds in methyl groups are susceptible to oxidation, leading to rapid metabolism and clearance of the drug. The exceptional strength of the C-F bond in the trifluoromethyl group renders it highly resistant to this enzymatic breakdown, significantly increasing the metabolic stability and prolonging the half-life of the drug in the body.[3] This enhanced stability often translates to a lower required dose and less frequent administration.
B. Modulation of Lipophilicity: Navigating Biological Membranes
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that governs a drug's ability to cross biological membranes and reach its target. The trifluoromethyl group is significantly more lipophilic than a hydrogen atom and generally increases the overall lipophilicity of a molecule. This can improve membrane permeability and absorption. However, the effect is nuanced, and the introduction of a CF3 group can also influence a molecule's interaction with water, sometimes improving aqueous solubility in specific contexts.
C. Alteration of pKa: Fine-Tuning Ionization
The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the acidity or basicity (pKa) of nearby functional groups.[4] For instance, the presence of a CF3 group can decrease the pKa of a nearby amine, making it less basic. This modulation of pKa can be crucial for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with its biological target.
II. Translating Physicochemical Properties into Biological Activity: The Trifluoromethyl Advantage in Action
The unique physicochemical properties of the trifluoromethyl group directly translate into tangible benefits in terms of a compound's biological activity.
A. Enhanced Binding Affinity: A Stronger Grip on the Target
The introduction of a trifluoromethyl group can lead to a significant increase in a drug's binding affinity for its target protein. This can be attributed to several factors:
-
Favorable Electrostatic Interactions: The electron-deficient nature of the CF3 group can lead to favorable multipolar interactions with electron-rich regions of the protein's binding pocket, such as the backbone carbonyl groups.[5][6]
-
Hydrophobic Interactions: The lipophilic nature of the CF3 group can enhance hydrophobic interactions within the binding pocket, displacing water molecules and leading to a more favorable entropic contribution to binding.
-
Conformational Effects: The steric bulk of the CF3 group, while relatively small, can influence the preferred conformation of the drug molecule, locking it into an orientation that is optimal for binding.
A statistical analysis of a large dataset of compound pairs differing only by a CH3/CF3 substitution revealed that while the substitution does not guarantee an increase in bioactivity, in a significant number of cases (9.19%), it can lead to an increase in biological activity by at least an order of magnitude.[7]
B. Case Study: Celecoxib and the COX-2 Enzyme
A prime example of the trifluoromethyl group's impact is the nonsteroidal anti-inflammatory drug (NSAID) celecoxib (Celebrex).[6] Celecoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[6] The trifluoromethyl group on the pyrazole ring of celecoxib plays a crucial role in its binding to the COX-2 active site.[2][5][8][9]
The following diagram, based on the crystal structure of celecoxib bound to the COX-2 active site (PDB ID: 3LN1), illustrates the key interactions.[2][10]
Caption: Interactions of Celecoxib within the COX-2 active site.
The trifluoromethyl group of celecoxib engages in a crucial multipolar interaction with the backbone carbonyl of Leu352, contributing significantly to its binding affinity and selectivity for COX-2 over COX-1.[5][8]
III. Quantifying the Impact: A Comparative Analysis
To illustrate the tangible effects of trifluoromethyl substitution, the following table presents a comparative summary of key physicochemical and biological parameters for pairs of analogous compounds with a methyl versus a trifluoromethyl group.
| Parameter | Methyl (-CH3) Analog | Trifluoromethyl (-CF3) Analog | Impact of Trifluoromethylation | Reference |
| Lipophilicity (logP) | Lower | Higher (approx. +0.7 logP units) | Increased lipophilicity | [4] |
| Metabolic Half-life (t½) in vitro | Shorter | Longer | Increased metabolic stability | [11] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocks major metabolic pathways | [11] |
| Intrinsic Clearance (CLint) | Higher | Lower | Reduced metabolic capacity | [11] |
| pKa of proximal amine | Higher | Lower (by 2.2-4.9 pKa units) | Increased acidity (less basic) | [4] |
| Binding Affinity (Bioactivity) | Variable | Can be significantly higher | Potential for >10-fold increase | [7] |
IV. Synthetic Strategies for Introducing the Trifluoromethyl Group
The successful incorporation of a trifluoromethyl group into a target molecule is a critical step in the drug discovery process. Several reagents and methods have been developed for this purpose.
A. Key Trifluoromethylating Reagents
-
Ruppert-Prakash Reagent (TMSCF3): A widely used nucleophilic trifluoromethylating agent, often employed for the trifluoromethylation of carbonyl compounds.[12]
-
Umemoto's Reagents: Electrophilic trifluoromethylating agents that are effective for the trifluoromethylation of a wide range of nucleophiles, including arenes and heterocycles.[13][14][15]
-
Langlois' Reagent (CF3SO2Na): A source of the trifluoromethyl radical, particularly useful for the trifluoromethylation of electron-rich aromatic and heteroaromatic compounds.[1][16][17]
B. Experimental Protocol: Trifluoromethylation of an Aniline Derivative using Langlois' Reagent
This protocol provides a general procedure for the ortho-trifluoromethylation of an aniline derivative, a common scaffold in medicinal chemistry.[17]
1. Materials:
-
Substituted aniline (1.0 mmol)
-
Langlois' Reagent (CF3SO2Na) (2.0 mmol)
-
tert-Butyl hydroperoxide (TBHP), 70% in water (3.0 mmol)
-
Copper(II) chloride (CuCl2) (0.1 mmol)
-
Dichloromethane (DCM) (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
2. Procedure:
-
To a stirred solution of the substituted aniline (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask, add Langlois' Reagent (2.0 mmol) and copper(II) chloride (0.1 mmol).
-
Add tert-butyl hydroperoxide (3.0 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired trifluoromethylated aniline.
Caption: Experimental workflow for the trifluoromethylation of an aniline derivative.
V. Assessing the Impact: In Vitro Metabolic Stability Assay
A crucial step in evaluating the effect of trifluoromethylation is to assess the compound's metabolic stability. The in vitro microsomal stability assay is a standard method for this purpose.
A. Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol outlines the key steps for determining the metabolic stability of a trifluoromethyl-containing compound.
1. Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes (HLMs).
2. Materials:
-
Human liver microsomes (pooled)
-
Test compound (e.g., 10 mM stock in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized compound and a slowly metabolized compound)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
3. Procedure:
-
Preparation:
-
Thaw the human liver microsomes at 37°C and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the test compound solution by diluting the stock solution in phosphate buffer to the final desired concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compound.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration control.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
-
Caption: Workflow for the in vitro microsomal stability assay.
VI. Conclusion and Future Perspectives
The trifluoromethyl group is a powerful tool in the medicinal chemist's arsenal for optimizing the biological activity and pharmacokinetic properties of drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity has been demonstrated in numerous successful drug development programs. A thorough understanding of the physicochemical principles underlying these effects, coupled with robust synthetic methodologies and reliable in vitro assays, is essential for harnessing the full potential of this unique functional group. As our understanding of protein-ligand interactions continues to deepen and new synthetic methods emerge, the strategic application of the trifluoromethyl group will undoubtedly continue to play a pivotal role in the discovery of novel and effective therapeutics.
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Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., ... & Baran, P. S. (2011). Innate C–H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]
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Wang, J. L., Lim, H. K., & Liu, D. (2010). The structure of Celecoxib with residues within 6 Å around the active site and main associated interactions in the COX-2 binding pocket (PDB ID: 3LN1). ResearchGate. [Link]
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Kubyshkin, V., Pridma, S., & Budisa, N. (2018). Comparative effects of trifluoromethyl-and methyl-group substitutions in proline. New Journal of Chemistry, 42(16), 13461-13470. [Link]
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Tang, P., Wang, R., & Zhu, W. (2020). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters, 22(23), 9168-9173. [Link]
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Urquhart, J. G., & Vederas, J. C. (2015). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. [Link]
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Song, Q., Zhang, L., Wang, B., Chen, Z., Jin, W., Xia, Y., ... & Zhang, Y. (2024). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. Organic Letters, 26(18), 3685-3690. [Link]
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Crystal binding mode of (A) celecoxib, and predicted binding... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (2000). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical Research, 17(5), 523-531. [Link]
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Song, Q., et al. (2024). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. PubMed. [Link]
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Kumar, A., et al. (2017). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PMC. [Link]
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Weber, A., et al. (2004). 1OQ5: CARBONIC ANHYDRASE II IN COMPLEX WITH NANOMOLAR INHIBITOR. RCSB PDB. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2019). PubMed Central. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2019). ResearchGate. [Link]
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Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. (2021). PMC. [Link]
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Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. (2020). ResearchGate. [Link]
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Okusu, S., Hirano, K., Yasuda, Y., Tokunaga, E., & Shibata, N. (2016). Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. RSC Advances, 6(86), 82716-82720. [Link]
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A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). ACS Publications. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]
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COX-2 crystal structure. A single subunit of the COX-2 homodimer is... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
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Crystal structure of rofecoxib bound to human cyclooxygenase-2. (2015). PMC. [Link]
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Fluorine-18 labelled Ruppert–Prakash reagent ([18F]Me3SiCF3) for the synthesis of 18F-trifluoromethylated compounds. (2021). Semantic Scholar. [Link]
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Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]
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Development and novel applications of halogenating agents. (2016). ThinkIR - University of Louisville. [Link]
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Trifluoromethylated Heterocycles. (2016). ResearchGate. [Link]
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Synthesis of CF3-Containing Spirocyclic Indolines via a Red-Light-Mediated Trifluoromethylation/Dearomatization Cascade. (2021). ACS Publications. [Link]
-
Copper-Mediated Trifluoromethylation of Heteroaromatic Compounds by Trifluoromethyl Sulfonium Salts. (2011). Angewandte Chemie International Edition. [Link]
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Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]
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COX-2 | Cyclooxygenase - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 23, 2026, from [Link]
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Application of Langlois' reagent (NaSO 2 CF 3 ) in C–H functionalisation. (2022). Organic & Biomolecular Chemistry. [Link]
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Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. (2018). New Journal of Chemistry. [Link]
-
Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. (2015). ChemRxiv. [Link]
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Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. (2014). Organic & Biomolecular Chemistry. [Link]
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Langlois' Reagent: An Efficient Trifluoromethylation Reagent. (2023). ResearchGate. [Link]
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Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011). Macmillan Group - Princeton University. [https://chemistry.princeton.edu/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/nature_2011_10_625.pdf]([Link] Macmillan Group/files/publications/nature_2011_10_625.pdf)
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Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. (2018). PMC. [Link]
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Methodological & Application
Application Note & Protocols: Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic Acid Analogs as Potent DGAT1 Inhibitors
Introduction: Targeting Metabolic Disease through Rational Drug Design
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease, represent a significant and growing global health challenge. A key pathological feature of these conditions is the dysregulation of lipid metabolism, particularly the excessive accumulation of triglycerides. Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a critical enzyme that catalyzes the final and rate-limiting step in triglyceride biosynthesis.[1][2][3] Its inhibition has emerged as a promising therapeutic strategy for mitigating these metabolic diseases.[4][5]
The compound 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid and its analogs are a class of small molecules that have shown significant promise as potent and selective DGAT1 inhibitors.[6] This application note provides a detailed, research-grade guide to the synthesis of these valuable compounds, offering insights into the rationale behind the synthetic strategy and step-by-step protocols for their preparation and characterization.
The molecular architecture of these inhibitors is noteworthy. The trifluoromethyl (CF3) group is a bioisostere often incorporated into drug candidates to enhance metabolic stability, improve membrane permeability, and increase binding affinity to the target protein.[7] The rigid cyclobutane scaffold serves to orient the key pharmacophoric elements—the trifluoromethylphenyl group and the carboxylic acid—in a precise three-dimensional arrangement for optimal interaction with the DGAT1 active site.[7][8]
Strategic Overview of the Synthesis
The synthesis of this compound is a multi-step process that can be logically divided into three key stages:
-
Formation of the Quaternary Nitrile Intermediate: This involves the construction of the core cyclobutane ring bearing both the aryl group and a nitrile, which will serve as a precursor to the final carboxylic acid. This is achieved through the alkylation of an activated arylacetonitrile with a suitable cyclizing agent.
-
Hydrolysis to the Carboxylic Acid: The nitrile group of the intermediate is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.[9][10][11][12][13][14]
-
Purification and Characterization: The final product is purified using standard chromatographic techniques and its identity and purity are confirmed through a suite of analytical methods.
This synthetic approach is both convergent and adaptable, allowing for the generation of a library of analogs by varying the starting arylacetonitrile.
Visualizing the Synthetic Workflow
The following diagram illustrates the overall synthetic strategy, highlighting the key transformations and intermediates.
Caption: A schematic overview of the two-step synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, consulting the relevant Safety Data Sheets (SDS) prior to use.
Part 1: Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile
Rationale: This step involves a nucleophilic substitution reaction where the carbanion generated from 3-(trifluoromethyl)phenylacetonitrile acts as the nucleophile, and 1,3-dibromopropane serves as the electrophile, leading to the formation of the cyclobutane ring. Sodium hydride (NaH) is a strong base used to deprotonate the benzylic position of the acetonitrile, forming the reactive carbanion.[15] Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the sodium cation without interfering with the nucleophile.
Materials and Equipment:
-
3-(Trifluoromethyl)phenylacetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
1,3-Dibromopropane
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Septa and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a dry, nitrogen-flushed 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, add a 60% dispersion of sodium hydride (2.2 g, 55 mmol, 1.1 eq) in mineral oil.
-
Wash the sodium hydride with hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time.
-
Add anhydrous DMF (100 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-(trifluoromethyl)phenylacetonitrile (9.3 g, 50 mmol, 1.0 eq) in anhydrous DMF (20 mL) to the stirred suspension over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Add 1,3-dibromopropane (11.1 g, 55 mmol, 1.1 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C and stir for 16 hours.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH4Cl solution (50 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (150 mL) and water (100 mL).
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure nitrile intermediate.
Part 2: Hydrolysis to this compound
Rationale: Acid-catalyzed hydrolysis is a robust method for converting nitriles to carboxylic acids.[9][10][11][12][13][14] The reaction proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfer steps and tautomerization leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonium salt under the reaction conditions.[13]
Materials and Equipment:
-
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile
-
Sulfuric acid (concentrated)
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bars
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask, combine the nitrile intermediate (from Part 1, assuming ~45 mmol) with a mixture of water (50 mL) and concentrated sulfuric acid (50 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 120 °C) with vigorous stirring for 24 hours.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice (200 g) in a beaker.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash them with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent under reduced pressure.
-
The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the final product as a crystalline solid.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques. The following table presents expected characterization data.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| ¹H NMR | Peaks corresponding to the trifluoromethylphenyl and cyclobutane protons. The carboxylic acid proton will appear as a broad singlet. |
| ¹³C NMR | Resonances for the CF3 carbon, aromatic carbons, cyclobutane carbons, and the carboxylic acid carbonyl carbon. |
| Mass Spec (ESI-) | [M-H]⁻ peak at m/z corresponding to the molecular weight of the deprotonated acid. |
| HPLC Purity | >95% |
Mechanism of Action: DGAT1 Inhibition
The synthesized this compound analogs act as inhibitors of DGAT1. This enzyme is located in the endoplasmic reticulum and is responsible for the final step of triglyceride synthesis.[3] By inhibiting DGAT1, these compounds effectively block the production and subsequent storage of triglycerides, leading to a reduction in fat accumulation.[2] This mechanism has been shown to improve insulin sensitivity and lead to weight loss in preclinical models, making DGAT1 inhibitors a compelling therapeutic approach for metabolic diseases.[1][6]
Caption: Mechanism of DGAT1 inhibition by the synthesized compound.
Conclusion
This application note provides a robust and well-rationalized synthetic route to this compound, a promising scaffold for the development of novel DGAT1 inhibitors. The detailed protocols and mechanistic insights are intended to empower researchers in the fields of medicinal chemistry and drug development to synthesize and explore this important class of molecules in the ongoing effort to combat metabolic diseases.
References
-
A New Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate. ACS Publications. [Link]
-
α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols; Reaction conditions. ResearchGate. [Link]
-
DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application. National Institutes of Health. [Link]
-
Inhibition of Triglyceride Synthesis as a Treatment Strategy for Obesity: Lessons From DGAT1-Deficient Mice. American Heart Association Journals. [Link]
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
-
Pharmacological Inhibition to Examine the Role of DGAT1 in Dietary Lipid Absorption in Rodents and Humans. PubMed. [Link]
-
Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-car- boxylates from alkylidenemalononitriles. ChemRxiv. [Link]
-
Synthesis of Trans-2-[(3,5-bistrifluoromethyl phenyl)-aminocarbonyl]-cyclobutane carboxylic acid. PrepChem.com. [Link]
-
Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases. PubMed. [Link]
-
What are DGAT1 inhibitors and how do they work? Patsnap Synapse. [Link]
-
1,1-Cyclobutanedicarboxylic acid. Organic Syntheses. [Link]
-
hydrolysis of nitriles. Chemguide. [Link]
-
hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. [Link]
-
Preparation of Carboxylic Acids: Hydrolysis of Nitriles. JoVE. [Link]
- Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses. [Link]
Sources
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- 3. Pharmacological inhibition to examine the role of DGAT1 in dietary lipid absorption in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A Privileged Scaffold for Modulating Cellular Lipogenesis
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and strained ring systems has become a cornerstone of rational drug design. The molecule 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid emerges as a compound of significant interest, embodying key structural features that are highly advantageous for therapeutic development. This guide provides an in-depth exploration of its scientific rationale, potential applications, and detailed protocols for its investigation as a modulator of cellular lipogenesis, with a specific focus on its hypothesized role as an inhibitor of Stearoyl-CoA Desaturase 1 (SCD1).
The core structure of this compound is a compelling fusion of three critical pharmacophoric elements:
-
The Trifluoromethyl Group: This electron-withdrawing moiety is a bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions with protein targets, and improve membrane permeability due to its lipophilic nature.[1]
-
The Cyclobutane Ring: This four-membered carbocycle introduces a degree of conformational rigidity, which can pre-organize the molecule into a bioactive conformation, thereby enhancing potency and selectivity for its biological target.[1] The cyclobutane scaffold has been increasingly recognized as a valuable component in drug discovery for its ability to serve as a non-classical phenyl ring bioisostere.[2]
-
The Carboxylic Acid: This functional group provides a crucial anchor for interactions with biological targets, often forming salt bridges or hydrogen bonds with key amino acid residues in an active site.[1] While carboxylic acids can sometimes present pharmacokinetic challenges, their role in target engagement is often indispensable.
Collectively, these features position this compound as a promising scaffold for the development of novel therapeutics, particularly in oncology and metabolic diseases where the dysregulation of lipid metabolism is a key pathological driver.
Hypothesized Biological Target: Stearoyl-CoA Desaturase 1 (SCD1)
Stearoyl-CoA Desaturase 1 (SCD1) is an integral membrane enzyme located in the endoplasmic reticulum that plays a pivotal role in lipid biosynthesis.[3] It catalyzes the rate-limiting step in the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate.[4] These MUFAs are essential components of cell membranes, triglycerides, and cholesterol esters, and their abundance is critical for maintaining membrane fluidity and cellular signaling.[4]
In numerous cancer types, SCD1 is overexpressed and its activity is elevated, contributing to tumor growth, proliferation, and survival.[5] Inhibition of SCD1 has been shown to induce apoptosis and suppress tumor growth in preclinical models, making it a highly attractive target for anticancer drug development.[2][6] Similarly, in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and diabetes, SCD1 activity is often dysregulated, and its inhibition is being explored as a therapeutic strategy.[7]
The structural motif of a trifluoromethyl-substituted phenyl ring is a recurring feature in a number of potent SCD1 inhibitors. This suggests that this compound is a strong candidate for SCD1 inhibition.
Proposed Mechanism of Action
The proposed mechanism of action for this compound as an SCD1 inhibitor involves its binding to the enzyme's active site, thereby preventing the desaturation of its natural substrates. The carboxylic acid moiety is likely to interact with polar residues within the binding pocket, while the trifluoromethylphenyl group would occupy a hydrophobic channel.
Caption: Proposed mechanism of SCD1 inhibition.
Experimental Protocols
The following protocols provide a framework for the synthesis, characterization, and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol is a representative synthesis based on established methodologies for constructing cyclobutane rings and introducing trifluoromethyl groups.[8][9]
Caption: Synthetic workflow overview.
Step-by-Step Methodology:
-
Esterification: Convert 3-(trifluoromethyl)phenylacetic acid to its corresponding methyl ester using standard conditions (e.g., methanol and a catalytic amount of sulfuric acid).
-
α,α'-Dihalogenation: React the methyl ester with a halogenating agent (e.g., N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) to afford the α,α'-dihaloester.
-
[2+2] Cycloaddition: In a flame-dried flask under an inert atmosphere, dissolve the dihaloester in a suitable solvent (e.g., dichloromethane). Cool the solution to -78 °C and add a Lewis acid (e.g., titanium tetrachloride). Slowly add a solution of a ketene silyl acetal (e.g., 1,1-bis(trimethylsiloxy)ethene). Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Hydrolysis: Quench the reaction with water and extract the organic layer. Concentrate the organic phase and hydrolyze the resulting cyclobutane ester to the carboxylic acid using aqueous base (e.g., lithium hydroxide) followed by acidic workup.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.
Protocol 2: In Vitro SCD1 Enzyme Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the direct inhibitory activity of the compound on SCD1.
Materials:
-
Microsomes from cells overexpressing human SCD1
-
[¹⁴C]-Stearoyl-CoA (substrate)
-
NADPH
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
This compound (test compound)
-
Known SCD1 inhibitor (positive control)
-
DMSO (vehicle)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and SCD1-containing microsomes.
-
Add the test compound at various concentrations (typically in a 10-point dose-response curve) or vehicle (DMSO) to the reaction mixture. Pre-incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding [¹⁴C]-Stearoyl-CoA.
-
Incubate for 30 minutes at 37 °C.
-
Stop the reaction by adding a quench solution (e.g., 10% potassium hydroxide in methanol).
-
Saponify the lipids by heating at 70 °C for 1 hour.
-
Acidify the mixture with formic acid.
-
Extract the fatty acids with hexane.
-
Separate the [¹⁴C]-stearic acid and [¹⁴C]-oleic acid using reverse-phase HPLC with a radiodetector.
-
Calculate the percent inhibition of SCD1 activity at each concentration of the test compound and determine the IC₅₀ value.
Protocol 3: Cell-Based SCD1 Activity Assay
This protocol measures the inhibition of SCD1 activity in a cellular context.[6][10][11]
Materials:
-
Human cancer cell line with high SCD1 expression (e.g., HepG2, A549)
-
Cell culture medium and supplements
-
[¹⁴C]-Stearic acid
-
This compound (test compound)
-
Known SCD1 inhibitor (positive control)
-
DMSO (vehicle)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle for 24 hours.
-
Add [¹⁴C]-stearic acid to the culture medium and incubate for 4-6 hours.
-
Wash the cells with PBS and harvest them.
-
Extract the total lipids from the cells using a suitable method (e.g., Bligh-Dyer extraction).[6][11]
-
Saponify and methylate the fatty acids.
-
Analyze the fatty acid methyl esters by reverse-phase HPLC with a radiodetector to separate [¹⁴C]-stearoyl-CoA and [¹⁴C]-oleoyl-CoA.
-
Calculate the desaturation index ([¹⁴C]-oleic acid / ([¹⁴C]-stearic acid + [¹⁴C]-oleic acid)) for each treatment condition.
-
Determine the EC₅₀ value of the test compound.
Protocol 4: Cell Viability and Apoptosis Assays
These assays assess the downstream cellular consequences of SCD1 inhibition.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
Seed cells in a 96-well plate and treat with the test compound for 72 hours.
-
Perform the viability assay according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition).
Apoptosis Assay (e.g., Caspase-3/7 activity or Annexin V staining):
-
Treat cells with the test compound at its GI₅₀ concentration for 24-48 hours.
-
Perform the apoptosis assay according to the manufacturer's instructions.
-
Analyze the results by fluorometry or flow cytometry to quantify apoptosis.
Data Presentation and Interpretation
| Parameter | Description | Expected Outcome for an Active Compound |
| SCD1 IC₅₀ | Concentration of the compound that inhibits 50% of the enzymatic activity of SCD1 in a cell-free assay. | Low nanomolar to low micromolar range. |
| SCD1 EC₅₀ | Concentration of the compound that reduces the desaturation index by 50% in a cell-based assay. | Low micromolar range. |
| GI₅₀ | Concentration of the compound that inhibits the growth of cancer cells by 50%. | Correlates with SCD1 inhibition potency. |
| Apoptosis Induction | The ability of the compound to induce programmed cell death. | Significant increase in apoptotic markers at concentrations near the GI₅₀. |
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for this specific scaffold is yet to be published, general principles can be applied to guide further optimization:
-
Phenyl Ring Substitution: The position and electronic nature of substituents on the phenyl ring can significantly impact potency and selectivity. Exploration of different substitution patterns (ortho, meta, para) with various electron-donating and electron-withdrawing groups is warranted.
-
Cyclobutane Modifications: Altering the substitution on the cyclobutane ring or replacing it with other strained ring systems (e.g., cyclopropane, azetidine) could modulate the compound's physicochemical properties and target engagement.
-
Carboxylic Acid Bioisosteres: If the carboxylic acid moiety leads to poor pharmacokinetic properties, it can be replaced with known bioisosteres such as tetrazoles, hydroxamic acids, or acylsulfonamides to improve drug-like characteristics while maintaining target interaction.
Conclusion and Future Directions
This compound represents a promising starting point for the development of novel therapeutics targeting SCD1. Its unique structural features confer desirable medicinal chemistry properties, and its hypothesized mechanism of action is well-supported by the role of SCD1 in cancer and metabolic diseases. The protocols outlined in this guide provide a robust framework for its synthesis, in vitro characterization, and cellular evaluation. Future studies should focus on confirming its direct inhibition of SCD1, elucidating a detailed SAR, and evaluating its pharmacokinetic properties and in vivo efficacy in relevant disease models.
References
-
Copland, J. A., et al. (n.d.). SCD1 is a Novel Molecular Target in Human Carcinomas. Mayo Clinic. Retrieved from [Link]
-
Brown, J. M., & Ntambi, J. M. (2010). Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery. Current opinion in lipidology, 21(3), 196–200. Retrieved from [Link]
-
Liu, G., et al. (2008). Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity. Analytica chimica acta, 627(1), 126–134. Retrieved from [Link]
-
Zhang, L., et al. (2010). A Multiplexed Cell Assay in HepG2 Cells for the Identification of Delta-5, Delta-6, and Delta-9 Desaturase and Elongase Inhibitors. Journal of biomolecular screening, 15(2), 156–166. Retrieved from [Link]
-
Legg, J. C., et al. (2021). Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study. International journal of molecular sciences, 22(19), 10640. Retrieved from [Link]
-
Scaglia, N., & Igal, R. A. (2009). Inhibition of Stearoyl-CoA Desaturase-1 Inactivates Acetyl-CoA Carboxylase and Impairs Proliferation in Cancer Cells: Role of AMPK. PloS one, 4(8), e6812. Retrieved from [Link]
-
Bandyopadhyay, S., et al. (2024). Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro assessment of anti-NAFLD efficacy. RSC medicinal chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Stearoyl-CoA desaturase inhibition can effectively induce apoptosis in bladder cancer stem cells. Cancer cell international, 24(1), 227. Retrieved from [Link]
-
Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. Retrieved from [Link]
-
Sato, Y., et al. (2022). Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody. Journal for immunotherapy of cancer, 10(7), e004520. Retrieved from [Link]
- Google Patents. (n.d.). CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
-
Lounis, M. A., et al. (2010). Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells. PloS one, 5(12), e14363. Retrieved from [Link]
-
Legg, J. C., et al. (2021). Sequential Dynamics of Stearoyl-CoA Desaturase-1(SCD1)/Ligand Binding and Unbinding Mechanism: A Computational Study. International journal of molecular sciences, 22(19), 10640. Retrieved from [Link]
-
Bandyopadhyay, S., et al. (2024). Lipogenic stearoyl-CoA desaturase-1 (SCD1) targeted virtual screening for chemical inhibitors: molecular docking / dynamics simulation and in vitro assessment of anti-NAFLD efficacy. RSC medicinal chemistry. Retrieved from [Link]
-
Imamura, K., et al. (2017). Discovery of Novel and Potent Stearoyl Coenzyme A Desaturase 1 (SCD1) Inhibitors as Anticancer Agents. Bioorganic & medicinal chemistry, 25(14), 3746–3758. Retrieved from [Link]
-
Google Patents. (n.d.). US20100075971A1 - UREA DERIVATIVES AS KINASE INHIBITORS. Retrieved from [Link]
-
Wikipedia. (n.d.). Stearoyl-CoA 9-desaturase. Retrieved from [Link]
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The Strategic Application of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid in Modern Organic Synthesis and Drug Discovery
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Value Proposition of a Unique Building Block
In the landscape of contemporary medicinal chemistry and organic synthesis, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Among these, the trifluoromethyl group and the cyclobutane ring have emerged as powerful tools for molecular design. The trifluoromethyl group is renowned for its ability to enhance metabolic stability, increase lipophilicity, and modulate the acidity or basicity of nearby functional groups, often leading to improved binding affinity and bioavailability.[1][2] Concurrently, the cyclobutane moiety provides a rigid, three-dimensional scaffold that can effectively explore chemical space, offering advantages in potency, selectivity, and pharmacokinetic profiles compared to more flexible or planar structures.[3]
This application note details the synthesis and utility of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid , a versatile building block that synergistically combines the advantageous properties of both the trifluoromethylphenyl and cyclobutane functionalities. Its unique architecture makes it a valuable precursor for the synthesis of novel chemical entities with potential applications in various therapeutic areas, including metabolic disorders, neurological conditions, and infectious diseases. We will provide detailed protocols for its synthesis and subsequent derivatization, alongside a discussion of its application in the development of GPR120 agonists, mGluR2 positive allosteric modulators (PAMs), and antiviral agents.
Synthesis of the Building Block: A Two-Step Approach
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from commercially available 3-(trifluoromethyl)phenylacetonitrile. This method involves the formation of a cyclobutane ring via alkylation, followed by the hydrolysis of the nitrile to the desired carboxylic acid.
Figure 1: General workflow for the synthesis of the target building block.
Protocol 1: Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile
This protocol describes the formation of the cyclobutane ring through the alkylation of 3-(trifluoromethyl)phenylacetonitrile with 1,3-dibromopropane. The use of a strong base like sodium hydride is crucial for the deprotonation of the benzylic proton, facilitating the subsequent nucleophilic attack.
Materials:
-
3-(Trifluoromethyl)phenylacetonitrile
-
1,3-Dibromopropane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 3-(trifluoromethyl)phenylacetonitrile (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add 1,3-dibromopropane (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile.
Protocol 2: Hydrolysis to this compound
The hydrolysis of the sterically hindered nitrile is achieved under acidic conditions with heating.[4][5] This step is critical for converting the carbonitrile intermediate into the final carboxylic acid building block.
Materials:
-
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile
-
Sulfuric acid (50% aqueous solution)
-
Diethyl ether
-
Sodium hydroxide solution (2 M)
-
Hydrochloric acid (6 M)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile (1.0 eq.) in a suitable solvent (e.g., dioxane), add a 50% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with diethyl ether.
-
Extract the organic layer with a 2 M sodium hydroxide solution.
-
Acidify the aqueous layer to pH 1-2 with 6 M hydrochloric acid at 0 °C.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Applications in the Synthesis of Bioactive Molecules
The title compound serves as a versatile starting material for a variety of coupling reactions, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. Below are detailed protocols for two of the most common transformations: amide and ester formation.
Application 1: Amide Bond Formation for SAR Studies
Amide coupling is a cornerstone reaction in medicinal chemistry. The following protocol utilizes the common and efficient EDC/HOBt coupling reagents to synthesize an amide derivative, a key step in the generation of novel chemical entities.[6][7]
Figure 2: Workflow for amide synthesis.
Protocol 3: EDC/HOBt Mediated Amide Coupling
Materials:
-
This compound
-
A primary or secondary amine (e.g., 4-fluoroaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add HOBt (1.2 eq.) and EDC (1.2 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the amine (1.1 eq.) followed by DIPEA (2.0 eq.).
-
Stir the reaction at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.
| Entry | Amine | Coupling Conditions | Yield (%) |
| 1 | 4-Fluoroaniline | EDC, HOBt, DIPEA, DMF, rt, 16h | 85-95% (expected) |
| 2 | Benzylamine | EDC, HOBt, DIPEA, DMF, rt, 16h | 88-98% (expected) |
Application 2: Ester Synthesis via Fischer Esterification
Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols under acidic conditions.[8][9] This reaction is particularly useful for generating ester libraries for biological screening.
Protocol 4: Acid-Catalyzed Esterification
Materials:
-
This compound
-
An alcohol (e.g., methanol, used in excess as solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.
-
Purify by flash column chromatography if necessary.
Case Studies in Drug Discovery
The unique structural features of this compound make it an attractive starting point for the development of modulators of various biological targets.
GPR120 Agonists for Metabolic Disorders
G-protein coupled receptor 120 (GPR120) has emerged as a promising target for the treatment of type 2 diabetes and other metabolic diseases.[10][11] Agonists of GPR120 can enhance glucose uptake and have anti-inflammatory effects. Patent literature discloses cyclobutane-containing carboxylic acids as potent GPR120 modulators.[12] The rigid cyclobutane scaffold of the title building block can be utilized to correctly orient the pharmacophoric elements for optimal interaction with the receptor.
mGluR2 Positive Allosteric Modulators (PAMs) for Neurological Disorders
Metabotropic glutamate receptor 2 (mGluR2) is a target for the treatment of various neurological and psychiatric disorders, including anxiety and schizophrenia. Positive allosteric modulators (PAMs) of mGluR2 offer a more subtle and potentially safer way to enhance receptor function compared to direct agonists.[13][14] The cyclobutane core can serve as a key structural element in the design of novel mGluR2 PAMs, providing a defined spatial arrangement of substituents that can interact with the allosteric binding site of the receptor.
Antiviral Drug Candidates
The search for novel antiviral agents is a continuous effort in drug discovery. Patent applications have described substituted cyclobutane carboxylic acid compounds for their potential in preparing antiviral drugs. The unique combination of the trifluoromethylphenyl group and the cyclobutane ring can contribute to favorable interactions with viral proteins and improve the pharmacokinetic properties of the resulting compounds.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its synthesis is straightforward, and its unique structural and electronic properties offer significant advantages in the design of novel bioactive molecules. The detailed protocols provided herein for its synthesis and derivatization will enable researchers to readily incorporate this promising scaffold into their research programs, facilitating the discovery of new therapeutic agents for a range of diseases.
References
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- Google Patents. CA2934537A1 - Synthesis of an antiviral compound.
- Google Patents.
- Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015-11-05). [Link]
- PubMed. Cyclobutane quisqualic acid analogues as selective mGluR5a metabotropic glutamic acid receptor ligands. [Link]
- ResearchGate. The Synthesis of Sterically Hindered Amides. (2025-08-09). [Link]
- PubMed. Design and synthesis of an orally active metabotropic glutamate receptor subtype-2 (mGluR2) positive allosteric modulator (PAM) that decreases cocaine self-administration in rats. (2011-01-13). [Link]
- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
- National Institutes of Health. Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. (2024-07-12). [Link]
- National Institutes of Health. Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates. [Link]
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- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
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- Patsnap Synapse. What mGluR2 modulators are in clinical trials currently?. (2025-03-11). [Link]
- National Institutes of Health. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus. [Link]
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
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- Wikipedia. Fischer–Speier esterification. [Link]
- National Institutes of Health. Design and Synthesis of an Orally Active Metabotropic Glutamate Receptor Subtype-2 (mGluR2) Positive Allosteric Modulator (PAM) that Decreases Cocaine Self-administration in Rats. [Link]
- National Institutes of Health. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes. [Link]
- National Institutes of Health. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[4][4]-rearrangement cascade. (2025-05-14). [Link]
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scalable synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
An Application Guide to the Scalable Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid
Introduction: The Strategic Value of a Unique Building Block
In contemporary drug discovery, the strategic incorporation of fluorine atoms and conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] When combined with a cyclobutane ring—a strained, three-dimensional scaffold that provides novel exit vectors for molecular exploration—the resulting building block, 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid, becomes a highly valuable asset for pharmaceutical research and development.[1][3] Its utility is evident in a range of therapeutic areas, including the development of capsaicin receptor modulators and Janus kinase inhibitors.[4]
However, the transition from a laboratory curiosity to a readily available synthetic intermediate hinges on the development of robust, safe, and scalable synthetic routes. This guide provides a detailed overview of field-proven, scalable methods for the synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid, focusing on the underlying chemical principles and providing detailed, reproducible protocols suitable for multi-gram production.[1][3]
Strategic Overview of Synthetic Approaches
The synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid has been approached from several angles. Early strategies included [2+2] photocycloaddition of trifluoromethyl-substituted alkenes and other methods leveraging ring strain.[1][5] While effective at a small scale, these methods often present challenges for large-scale production.
More recent and scalable methodologies converge on a common strategy: the modification of readily available 4-oxocyclobutane precursors.[6] The key transformation in this approach is the nucleophilic trifluoromethylation of the ketone functionality, typically using the Ruppert-Prakash reagent (TMSCF₃), to form a trifluoromethyl carbinol intermediate.[6][7] From this crucial intermediate, two distinct and scalable pathways have been developed to reach the final product.
This guide will focus on these two scalable methods, which have demonstrated overall yields ranging from 23% to 40% and have enabled the production of the target compound on scales exceeding 100 grams.[1]
-
Route A: The Bis-carboxylate Deoxygenation Pathway
-
Route B: The Monocarboxylate Elimination-Hydrogenation Pathway
Route A: Synthesis via a Bis-carboxylate Intermediate
This pathway begins with a symmetrically substituted cyclobutane dicarboxylate. The key steps involve trifluoromethylation of the ketone, followed by a radical-mediated deoxygenation of the resulting tertiary alcohol and a final decarboxylation step.
Causality and Experimental Rationale
-
Starting Material Selection: Diethyl 3-oxocyclobutane-1,1-dicarboxylate is an ideal starting material due to its commercial availability and the symmetric nature of the molecule, which simplifies the initial steps.
-
Trifluoromethylation: The addition of the trifluoromethyl group is achieved using trimethyl(trifluoromethyl)silane (TMSCF₃). A fluoride source, such as tetrabutylammonium fluoride (TBAF), is used to activate the TMSCF₃, generating the naked trifluoromethyl anion (CF₃⁻) in situ, which then attacks the electrophilic carbonyl carbon.[6][7] This reaction is highly efficient for forming the tertiary trifluoromethyl carbinol.
-
Deoxygenation: The removal of the tertiary hydroxyl group is a critical and challenging step. A Barton-McCombie type radical deoxygenation is employed.[6] While effective, this step often utilizes tributyltin hydride (Bu₃SnH), a toxic reagent that requires careful handling and thorough purification to remove tin residues. This is a significant consideration for scalability and process safety.
-
Decarboxylation: The final step involves the saponification of the esters followed by a decarboxylation reaction to yield the target carboxylic acid.[6]
Visual Workflow: Route A
Caption: Synthetic pathway via a bis-carboxylate intermediate.
Detailed Protocol: Route A
Step 1: Synthesis of Diethyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate
-
To a stirred solution of diethyl 3-oxocyclobutane-1,1-dicarboxylate (1.0 eq) in anhydrous THF (0.5 M) at 0 °C under a nitrogen atmosphere, add TMSCF₃ (1.5 eq).
-
Add a solution of TBAF (0.1 eq, 1.0 M in THF) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding 1 M HCl (aq).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the trifluoromethyl carbinol.
Step 2: Synthesis of Diethyl 3-(trifluoromethyl)cyclobutane-1,1-dicarboxylate
-
Caution: Tributyltin hydride is toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Dissolve the carbinol from Step 1 (1.0 eq) in toluene (0.2 M).
-
Add tributyltin hydride (1.5 eq) and AIBN (azobisisobutyronitrile, 0.1 eq).
-
Heat the mixture to 80 °C and stir for 4 hours.
-
Cool the reaction to room temperature and concentrate.
-
Purify by silica gel chromatography to remove tin byproducts and isolate the deoxygenated product.
Step 3: Synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
-
Dissolve the diester from Step 2 (1.0 eq) in ethanol.
-
Add an aqueous solution of NaOH (3.0 eq) and heat the mixture to reflux for 4 hours.
-
Cool the mixture, acidify to pH ~2 with concentrated HCl, and then heat to 100 °C for 2 hours to effect decarboxylation.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the final product as a mixture of cis and trans isomers.
Route B: Synthesis via a Monocarboxylate Intermediate
This more recent and often preferred scalable route avoids the use of toxic tin reagents. It starts from a monocarboxylic cyclobutane precursor and proceeds through a triflate elimination and subsequent stereoselective hydrogenation.[6]
Causality and Experimental Rationale
-
Starting Material: This route typically begins with ethyl 3-oxocyclobutanecarboxylate. This precursor is accessible through various methods, including those starting from acetone and malononitrile.[8]
-
Trifluoromethylation: As in Route A, the ketone is converted to a tertiary alcohol using TMSCF₃ and a fluoride source.[6]
-
Triflate Formation and Elimination: The key to avoiding radical deoxygenation is converting the hydroxyl group into a good leaving group. Triflic anhydride (Tf₂O) is used to form a triflate ester. This highly reactive intermediate is not isolated but is treated in situ with a non-nucleophilic base (e.g., DBU) to induce elimination, forming a cyclobutene intermediate.
-
Hydrogenation: The final step is the hydrogenation of the cyclobutene double bond. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen. This step is often highly stereoselective, affording predominantly the cis-isomer of the final product.[6] This stereochemical control is a significant advantage of this route.
Visual Workflow: Route B
Caption: Synthetic pathway via a monocarboxylate intermediate.
Detailed Protocol: Route B
Step 1: Synthesis of Ethyl 3-hydroxy-3-(trifluoromethyl)cyclobutanecarboxylate
-
To a suspension of cesium fluoride (CsF, 1.5 eq) in anhydrous acetonitrile (0.4 M) under a nitrogen atmosphere, add ethyl 3-oxocyclobutanecarboxylate (1.0 eq).
-
Cool the mixture to 0 °C and add TMSCF₃ (1.2 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Quench with saturated NH₄Cl (aq) and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by column chromatography.
Step 2: Synthesis of Ethyl 3-(trifluoromethyl)cyclobut-2-ene-1-carboxylate
-
Dissolve the alcohol from Step 1 (1.0 eq) in dichloromethane (DCM, 0.3 M) and cool to -78 °C.
-
Add pyridine (1.5 eq), followed by the dropwise addition of triflic anhydride (1.2 eq).
-
Stir at -78 °C for 1 hour.
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq) and allow the reaction to warm slowly to room temperature overnight.
-
Wash the reaction mixture with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over MgSO₄ and concentrate.
-
The crude product can often be used directly in the next step after filtration through a short plug of silica.
Step 3: Synthesis of cis-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
-
Dissolve the cyclobutene ester from Step 2 (1.0 eq) in ethanol.
-
Add 10% Palladium on carbon (Pd/C, 5 mol %).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the resulting ester in a THF/water mixture. Add lithium hydroxide (LiOH, 2.0 eq) and stir for 4 hours.
-
Acidify the mixture with 1 M HCl (aq) and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by recrystallization or chromatography to yield the title compound, predominantly as the cis-isomer.
Data Summary and Comparison
| Parameter | Route A (Bis-carboxylate) | Route B (Monocarboxylate) |
| Key Reagents | TMSCF₃, Bu₃SnH, AIBN, NaOH | TMSCF₃, Tf₂O, DBU, Pd/C, LiOH |
| Overall Yield | 23-30%[1] | 35-40%[1] |
| Scalability | Good, but limited by Bu₃SnH toxicity | Excellent |
| Stereocontrol | Produces cis/trans mixture | Highly selective for cis-isomer |
| Safety/Toxicity | High (due to organotin reagent) | Moderate (handles pyrophoric Tf₂O) |
| Purification | Challenging removal of tin byproducts | Standard chromatographic methods |
Characterization and Quality Control
The identity and purity of the final product, 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid, must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will show characteristic signals for the cyclobutane ring protons, typically in the range of δ 1.5–3.0 ppm, and a broad singlet for the carboxylic acid proton around δ 12 ppm.[1]
-
¹³C NMR: Will confirm the presence of the CF₃ carbon, the carboxyl carbon, and the cyclobutane carbons.
-
¹⁹F NMR: A singlet peak around δ -60 to -70 ppm is diagnostic for the CF₃ group.[1]
-
-
Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch around 1700 cm⁻¹ and a broad O-H stretch from 2500–3000 cm⁻¹ confirm the carboxylic acid moiety.[1]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound and, with appropriate standards, the ratio of cis/trans isomers.
Conclusion
The synthesis of 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a critical enabling technology for modern drug discovery programs. While several synthetic routes exist, the two pathways detailed here, both originating from 4-oxocyclobutane precursors, represent the most viable and scalable options. Route B, involving a triflate elimination and subsequent hydrogenation, is particularly advantageous due to its avoidance of highly toxic organotin reagents, higher overall yield, and excellent stereocontrol, making it the preferred method for large-scale production in a research and development setting.
References
-
OUCI. (n.d.). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Retrieved from [Link]
- Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Mykhailiuk, P. K. (2022). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates from alkylidenemalononitriles. ChemRxiv. [Link]
-
Mykhailiuk, P. K. (2025). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates from alkylidenemalononitriles. ChemRxiv. [Link]
- Wiberg, K. B., & Lampman, G. M. (1966). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
-
ACS Publications. (2020). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. [Link]
-
MDPI. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Organics. [Link]
-
American Chemical Society. (2022). Visible Light-Induced Diastereoselective Construction of Trifluoromethylated Cyclobutane Scaffolds through [2+2]-Photocycloaddition and Water-Assisted Hydrodebromination. The Journal of Organic Chemistry. [Link]
- Mosslemin, M. H., et al. (2010). An Efficient One-Pot Synthesis of Trifluoromethyl-Substituted Cyclobutene Derivatives. Journal of Chemical Research, 34(4), 228–229.
-
Request PDF. (2025). A Convenient Route to Trifluoromethyl-Substituted Cyclopropane Derivatives. [Link]
-
National Institutes of Health. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. [Link]
-
ChemRxiv. (2025). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates. [Link]
-
Macmillan Group, Princeton University. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/Nature 2011 480 224.pdf]([Link] Macmillan Group/files/publications/Nature 2011 480 224.pdf)
-
RSC Publishing. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. [Link]
-
National Institutes of Health. (n.d.). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. [Link]
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Application Note: Comprehensive NMR Spectroscopic Analysis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Introduction
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid is a notable fluorinated cyclobutane derivative with significant potential in medicinal chemistry and materials science. Its structure, featuring a rigid cyclobutane core, a carboxylic acid functional group, and a trifluoromethylphenyl moiety, makes it a versatile synthetic building block. The trifluoromethyl (-CF₃) group is a key structural element known to enhance crucial properties such as lipophilicity and metabolic stability, which can in turn influence the biological activity of a molecule. Given its potential applications, for instance, in the development of novel therapeutics, unambiguous structural characterization is paramount.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This application note provides a detailed guide to the comprehensive NMR analysis of this compound, covering ¹H, ¹³C, and ¹⁹F NMR techniques. The protocols and interpretive guidance herein are designed to ensure data integrity and to provide a self-validating framework for the characterization of this and structurally related compounds.
Molecular Structure and Key NMR-Active Nuclei
A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The key NMR-active nuclei in this compound are ¹H, ¹³C, and ¹⁹F.
Figure 1: Molecular structure of this compound with key NMR-active nuclei.
Experimental Protocols
Sample Preparation
The quality of the NMR data is directly dependent on the meticulous preparation of the sample.
Materials:
-
This compound (Molecular Weight: 258.22 g/mol )
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette
-
Vortex mixer
Protocol:
-
Weigh approximately 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[1][2] The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for ensuring the solubility of carboxylic acids and for observing the exchangeable carboxylic acid proton.
-
Gently vortex the vial to ensure the complete dissolution of the sample. Visually inspect for any particulate matter. If solids persist, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer the clear solution into a clean, unscratched 5 mm NMR tube.[2]
-
Cap the NMR tube securely and label it clearly.
Figure 2: Workflow for NMR sample preparation.
NMR Instrument Setup and Data Acquisition
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
2.1. ¹H NMR Spectroscopy
-
Objective: To determine the number of different types of protons and their connectivity.
-
Key Considerations: The cyclobutane protons are expected to show complex splitting patterns due to restricted rotation and ring puckering.[3] The aromatic protons will exhibit splitting patterns characteristic of a meta-substituted benzene ring. The carboxylic acid proton is a broad singlet and may exchange with residual water in the solvent.[4]
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | Standard 30° pulse for routine spectra. |
| Spectral Width | 16 ppm | To encompass the expected chemical shift range. |
| Number of Scans | 16 | Sufficient for good signal-to-noise with the recommended sample concentration. |
| Relaxation Delay | 2.0 s | Allows for adequate relaxation of most protons. |
| Acquisition Time | 2.0 s | Balances resolution and experiment time. |
2.2. ¹³C NMR Spectroscopy
-
Objective: To determine the number of non-equivalent carbon atoms.
-
Key Considerations: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).[5] The quaternary carbons (the one attached to the phenyl and carboxyl groups, and the one attached to the CF₃ group) will have weaker signals due to the lack of Nuclear Overhauser Enhancement (NOE) and longer relaxation times.[5][6]
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | Standard proton-decoupled 30° pulse. |
| Spectral Width | 250 ppm | To cover the full range of expected carbon chemical shifts. |
| Number of Scans | 1024 or more | A higher number of scans is needed due to the low natural abundance of ¹³C. |
| Relaxation Delay | 2.0 s | Adequate for most carbons, but may need to be increased for quaternary carbons. |
| Acquisition Time | 1.0 s | A standard value for ¹³C NMR. |
2.3. ¹⁹F NMR Spectroscopy
-
Objective: To confirm the presence and electronic environment of the trifluoromethyl group.
-
Key Considerations: ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.[7][8] For a trifluoromethyl group, a single signal is expected in the proton-decoupled spectrum.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 | Standard 30° pulse. |
| Spectral Width | 200 ppm | To cover the expected chemical shift range for organofluorine compounds. |
| Number of Scans | 16 | ¹⁹F has a high natural abundance and sensitivity. |
| Relaxation Delay | 2.0 s | Sufficient for the fluorine nuclei. |
| Acquisition Time | 1.0 s | A standard acquisition time. |
Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phase Correction: Manually or automatically phase the spectra.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale. For ¹H and ¹³C NMR in CDCl₃, reference to the residual solvent peak (δH = 7.26 ppm, δC = 77.16 ppm). For DMSO-d₆, use δH = 2.50 ppm and δC = 39.52 ppm. For ¹⁹F NMR, an external standard such as CFCl₃ (δF = 0 ppm) is often used, or the spectrum can be referenced indirectly.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Pick the peaks in all spectra to determine their chemical shifts.
-
Analysis Software: Utilize NMR data processing software such as Mnova or NMRium for detailed analysis, including multiplet analysis and report generation.[9][10][11]
Expected Spectral Data and Interpretation
¹H NMR
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | br s | 1H | -COOH | Carboxylic acid protons are typically deshielded and appear as broad singlets.[4] |
| 7.4 - 7.8 | m | 4H | Ar-H | Aromatic protons in a meta-substituted ring will show complex multiplet patterns. |
| 2.0 - 3.0 | m | 6H | Cyclobutane-H | The protons on the cyclobutane ring will exhibit complex splitting due to geminal and vicinal couplings and the rigid, puckered nature of the ring.[3][4] |
¹³C NMR
| Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment | Rationale |
| ~175 | s | -COOH | Carboxylic acid carbons are highly deshielded. |
| ~140 | s | Ar-C (quaternary) | The carbon atom of the phenyl ring attached to the cyclobutane ring. |
| ~130 | q (²JCF ≈ 32 Hz) | Ar-C (meta to CF₃) | The carbon atom of the phenyl ring attached to the CF₃ group will be split into a quartet by the three fluorine atoms. |
| 120-135 | s | Ar-CH | Aromatic carbons. |
| ~124 | q (¹JCF ≈ 272 Hz) | -CF₃ | The carbon of the trifluoromethyl group will be a quartet with a large one-bond coupling constant.[5] |
| ~45 | s | Cyclobutane-C (quaternary) | The quaternary carbon of the cyclobutane ring. |
| 20-35 | s | Cyclobutane-CH₂ | The methylene carbons of the cyclobutane ring. |
¹⁹F NMR
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~ -62 | s | -CF₃ | The three fluorine atoms of the trifluoromethyl group are equivalent and will appear as a singlet in a proton-decoupled spectrum. The chemical shift is characteristic of a CF₃ group attached to an aromatic ring. |
Causality in Spectral Features
-
Ring Strain and Puckering: The cyclobutane ring is not planar, leading to non-equivalent axial and equatorial-like protons. This results in complex splitting patterns for the cyclobutane protons due to varying dihedral angles and consequently, different vicinal coupling constants (³JHH).[12]
-
Electron-Withdrawing Effects: The trifluoromethyl group is strongly electron-withdrawing, which deshields the adjacent aromatic protons and carbons. This effect is transmitted through the aromatic ring.
-
Through-Bond J-Coupling: The spin information between nuclei is transmitted through the bonding electrons, leading to the splitting of signals.[13] The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength and provides valuable information about the connectivity of atoms.[13][14] The n+1 rule is a useful first-order approximation for predicting the multiplicity of a signal.[14]
-
¹³C-¹⁹F Coupling: The large one-bond coupling constant (¹JCF) observed for the CF₃ carbon is a characteristic feature and a powerful diagnostic tool.[5] Longer-range couplings (²JCF, ³JCF) to the aromatic carbons are also expected and provide further structural confirmation.[15]
Conclusion
This application note provides a comprehensive and methodologically sound approach to the NMR spectroscopic analysis of this compound. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H, ¹³C, and ¹⁹F NMR spectra. The provided interpretation guide, including expected chemical shifts, multiplicities, and the underlying principles, will aid in the unambiguous structural verification of this important molecule. This self-validating system of multi-nuclear NMR analysis ensures the scientific integrity of the characterization process, which is crucial for its application in drug discovery and materials science.
References
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AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
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ResearchGate. (2015, January 15). In C13-NMR, does CF3 carbon of (trifluoromethyl)bezene have to split by F?. Retrieved from [Link]
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NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]
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Reich, H. J. (2017). 5.3 Spin-Spin Splitting: J-Coupling. In Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]
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PubChem. (n.d.). Cyclobutanecarboxylic acid. Retrieved from [Link]
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Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]
- Eujen, R., & Buerger, H. (1979). Carbon-13 nuclear magnetic resonance spectra of trifluoromethyl Group 4 compounds. Journal of Organometallic Chemistry, 171(3), 345-351.
- Hamid Raza, G., Bella, J., & Segre, A. L. (2000). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 38(1), 38-44.
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PubChem. (n.d.). 1-[3-(trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid. Retrieved from [Link]
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The Journal of Physical Chemistry A. (n.d.). Revisiting NMR Through-Space JFF Spin–Spin Coupling Constants for Getting Insight into Proximate F---F Interactions. Retrieved from [Link]
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ResearchGate. (2025, August 5). Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
- Lustig, E., & Ragelis, E. P. (2006, August 11). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Journal of Magnetic Resonance (1969), 1(4), 484-493.
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Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-412.
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ResearchGate. (n.d.). 12: 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl3 (500 MHz). Retrieved from [Link]
-
Georgia Tech NMR Center. (n.d.). Recommended Software for NMR Data Process. Retrieved from [Link]
-
Quora. (2018, October 6). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? If there is no.... Retrieved from [Link]
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University of California, Irvine. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Wikipedia. (n.d.). J-coupling. Retrieved from [Link]
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Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]
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YouTube. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]
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University of Ottawa. (n.d.). Fluorine NMR. Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Software | Processing, Prediction, and Assignment. Retrieved from [Link]
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ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
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Nmr-facility.ca. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]
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Palacký University Olomouc. (n.d.). Spin-Spin Coupling. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]
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PubMed. (n.d.). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Retrieved from [Link]
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University of Delaware. (n.d.). NMR Data Processing Software. Retrieved from [Link]
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Mass Spectrometry Analysis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid: A Comprehensive Guide to Method Development and Fragmentation Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide for the mass spectrometric analysis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, a compound of significant interest in medicinal chemistry and drug development. We delve into the core principles of method development using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS). The narrative explains the causal relationships between the molecule's unique structural features—a carboxylic acid, a trifluoromethylphenyl group, and a strained cyclobutane ring—and its ionization and fragmentation behavior. This document offers field-proven insights and step-by-step protocols for sample preparation, LC-MS analysis, and data interpretation, empowering researchers to achieve robust and reliable characterization of this and similar molecules.
Introduction: The Analytical Challenge
This compound is a versatile building block in modern drug discovery. Its structure combines several key pharmacophoric elements: the trifluoromethyl (CF₃) group enhances metabolic stability and lipophilicity, the cyclobutane ring provides a rigid, three-dimensional scaffold, and the carboxylic acid serves as a handle for further synthetic modifications or as a key interaction point with biological targets.[1][2] The reliable identification and quantification of this compound are paramount during synthesis, purification, and pharmacokinetic studies.
Mass spectrometry, particularly when coupled with high-performance liquid chromatography (HPLC), is the premier analytical tool for this purpose. However, the molecule's distinct functional groups present both opportunities and challenges for analysis. This guide will systematically deconstruct the analytical process, providing a robust framework for method development.
Physicochemical Properties and Ionization Strategy
Understanding the inherent properties of the analyte is the foundation of a successful mass spectrometry method. The structure dictates the optimal approach for ionization, the crucial first step in any MS analysis.
| Property | Value | Implication for MS Analysis |
| Molecular Formula | C₁₃H₁₃F₃O₂ | Used for calculating exact mass. |
| Average Molecular Weight | 258.24 g/mol | Approximate mass for low-resolution instruments.[1] |
| Monoisotopic Exact Mass | 258.0868 Da | Essential for high-resolution mass spectrometry (HRMS) confirmation. |
| Predicted pKa | ~4.0 - 4.5 | The acidic proton on the carboxylic acid is readily lost, making it ideal for negative ion mode ESI. |
| Predicted LogP | ~3.5 | Indicates moderate lipophilicity, suitable for reversed-phase liquid chromatography (RPLC). |
Choosing the Right Ionization Technique
For a molecule like this compound, which is polar and possesses an acidic functional group, Electrospray Ionization (ESI) is the most suitable technique.[3] ESI is a soft ionization method that transfers pre-existing ions from solution into the gas phase, minimizing in-source fragmentation and preserving the molecular ion.[4]
-
Negative Ion Mode (ESI-): This is the preferred mode for this analyte. The carboxylic acid group readily deprotonates in solution to form a carboxylate anion. ESI- will efficiently detect this [M-H]⁻ ion, offering high sensitivity and a clean background. The use of basic mobile phase additives can enhance this process, but is often unnecessary due to the inherent acidity of the analyte.
-
Positive Ion Mode (ESI+): While less intuitive, ESI+ can also be effective. Protonation can occur, likely on one of the carboxyl oxygens, to form the [M+H]⁺ ion. Additionally, adduct formation with cations present in the mobile phase (e.g., sodium [M+Na]⁺ or potassium [M+K]⁺) is common. ESI+ can be a valuable confirmatory technique.
LC-MS Method Development: From Sample to Signal
A robust LC-MS method ensures reproducible separation and efficient ionization. The following sections outline the critical parameters and provide a validated starting protocol.
Overall Analytical Workflow
The process follows a logical sequence from sample preparation through data acquisition and final analysis. Each step is optimized to ensure the integrity of the final result.
Caption: High-level workflow for LC-MS analysis.
Protocol 1: Sample and Mobile Phase Preparation
Objective: To prepare samples and mobile phases that ensure solubility, stability, and optimal chromatographic performance.
Materials:
-
This compound reference standard
-
HPLC-grade Methanol (MeOH)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), LC-MS grade (≥99%)
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve it in 1.0 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standards: Perform serial dilutions of the stock solution using a 50:50 (v/v) mixture of methanol and water to prepare a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Mobile Phase A (Aqueous): Add 1 mL of formic acid to 1 L of HPLC-grade water for a final concentration of 0.1% FA. Degas the solution.
-
Mobile Phase B (Organic): Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile for a final concentration of 0.1% FA. Degas the solution.
-
Expert Insight: The use of 0.1% formic acid serves a dual purpose: it acidifies the mobile phase to ensure the carboxylic acid is protonated (neutral) for better retention on a C18 column, and it provides a source of protons to aid in positive mode ionization if desired, while still being compatible with negative mode analysis.
-
Protocol 2: LC-MS/MS Analytical Method
Objective: To define a robust set of instrumental parameters for the separation and detection of the analyte.
Instrumentation:
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Liquid Chromatography Parameters
| Parameter | Recommended Value | Rationale |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Standard reversed-phase chemistry provides good retention for this moderately lipophilic compound. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 5 µL | Can be adjusted based on sample concentration and sensitivity needs. |
| Gradient | 0-1 min: 20% B1-7 min: 20% to 95% B7-8 min: 95% B8-8.1 min: 95% to 20% B8.1-10 min: 20% B | A standard gradient to elute the analyte and wash the column. |
Mass Spectrometry Parameters (Negative Ion Mode)
| Parameter | Typical Starting Value | Rationale |
| Ionization Mode | ESI- | Optimal for detecting the deprotonated [M-H]⁻ ion. |
| Capillary Voltage | -3.0 kV | Creates the potential difference needed to generate the electrospray. |
| Drying Gas Temp. | 325 °C | Facilitates solvent evaporation and ion desolvation. |
| Drying Gas Flow | 10 L/min | Removes solvent vapor from the ion source. |
| Nebulizer Gas | 35 psi | Assists in forming a fine spray of droplets. |
| Fragmentor Voltage | 120 V | A mild voltage to transfer ions without causing excessive in-source fragmentation. |
| Scan Range (MS1) | m/z 100 - 400 | Covers the expected mass of the analyte and potential impurities. |
| MS/MS Collision Energy | 10-30 eV (for m/z 257.08) | A range of energies should be tested to produce an informative fragmentation spectrum. |
Fragmentation Analysis: Deciphering the Molecular Structure
Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint."
Predicted Fragmentation Pathways
The chemical structure predicts several likely fragmentation routes upon CID.
-
In Negative Mode ([M-H]⁻ at m/z 257.08): The primary fragmentation is expected to be the neutral loss of carbon dioxide from the carboxylate anion. This is a highly characteristic fragmentation for deprotonated carboxylic acids.[5][6]
-
In Positive Mode ([M+H]⁺ at m/z 259.09): The fragmentation is more complex. Likely pathways include:
-
Neutral loss of water (H₂O).
-
Neutral loss of formic acid (HCOOH).
-
Cleavage of the bond between the cyclobutane and phenyl rings.
-
Ring-opening and subsequent fragmentation of the cyclobutane moiety.[7]
-
The diagram below illustrates the most probable high-intensity fragmentation pathways.
Caption: Predicted MS/MS fragmentation pathways.
Data Interpretation: A Self-Validating System
A confident identification of this compound relies on a multi-faceted validation approach, where each piece of data confirms the others.
-
Retention Time: The analyte should elute at a consistent retention time under the specified LC conditions.
-
Accurate Mass: The measured mass of the precursor ion in the full scan spectrum should match the theoretical exact mass within a narrow tolerance (typically < 5 ppm). For the [M-H]⁻ ion, the expected mass is 257.0795 Da.
-
Isotopic Pattern: The relative abundance of the M, M+1, and M+2 isotopes should match the theoretical pattern for the molecular formula C₁₃H₁₃F₃O₂.
-
MS/MS Fragmentation: The fragment ions observed in the MS/MS spectrum must correspond to the predicted fragmentation pathways. The presence of the characteristic loss of CO₂ (a 43.9898 Da loss) in negative mode is a strong confirmation.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by LC-MS. By understanding the interplay between the molecule's physicochemical properties and the instrumental parameters, researchers can develop highly sensitive and specific methods. The detailed protocols for sample preparation and LC-MS/MS analysis, combined with the predicted fragmentation patterns, offer a complete toolkit for the confident identification and characterization of this important pharmaceutical building block.
References
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PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (Note: A general authoritative textbook reference, URL not applicable for a specific chapter link). A relevant online resource is: Korfmacher, W. A. (2005). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Davies, H. M. L., & Morton, D. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. GC/MS analysis of hydrocarbons and 2-alkylcyclobutanones from γ-ray irradiated walnut (Juglans nigra). Available at: [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
ACS Publications. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
-
JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available at: [Link]
-
Doc Brown's Chemistry. mass spectrum of cyclobutane C4H8 fragmentation pattern. Available at: [Link]
-
ResearchGate. A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Available at: [Link]
-
ResearchGate. (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Available at: [Link]
-
ResearchGate. Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Available at: [Link]
-
PubMed Central (PMC). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]
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Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Royal Society of Chemistry. Available at: [Link]
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Royal Society of Chemistry. Recent advance in the C–F bond functionalization of trifluoromethyl-containing compounds. Organic Chemistry Frontiers. Available at: [Link]
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Wikipedia. Cyclobutanecarboxylic acid. Available at: [Link]
-
Science Ready. Mass Spectrometry Fragmentation Patterns. Available at: [Link]
-
PubMed. Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Available at: [Link]
-
National Institute of Standards and Technology (NIST). Cyclobutane. NIST Chemistry WebBook. Available at: [Link]
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PubMed. General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. Available at: [Link]
-
Whitman College. GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Available at: [Link]
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Application Notes & Protocols: Elucidating the Mechanism of Action of the Peripherally Restricted FAAH Inhibitor URB937
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document is intended for research purposes only. All protocols and handling instructions should be performed by trained personnel in a suitably equipped laboratory, in accordance with all applicable safety regulations.
Introduction: Compound Identification and Rationale
The query for "1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid" points to a molecule with structural motifs common in medicinal chemistry, such as the trifluoromethyl group, known to enhance metabolic stability and binding affinity.[1][2] However, a comprehensive literature review reveals that this specific chemical entity is not associated with a widely characterized mechanism of action.
Instead, the context of investigating a specific mechanism of action, particularly in the realm of pain and inflammation, strongly suggests that the compound of interest is URB937 , a well-documented and potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). While its chemical name is distinct ([3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate), its therapeutic profile aligns with the likely research goals. URB937 is a pivotal tool compound for studying the therapeutic effects of enhancing endogenous cannabinoid signaling specifically in the peripheral nervous system.
This guide, therefore, focuses on the established mechanism of action of URB937. We will provide a detailed exploration of its molecular target, the downstream consequences of its inhibitory action, and robust protocols for its characterization in both in vitro and in vivo settings.
Part 1: The Core Mechanism of URB937 Action
The Endocannabinoid System and FAAH: A Primer
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes, including pain, inflammation, mood, and memory. A primary mediator of the ECS is the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA). AEA exerts its effects by activating cannabinoid receptors, principally the CB1 and CB2 receptors.
The signaling of AEA is tightly controlled by its enzymatic degradation. The primary enzyme responsible for the intracellular hydrolysis and inactivation of anandamide is Fatty Acid Amide Hydrolase (FAAH) , a membrane-bound serine hydrolase.[3][4] FAAH breaks down AEA into arachidonic acid and ethanolamine, thus terminating its signaling. Beyond anandamide, FAAH also hydrolyzes other bioactive lipid amides, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[5]
URB937: A Peripherally-Acting FAAH Inhibitor
URB937 is a potent inhibitor of FAAH.[6] Its mechanism of action is centered on preventing the degradation of anandamide and other fatty acid amides in peripheral tissues. This inhibition leads to a localized increase in the concentration of these endogenous lipids, thereby amplifying their natural analgesic and anti-inflammatory effects through sustained activation of peripheral cannabinoid receptors.[7][8]
A defining feature of URB937 is its peripheral restriction . The compound is actively extruded from the central nervous system (CNS) by the ATP-binding cassette (ABC) transporter G2 (ABCG2), also known as the breast cancer resistance protein (BCRP), which is located at the blood-brain barrier.[7][8] This active efflux prevents the compound from reaching significant concentrations in the brain. The key advantage of this peripheral action is the ability to produce profound analgesia without the centrally-mediated psychoactive side effects (e.g., sedation, motor dysfunction) typically associated with direct-acting cannabinoid receptor agonists.[6][9]
The analgesic effects of URB937 have been demonstrated in numerous preclinical models of acute, inflammatory, and neuropathic pain.[6][7][10]
Visualizing the Signaling Pathway
The following diagram illustrates the mechanism of URB937 in the context of a peripheral sensory neuron.
Caption: URB937 inhibits FAAH, increasing intracellular anandamide, which then activates CB1 receptors to reduce pain signaling.
Part 2: Experimental Protocols for Mechanistic Validation
To rigorously characterize the mechanism of action of URB937, a multi-step experimental approach is necessary, progressing from target engagement in vitro to functional outcomes in vivo.
Protocol 1: In Vitro FAAH Inhibition Assay
Objective: To determine the potency (IC₅₀) of URB937 for FAAH enzyme inhibition.
Principle: This assay measures the enzymatic activity of recombinant human or rodent FAAH on a fluorogenic or radiolabeled substrate. The reduction in signal in the presence of URB937, relative to a vehicle control, allows for the calculation of inhibitory potency.
Materials:
-
Recombinant FAAH (human or rodent)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH Substrate: N-arachidonoyl-7-amino, 4-methylcoumarin (AMC) or [³H]-Anandamide
-
URB937
-
DMSO (for stock solution)
-
96-well microplate (black, for fluorescence)
-
Plate reader (fluorescence or scintillation counter)
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of URB937 in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO, then dilute further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
Enzyme Preparation: Dilute the recombinant FAAH enzyme in cold assay buffer to the working concentration recommended by the manufacturer.
-
Assay Procedure: a. To each well of the microplate, add 20 µL of the diluted URB937 or vehicle control (assay buffer with DMSO). b. Add 160 µL of the diluted enzyme solution to each well. c. Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme. d. Initiate the reaction by adding 20 µL of the FAAH substrate. e. Incubate the plate at 37°C for 30 minutes.
-
Signal Detection:
-
Fluorescent: Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm).
-
Radiometric: Stop the reaction and separate the hydrolyzed product from the substrate using charcoal extraction followed by liquid scintillation counting.
-
-
Data Analysis: a. Subtract the background signal (wells with no enzyme). b. Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity). c. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Causality Behind Choices:
-
pH 9.0 Buffer: FAAH exhibits optimal activity at a slightly alkaline pH, ensuring a robust signal window for measuring inhibition.
-
Pre-incubation: Allowing the inhibitor to bind to the enzyme before adding the substrate is crucial for obtaining accurate potency values, especially for inhibitors with slow binding kinetics.
Protocol 2: LC-MS/MS Quantification of Endocannabinoids in Cells
Objective: To confirm that URB937 increases endogenous levels of FAAH substrates (AEA, PEA, OEA) in a cellular context.
Principle: Cells expressing FAAH are treated with URB937. Following treatment, lipids are extracted, and the levels of anandamide and other N-acylethanolamines are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[6]
Step-by-Step Methodology:
-
Cell Culture: Plate a suitable cell line (e.g., Neuro2a, primary dorsal root ganglion neurons) and grow to ~80-90% confluency.
-
Treatment: Treat cells with various concentrations of URB937 or vehicle (DMSO) for a defined period (e.g., 1-4 hours).
-
Harvesting: a. Aspirate the media and wash the cells with ice-cold PBS. b. Add 1 mL of ice-cold methanol containing deuterated internal standards (e.g., AEA-d4) to each plate and scrape the cells. c. Collect the cell lysate into glass tubes.
-
Lipid Extraction: a. Add 2 mL of chloroform to each tube and vortex thoroughly. b. Add 1 mL of water, vortex, and centrifuge at 2000 x g for 15 minutes to separate the phases. c. Carefully collect the lower organic phase and dry it under a stream of nitrogen.
-
LC-MS/MS Analysis: a. Reconstitute the dried lipid extract in a suitable mobile phase (e.g., 90:10 Methanol:Water). b. Inject the sample into an LC-MS/MS system equipped with a C18 column. c. Use a gradient elution method to separate the lipids. d. Perform quantification using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for each analyte and internal standard.
-
Data Analysis: Calculate the concentration of each analyte by comparing its peak area to that of the corresponding internal standard. Express results as ng/mg protein or as a fold change over the vehicle control.
Protocol 3: In Vivo Assessment of Analgesia and Peripheral Action
Objective: To evaluate the analgesic efficacy of URB937 in a preclinical pain model and confirm its peripheral restriction.
Principle: URB937 is administered to rodents, followed by the induction of a pain state (e.g., inflammation). Nociceptive behavior is measured to assess analgesia. Subsequently, brain and peripheral tissues are collected to measure drug concentration and FAAH activity, confirming target engagement and CNS exclusion.[6][7]
Step-by-Step Methodology:
-
Animal Dosing: Administer URB937 or vehicle to mice or rats via an appropriate route (e.g., oral gavage). Doses typically range from 0.1 to 10 mg/kg.[7][11]
-
Pain Model Induction (Example: Carrageenan-induced inflammation): a. 30-60 minutes post-drug administration, inject a small volume (e.g., 50 µL) of 1% carrageenan solution into the plantar surface of one hind paw. b. The contralateral paw receives a saline injection and serves as a control.
-
Behavioral Testing (Mechanical Allodynia): a. At various time points post-carrageenan (e.g., 2, 4, 6 hours), place the animal in a testing chamber with a mesh floor. b. Use von Frey filaments of increasing stiffness to apply pressure to the plantar surface of the paw. c. Determine the paw withdrawal threshold (the force at which the animal withdraws its paw). A significant increase in the withdrawal threshold in the URB937-treated group compared to the vehicle group indicates analgesia.
-
Pharmacokinetic/Pharmacodynamic Analysis: a. At the end of the behavioral experiment, euthanize the animals. b. Immediately collect blood (for plasma), liver, and brain tissue. c. Pharmacokinetics: Process a portion of the tissues for LC-MS/MS analysis to determine the concentration of URB937 in each compartment. Expect high levels in plasma and liver, but negligible or undetectable levels in the brain.[6] d. Pharmacodynamics: Homogenize the remaining tissue and measure ex vivo FAAH activity using the in vitro assay described in Protocol 1. Expect significant inhibition of FAAH activity in the liver but not in the brain.[6]
Workflow Visualization:
Caption: Workflow for in vivo evaluation of URB937, from dosing and behavioral testing to ex vivo analysis.
Quantitative Data Summary
The following table summarizes key quantitative parameters for URB937 reported in the literature.
| Parameter | Species | Value | Context | Source |
| Oral Bioavailability (F) | Rat | 36% | Pharmacokinetic study with a 3 mg/kg oral dose. | [6][12] |
| ED₅₀ (FAAH Inhibition) | Mouse | 0.3 mg/kg | Dose required to inhibit 50% of liver FAAH activity after oral administration. | [7] |
| ED₅₀ (Analgesia) | Mouse | 0.2 - 10 mg/kg | Effective dose for analgesia, varies depending on the specific pain model and readout. | [7] |
| Brain Penetration | Rat | Undetectable | At doses that maximally inhibit peripheral FAAH, the drug is not detected in the brain. | [6] |
References
-
Sasso, O., et al. (2019). Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats. Journal of Pharmacy and Pharmacology. Available at: [Link]
-
Aizawa, N., et al. (2015). URB937, a peripherally restricted inhibitor for fatty acid amide hydrolase, reduces prostaglandin E2-induced bladder overactivity and hyperactivity of bladder mechano-afferent nerve fibres in rats. BJU International. Available at: [Link]
-
Greco, R., et al. (2021). Characterization of the peripheral FAAH inhibitor, URB937, in animal models of acute and chronic migraine. Neurobiology of Disease. Available at: [Link]
-
Sasso, O., et al. (2013). Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions. Pharmacological Research. Available at: [Link]
-
Tsuboi, K., et al. (2022). Potentiation of endocannabinoids and other lipid amides prevents hyperalgesia and inflammation in a pre-clinical model of migraine. The Journal of Headache and Pain. Available at: [Link]
-
Conrow, R.E. (1993). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Available at: [Link]
-
ResearchGate. Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2. Available at: [Link]
-
Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal. Available at: [Link]
-
Silvestri, C., et al. (2023). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules. Available at: [Link]
-
ResearchGate. Pharmacokinetics, pharmacodynamics and safety studies on URB 937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats. Available at: [Link]
-
Mykhailiuk, P.K. (2021). Two Scalable Syntheses of 3-(Trifluoromethyl)Cyclobutane-1-Carboxylic Acid. Organic Process Research & Development. Available at: [Link]
-
Iurașcu, M.I., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International Journal of Molecular Sciences. Available at: [Link]
-
Sagheddu, C., et al. (2020). In Silico and In Vitro Analysis of Major Cannabis-Derived Compounds as Fatty Acid Amide Hydrolase Inhibitors. Molecules. Available at: [Link]
-
Capozzi, A., et al. (2013). Pharmacological characterization of the peripheral FAAH inhibitor URB937 in female rodents: interaction with the Abcg2 transporter in the blood-placenta barrier. British Journal of Pharmacology. Available at: [Link]
- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
ChemRxiv. Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-car-boxylates from alkylidenemalononitriles. Available at: [Link]
Sources
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Application Notes and Protocols: The Therapeutic Promise of Cyclobutane Carboxylic Acid Derivatives
Introduction: The Unique Potential of the Cyclobutane Scaffold in Medicinal Chemistry
The cyclobutane moiety, a four-membered carbocyclic ring, has emerged as a privileged scaffold in modern drug discovery. Its inherent ring strain and puckered, three-dimensional structure offer a unique conformational rigidity that can pre-organize pharmacophoric elements for optimal interaction with biological targets.[1] This conformational constraint can lead to enhanced potency, selectivity, and improved metabolic stability compared to more flexible acyclic or larger ring systems.[1] Cyclobutane carboxylic acid derivatives, in particular, serve as versatile building blocks for a wide array of therapeutic agents, demonstrating efficacy in diverse disease areas including autoimmune disorders, infectious diseases, and neurological conditions.[2][3][4]
This comprehensive guide provides an in-depth exploration of the therapeutic applications of cyclobutane carboxylic acid derivatives. We will delve into the mechanistic underpinnings of their activity, provide detailed protocols for their evaluation, and offer insights into the causality behind experimental design.
Modulating the Immune Response: Cyclobutane Carboxylic Acid Derivatives as RORγt Inverse Agonists
The Retinoic Acid Receptor-Related Orphan Receptor gamma t (RORγt) is a nuclear receptor that plays a pivotal role in the differentiation of T helper 17 (Th17) cells and the subsequent production of pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[5] Dysregulation of the RORγt/Th17 pathway is a key driver in the pathophysiology of numerous autoimmune diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis. Consequently, the development of RORγt inverse agonists, which suppress the receptor's basal activity, represents a promising therapeutic strategy.
Mechanism of Action: Destabilizing the Active Conformation
RORγt inverse agonists function by binding to the ligand-binding domain of the receptor and inducing a conformational change that destabilizes the active state.[5] Specifically, these molecules disrupt the positioning of Helix 12 (H12), a critical region for the recruitment of coactivator proteins.[5] This destabilization prevents the formation of a functional coactivator binding site and instead promotes the recruitment of corepressor proteins, leading to the transcriptional repression of RORγt target genes, including IL17A and IL17F.[2][5] The ultimate biological consequence is a reduction in Th17 cell differentiation and a dampening of the inflammatory cascade.
Diagram 1: Mechanism of RORγt Inverse Agonism
Caption: RORγt inverse agonists induce a conformational change that prevents coactivator recruitment and promotes corepressor binding, leading to transcriptional repression of pro-inflammatory genes like IL-17.
Protocol: In Vitro Evaluation of RORγt Inverse Agonist Potency
A crucial step in the development of RORγt inverse agonists is to quantify their potency in a cell-based assay. A common and effective method is a reporter gene assay that measures the transcriptional activity of RORγt in response to compound treatment.
Experimental Workflow: RORγt Reporter Gene Assay
Caption: Workflow for a cell-based reporter assay to determine the IC50 of RORγt inverse agonists.
Detailed Protocol: RORγt Reporter Gene Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against RORγt.
Materials:
-
HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
GAL4 DNA binding domain fused to the RORγt ligand-binding domain (GAL4-RORγt-LBD) expression plasmid
-
Upstream Activating Sequence (UAS)-luciferase reporter plasmid
-
Transfection reagent (e.g., FuGene6)
-
384-well white, clear-bottom tissue culture plates
-
Cyclobutane carboxylic acid derivative (test compound) dissolved in DMSO
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Co-transfect the cells with the GAL4-RORγt-LBD and UAS-luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.[6] A 1:3 DNA to lipid ratio is a good starting point.[6]
-
-
Cell Plating:
-
After 24 hours of transfection, detach the cells and resuspend them in fresh media.
-
Plate the cells in 384-well white, clear-bottom plates at a density of 10,000 cells per well.[6]
-
-
Compound Addition:
-
Prepare a serial dilution of the cyclobutane carboxylic acid derivative in DMSO. A typical concentration range would be from 10 mM down to 1 nM.
-
Add the diluted compounds to the plated cells. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity. Include a DMSO-only control for 100% activity and a known RORγt inverse agonist as a positive control.
-
-
Incubation:
-
Incubate the plates for 20-24 hours at 37°C.[6]
-
-
Luminescence Reading:
-
Equilibrate the plates to room temperature.
-
Add a luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a background control (no cells or a high concentration of a potent inhibitor for 0% activity).
-
Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality of Experimental Choices:
-
HEK293T cells are used due to their high transfectability and robust growth characteristics.
-
The GAL4-UAS system provides a specific and sensitive readout for the transcriptional activity of the RORγt ligand-binding domain, minimizing off-target effects.
-
A 384-well format is chosen for higher throughput screening of multiple compounds and concentrations.
-
Luciferase is a highly sensitive reporter enzyme, allowing for the detection of subtle changes in transcriptional activity.
Combating Fungal Infections: Cyclobutane Carboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors
Succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial respiratory chain, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] It catalyzes the oxidation of succinate to fumarate.[1] Inhibition of SDH disrupts cellular respiration and energy production, making it an attractive target for the development of antifungal agents. Several cyclobutane carboxylic acid derivatives have shown potent inhibitory activity against SDH.[7][8]
Mechanism of Action: Blocking the Electron Transport Chain
SDH inhibitors bind to the ubiquinone-binding site (Qp site) of the SDH complex, preventing the reduction of ubiquinone to ubiquinol.[9] This blockage of electron transfer from succinate to the rest of the respiratory chain leads to a buildup of succinate and a depletion of ATP, ultimately causing fungal cell death.[1][9] The conformational rigidity of the cyclobutane scaffold can help to position the pharmacophoric groups of the inhibitor for optimal binding within the Qp site.
Diagram 2: Inhibition of Succinate Dehydrogenase
Caption: Cyclobutane carboxylic acid derivatives can act as SDH inhibitors, blocking the electron transport chain and disrupting cellular energy production.
Protocol: In Vitro Evaluation of SDH Inhibitory Activity
A colorimetric assay using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) is a common method to measure SDH activity. The reduction of DCPIP by SDH leads to a decrease in absorbance at 600 nm, which can be monitored spectrophotometrically.
Experimental Workflow: SDH Inhibition Assay
Caption: Neuraminidase inhibitors prevent the release of new influenza virions from infected cells by blocking the cleavage of sialic acid residues.
Protocol: In Vitro Evaluation of Neuraminidase Inhibitory Activity
A fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is a widely used method for measuring NA activity. Cleavage of MUNANA by NA releases the fluorescent product 4-methylumbelliferone (4-MU), which can be quantified.
Experimental Workflow: Neuraminidase Inhibition Assay
Caption: Workflow for a fluorescence-based assay to determine the IC50 of neuraminidase inhibitors.
Detailed Protocol: Neuraminidase Inhibition Assay
This protocol is designed to determine the IC50 of a test compound against influenza neuraminidase.
Materials:
-
Influenza virus stock of known titer
-
NA assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
96-well black, flat-bottom plates
-
Cyclobutane carboxylic acid derivative (test compound) dissolved in DMSO
-
Stop solution (e.g., 0.14 M NaOH in 83% ethanol)
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Dilute the influenza virus stock in NA assay buffer to a concentration that gives a robust signal in the linear range of the assay.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Setup:
-
In a 96-well black plate, add the diluted virus to each well.
-
Add the serially diluted test compound. Include a DMSO-only control and a known NA inhibitor (e.g., oseltamivir) as a positive control.
-
Incubate the plate at 37°C for 45 minutes to allow the inhibitor to bind to the enzyme. [10]
-
-
Reaction Initiation and Incubation:
-
Prepare a working solution of the MUNANA substrate in NA assay buffer.
-
Add the MUNANA solution to each well to start the reaction.
-
Incubate the plate at 37°C for 60 minutes. [10]
-
-
Reaction Termination and Fluorescence Reading:
-
Add the stop solution to each well to terminate the enzymatic reaction.
-
Read the fluorescence in a plate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no virus).
-
Normalize the data to the DMSO control.
-
Plot the normalized data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.
-
Causality of Experimental Choices:
-
MUNANA is a fluorogenic substrate that provides a highly sensitive and quantitative measure of NA activity.
-
A black plate is used to minimize background fluorescence and light scattering.
-
The stop solution increases the pH, which both stops the enzyme reaction and enhances the fluorescence of the 4-MU product.
Neurological Applications: Cyclobutane Carboxylic Acid Derivatives as CNS Depressants
Certain urea, hydrazide, and amide derivatives of cyclobutanecarboxylic acid have been shown to possess central nervous system (CNS) depressant properties. [4]These compounds can potentiate barbiturate-induced sleep, and exhibit myorelaxant and anticonvulsant activities. [4]
Mechanism of Action: Modulation of GABAergic Neurotransmission
While the precise molecular targets for many of these cyclobutane derivatives are not fully elucidated, the observed CNS depressant effects strongly suggest modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the CNS. [11][12]These compounds may act as positive allosteric modulators of GABAA receptors, similar to benzodiazepines and barbiturates, thereby enhancing the inhibitory effects of GABA and leading to a decrease in neuronal excitability. [11]This results in the characteristic sedative, anxiolytic, and anticonvulsant effects.
Diagram 4: Putative Mechanism of CNS Depressant Activity
Caption: Cyclobutane carboxylic acid derivatives with CNS depressant activity are thought to enhance GABAergic inhibition by positively modulating GABA-A receptors.
Protocol: In Vivo Evaluation of CNS Depressant Activity in Mice
The open field test is a common behavioral assay used to assess general locomotor activity and anxiety-like behavior in rodents. A reduction in movement is indicative of CNS depressant activity.
Experimental Workflow: Open Field Test
Caption: Workflow for the open field test to evaluate the CNS depressant effects of cyclobutane derivatives in mice.
Detailed Protocol: Open Field Test
This protocol is designed to assess the CNS depressant activity of a test compound in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Open field apparatus (a square arena with walls, often made of Plexiglas)
-
Video camera and tracking software
-
Vehicle (e.g., saline with 1% Tween-80)
-
Positive control: Diazepam (1 mg/kg) [13]* Cyclobutane carboxylic acid derivative (test compound)
Procedure:
-
Animal Acclimation and Grouping:
-
Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Randomly divide the mice into treatment groups (n=5-8 per group): Vehicle control, positive control (Diazepam), and one or more doses of the test compound. [13]
-
-
Dosing:
-
Administer the vehicle, diazepam, or test compound via the desired route (e.g., intraperitoneal injection).
-
Allow for an absorption period (e.g., 30 minutes) before testing.
-
-
Behavioral Testing:
-
Gently place a mouse in the center of the open field arena.
-
Record the mouse's activity for a predetermined duration (e.g., 5-10 minutes) using a video camera mounted above the arena.
-
Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.
-
-
Data Analysis:
-
Use video tracking software to analyze the recordings for various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Number of line crossings
-
Rearing frequency (number of times the mouse stands on its hind legs)
-
-
A significant decrease in locomotor activity (e.g., total distance traveled) compared to the vehicle control group is indicative of CNS depressant effects.
-
Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed effects.
-
Causality of Experimental Choices:
-
Mice are a standard and well-characterized model for CNS pharmacology studies.
-
The open field arena provides a novel environment that elicits exploratory behavior, which is sensitive to modulation by CNS-active drugs.
-
Diazepam is a classic benzodiazepine with known CNS depressant effects, making it an appropriate positive control.
-
Video tracking software allows for unbiased and quantitative analysis of multiple behavioral parameters.
Quantitative Data Summary
| Compound Class | Target | Assay | Key Parameter | Representative Activity | Reference |
| Carboxamides | RORγt | FRET Assay | IC50 | 58.5 nM | [14] |
| 1-Aminocyclobutanecarboxylic Acid Derivatives | Succinate Dehydrogenase | In vitro antifungal | EC50 | 0.03 mg/L (against R. solani) | [7][8] |
| 1-Aminocyclobutanecarboxylic Acid Derivatives | Porcine SDH | Enzyme Inhibition | IC50 | 3.73 µM | [7][8] |
| Aglycoristocetin Derivatives with Cyclobutenedione | Influenza Neuraminidase | Antiviral Assay | EC50 | 0.4 µM | [15] |
Conclusion
Cyclobutane carboxylic acid derivatives represent a versatile and powerful class of molecules with significant therapeutic potential across a range of diseases. Their unique structural properties allow for the design of potent and selective modulators of key biological targets. The protocols and mechanistic insights provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore and advance the therapeutic applications of this promising chemical scaffold. As our understanding of disease biology deepens, the rational design and application of cyclobutane-based compounds will undoubtedly continue to yield novel and effective medicines.
References
-
Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. (2018). National Institutes of Health. [Link]
-
Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. (2023). National Institutes of Health. [Link]
-
(Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. (n.d.). PubMed Central. [Link]
- CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof. (n.d.).
-
Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. (2023). PubMed. [Link]
-
Antiviral agents active against influenza A viruses. (n.d.). PubMed Central. [Link]
-
Investigation of CNS depressant and muscle relaxant effects of the ethnomedicinal plant Macropanax dispermus on Swiss Albino mice and its effect against oxidative stress. (n.d.). BMC Complementary Medicine and Therapies. [Link]
-
Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. (1976). PubMed. [Link]
-
Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021). The Journal of Organic Chemistry. [Link]
-
Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. (2018). ACS Omega. [Link]
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Functional Chemical Groups that May Likely Become a Source for the Synthesis of Novel Central Nervous System (CNS) Acting Drugs. (n.d.). PubMed. [Link]
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in vivo Study of Central Nervous System Depressant Effects and Muscle Relaxant Activity of Methanolic Extract of Galphimia gracilis Leaf on Swiss Albino Mice. (2019). ResearchGate. [Link]
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Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. (2023). Journal of Agricultural and Food Chemistry. [Link]
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Synthesis and pharmacodynamics evaluation of cyclobutenamide derivatives against influenza A virus in vitro and in vivo. (2021). ResearchGate. [Link]
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Evaluation of central nervous system (CNS) depressant activity of methanolic extract of Commelina diffusa Burm. in mice. (n.d.). springermedizin.de. [Link]
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Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. (n.d.). National Institutes of Health. [Link]
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Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. (n.d.). Semantic Scholar. [Link]
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Anti-influenza virus activity and structure–activity relationship of aglycoristocetin derivatives with cyclobutenedione carrying hydrophobic chains. (n.d.). PubMed Central. [Link]
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RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. (2021). PLOS One. [Link]
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Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. (2017). National Institutes of Health. [Link]
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Chapter 10: CNS Depressants. (n.d.). Washington State University. [Link]
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Central Nervous System Depressants: Mechanisms, Effects, and Clinical Implications. (2024). ResearchGate. [Link]
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Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ). (2012). National Center for Biotechnology Information. [Link]
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Development and Effects of Influenza Antiviral Drugs. (2022). MDPI. [Link]
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Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. (2022). Frontiers in Pharmacology. [Link]
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In Vivo Antidepressant-Like Effect Assessment of Two Aloysia Species in Mice and LCMS Chemical Characterization of Ethanol Extract. (2022). MDPI. [Link]
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Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. (2023). MDPI. [Link]
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Organic synthesis and anti-influenza A virus activity of cyclobakuchiols A, B, C, and D. (n.d.). National Institutes of Health. [Link]
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Central Nervous System Depressants. (2022). Addiction Center. [Link]
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Discovery of carbazole carboxamides as novel RORγt inverse agonists. (2018). PubMed. [Link]
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SUCCINIC DEHYDROGENASE PROTOCOL. (2018). Neuromuscular Home Page. [Link]
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Carboxylic Acid Derivatives in Herbicide Development. (2023). PubMed. [Link]
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Standardizing the influenza neuraminidase inhibition assay among United States public health laboratories conducting virological surveillance. (2016). UNL Digital Commons. [Link]
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Fluorometric Neuraminidase Assay. (n.d.). Creative Diagnostics. [Link]
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Application Notes and Protocols for Assessing the Metabolic Stability of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the assessment of metabolic stability for the compound 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid. Metabolic stability is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This guide details the scientific rationale, step-by-step protocols for in vitro assays using liver microsomes and hepatocytes, and methods for data analysis and interpretation. By understanding the metabolic fate of this specific molecule, researchers can make informed decisions in the lead optimization and candidate selection phases of drug discovery.
Introduction: The Structural Rationale for Stability
The success of a drug candidate is intrinsically linked to its metabolic fate.[4][5] A compound that is metabolized too rapidly will fail to achieve therapeutic concentrations, while one that is too stable may accumulate and cause toxicity. The chemical structure of this compound presents several features designed to optimize this balance:
-
Trifluoromethyl (CF3) Group: The electron-withdrawing nature of the CF3 group is a well-established strategy in medicinal chemistry to block metabolic attack.[6] It deactivates the adjacent aromatic ring, making it less susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[7]
-
Cyclobutane Ring: This strained carbocycle provides a rigid scaffold, which can enhance metabolic stability compared to more flexible aliphatic chains.[8][9][10] Its unique puckered structure can orient pharmacophoric groups favorably while sterically hindering access by metabolic enzymes.[8][10][11]
-
Carboxylic Acid Moiety: While a potential site for Phase II conjugation (e.g., glucuronidation), its presence is often crucial for target engagement.[12] Understanding the extent of this conjugation is key to predicting the compound's clearance pathway.
This application note provides the necessary tools to experimentally verify the metabolic stability imparted by these structural features.
Core Principles of In Vitro Metabolic Stability Assessment
The primary goal of these assays is to determine a compound's in vitro intrinsic clearance (CLint), which is a measure of the inherent ability of the liver to metabolize a drug.[1][13] We utilize two complementary biological systems to achieve this:
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[14] They are rich in Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a majority of marketed drugs.[14][15] Microsomal assays are excellent for assessing a compound's susceptibility to CYP-mediated metabolism.[13][16]
-
Hepatocytes: These are intact, primary liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[1][17][18] Hepatocyte assays provide a more comprehensive overview of a compound's total hepatic metabolism.[16][19]
The experimental endpoint is the rate of disappearance of the parent compound over time, which is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this application due to its high sensitivity and specificity.[20][21]
Experimental Workflow Overview
A robust and reproducible workflow is essential for generating high-quality metabolic stability data. The process involves careful preparation, controlled incubation, precise sampling, and accurate analysis.
Caption: General experimental workflow for in vitro metabolic stability assays.
Detailed Experimental Protocols
Safety Precaution: Handle all chemicals and biological materials in accordance with standard laboratory safety procedures. Assume test compounds have unknown toxicity.
Protocol 1: Liver Microsomal Stability Assay
This protocol assesses Phase I metabolism, primarily driven by CYP enzymes.
Materials and Reagents:
-
This compound
-
Pooled Liver Microsomes (Human, Rat, Mouse, Dog) from a reputable supplier (e.g., XenoTech, BioIVT)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing Glucose-6-phosphate and G6P Dehydrogenase) or NADPH stock solution (100 mM)
-
Positive Control Compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) solution (e.g., a structurally similar, stable compound like Tolbutamide or a stable isotope-labeled version of the test compound) in ACN.
-
96-well incubation plates and collection plates
-
Multichannel pipette, incubator shaker, centrifuge
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound and positive controls in DMSO.
-
Thaw pooled liver microsomes on ice. Dilute to a final working concentration of 1.0 mg/mL in cold phosphate buffer. Keep on ice.
-
Prepare the NADPH solution to a final concentration of 1 mM in phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate, add the appropriate volume of the 1.0 mg/mL microsomal suspension.
-
Add the test compound from a diluted working stock to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25% to avoid enzyme inhibition.
-
Set up parallel wells for negative controls (without NADPH) and positive controls.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed 1 mM NADPH solution to all wells except the negative controls.[14][22]
-
Immediately after adding NADPH, take the first aliquot (T=0 min) and transfer it to a collection plate containing 2-3 volumes of cold ACN with the internal standard. This terminates the reaction.
-
Continue incubating the reaction plate at 37°C.
-
Collect subsequent aliquots at 5, 15, 30, and 45 minutes, transferring each to the quenching solution.[14]
-
-
Sample Processing and Analysis:
-
Seal the collection plate, vortex thoroughly, and centrifuge at >3000 x g for 15 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of the test compound relative to the internal standard.
-
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This protocol provides a more comprehensive assessment, including both Phase I and Phase II metabolism.
Materials and Reagents:
-
All reagents from Protocol 1 (except NADPH system).
-
Cryopreserved Plateable Hepatocytes (Human, Rat, etc.).
-
Hepatocyte thawing and plating media as recommended by the supplier.
-
Krebs-Henseleit (KH) buffer or similar incubation medium.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw the vial of cryopreserved hepatocytes in a 37°C water bath.[18]
-
Transfer the cell suspension to pre-warmed thawing medium and centrifuge gently to pellet the cells.
-
Resuspend the viable cells in incubation medium to a final density of approximately 1 million viable cells/mL.
-
-
Incubation Setup:
-
In a 96-well plate or tubes, add the hepatocyte suspension.
-
Add the test compound to a final concentration of 1 µM.
-
Place the plate in an incubator at 37°C with 5% CO2 and gentle shaking to keep cells in suspension.
-
-
Sampling and Termination:
-
Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[17]
-
Terminate the reaction for each time point by adding the cell suspension aliquot to 2-3 volumes of cold ACN with an internal standard.
-
-
Sample Processing and Analysis:
-
Follow the same processing and LC-MS/MS analysis steps as described in Protocol 1 (steps 4a-4c).
-
Data Analysis and Interpretation
The data from the LC-MS/MS analysis is used to calculate the compound's half-life (t½) and intrinsic clearance (CLint).
-
Calculate Percent Remaining:
-
% Remaining = (Peak Area Ratio at time Tx / Peak Area Ratio at T0) * 100
-
-
Determine Elimination Rate Constant (k):
-
Plot the natural logarithm (ln) of the % Remaining versus time.
-
The slope of the linear regression line of this plot is equal to the negative elimination rate constant (-k).
-
-
Calculate Half-Life (t½):
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint):
-
The formula varies slightly between the two systems:
-
For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (mL incubation / mg microsomal protein)
-
For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (mL incubation / 10^6 hepatocytes)
-
-
Table 1: Example Data Summary for this compound
| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint) | Stability Class |
| Liver Microsomes | Human | > 60 | < 12 µL/min/mg | High |
| Rat | 45 | 22 µL/min/mg | Moderate | |
| Dog | > 60 | < 12 µL/min/mg | High | |
| Hepatocytes | Human | 55 | 21 µL/min/10^6 cells | Moderate |
| Rat | 30 | 38 µL/min/10^6 cells | Low | |
| Dog | 50 | 23 µL/min/10^6 cells | Moderate |
Note: Data are hypothetical and for illustrative purposes. Stability classification can vary but is often based on half-life (e.g., >60 min = High, 15-60 min = Moderate, <15 min = Low).
Interpretation: The hypothetical data suggests the compound is highly stable in human and dog liver microsomes, indicating resistance to CYP-mediated metabolism. The increased clearance in rat microsomes suggests a species-specific metabolic pathway. The higher clearance observed in hepatocytes compared to microsomes (especially in humans) points towards the involvement of Phase II metabolism, likely glucuronidation at the carboxylic acid group.
Potential Metabolic Pathways
Based on the compound's structure, several metabolic transformations are possible, though the CF3 group and cyclobutane ring are expected to be relatively stable.
Caption: Predicted metabolic pathways for the test compound.
Conclusion and Forward Look
The protocols outlined in this document provide a robust framework for assessing the metabolic stability of this compound. The combination of microsomal and hepatocyte assays allows for a thorough investigation of both Phase I and Phase II metabolic pathways. The structural features of this compound—namely the trifluoromethyl group and the cyclobutane ring—are anticipated to confer significant metabolic stability, particularly against CYP-mediated oxidation.[6][8] The primary clearance pathway is likely to be Phase II conjugation at the carboxylic acid. The data generated from these studies are crucial for predicting in vivo pharmacokinetic parameters and guiding the selection of the most promising candidates for further development.
References
- Benchchem. (n.d.). 1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic Acid.
- ResearchGate. (n.d.). Overview of metabolic pathways of carboxylic-acid-containing drugs.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- ACS Publications. (2024, November 11). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au.
- PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid.
- Evotec (Cyprotex). (n.d.). Hepatocyte Stability.
- PubMed. (n.d.). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.
- PubMed Central. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
- ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- Evotec (Cyprotex). (n.d.). Microsomal Stability.
- Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
- Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma.
- Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
- Mercell. (n.d.). Metabolic stability in liver microsomes.
- Merck Millipore. (n.d.). Metabolic Stability Assays.
- (2012, February 23). Protocols Using Plateable Human Hepatocytes in ADME Assays.
- PubMed. (2022, May 4). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem.
- LCGC International. (2021, June 1). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview.
- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.
- Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy.
- BioAgilytix. (n.d.). LC/MS Applications in Drug Development.
- NCBI Bookshelf. (n.d.). Biochemistry, Cytochrome P450. In StatPearls.
- (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
- ResearchGate. (2025, August 9). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges.
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- 22. mercell.com [mercell.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The inherent ring strain of the cyclobutane moiety and the electronic effects of the trifluoromethyl group present unique challenges that require careful consideration of reaction parameters.[1][2] This resource provides in-depth, experience-driven advice in a user-friendly question-and-answer format.
Troubleshooting Guide: Addressing Common Synthesis Failures
This section directly addresses specific experimental issues you may encounter. We will explore the underlying chemical principles and provide actionable, step-by-step protocols to resolve these problems.
Scenario 1: Low to No Yield of the Target Carboxylic Acid
Question: I am attempting the synthesis of this compound via a Grignard reaction with 1-bromo-1-[3-(trifluoromethyl)phenyl]cyclobutane and CO2, but my yield is consistently below 20%. What are the likely causes and how can I improve it?
Answer: Low yields in Grignard-based carboxylations are a frequent challenge. The issue often lies in either the formation of the Grignard reagent or the carboxylation step itself. Grignard reagents are highly reactive and sensitive to a variety of factors.[3]
Potential Causes & Solutions:
-
Poor Quality or Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.
-
Solution: Use fresh, high-purity magnesium turnings. Before the reaction, activate the magnesium by grinding it gently in a mortar and pestle to expose a fresh surface or by adding a small crystal of iodine to the reaction flask.[4]
-
-
Presence of Moisture: Grignard reagents are strong bases and will readily react with any acidic protons, especially water. This will quench the reagent and reduce your yield.[3]
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum or oven-dried at >120°C for several hours and cooled in a desiccator. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
-
Impure Alkyl Halide Precursor: The starting material, 1-bromo-1-[3-(trifluoromethyl)phenyl]cyclobutane, may contain impurities that interfere with Grignard formation.
-
Solution: Purify the alkyl halide by distillation or column chromatography before use.
-
-
Inefficient Carboxylation: The reaction with CO2 can be inefficient if not performed correctly.
-
Solution: Use a large excess of dry CO2. A common technique is to pour the Grignard solution onto freshly crushed dry ice. This ensures a high concentration of CO2 and rapid reaction. Alternatively, bubble dry CO2 gas through the vigorously stirred Grignard solution at a low temperature (e.g., -78 °C).
-
Experimental Protocol: Improving Grignard Carboxylation Yield
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a high vacuum. Allow to cool to room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Magnesium Activation: Add 1.2 equivalents of magnesium turnings and a small crystal of iodine to the flask. Gently warm the flask with a heat gun until the iodine sublimes and the purple vapor dissipates.
-
Grignard Formation: Add anhydrous diethyl ether or THF to the flask. Dissolve 1.0 equivalent of 1-bromo-1-[3-(trifluoromethyl)phenyl]cyclobutane in anhydrous ether/THF and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gently warm the flask. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Carboxylation: In a separate flask, add a large excess of freshly crushed dry ice. Under a positive pressure of inert gas, transfer the Grignard solution via cannula onto the dry ice with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding 1 M HCl. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Scenario 2: Formation of a Major Byproduct Instead of the Desired Product
Question: I am using a malonic ester synthesis approach, reacting diethyl 2-(3-(trifluoromethyl)phenyl)malonate with 1,3-dibromopropane, followed by hydrolysis and decarboxylation. However, I am isolating a significant amount of a byproduct. What could this be and how do I prevent its formation?
Answer: The malonic ester synthesis for cyclobutane rings can be prone to side reactions, primarily due to the reactivity of the base and the potential for intermolecular reactions.
Potential Byproduct & Cause:
-
Dialkylated Malonic Ester: The most likely byproduct is the result of the malonate anion reacting with two molecules of 1,3-dibromopropane, leading to a longer chain product instead of the desired cyclization.
-
Elimination Reactions: The base used to deprotonate the malonic ester can also promote elimination reactions with the 1,3-dibromopropane.
Solutions:
-
Choice of Base: Use a sterically hindered base like potassium tert-butoxide to favor deprotonation over nucleophilic attack on the alkyl halide.
-
Reaction Concentration (High Dilution): Performing the cyclization step under high dilution conditions favors the intramolecular reaction (cyclization) over the intermolecular reaction (dimerization or polymerization).
-
Slow Addition: Add the 1,3-dibromopropane slowly to the solution of the deprotonated malonic ester to maintain a low concentration of the alkylating agent.
Experimental Protocol: Minimizing Byproducts in Malonic Ester Synthesis
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve 1.0 equivalent of diethyl 2-(3-(trifluoromethyl)phenyl)malonate in a large volume of anhydrous THF or DMF. Cool the solution to 0 °C and slowly add 1.1 equivalents of a strong base (e.g., sodium hydride or potassium tert-butoxide). Stir for 30 minutes at 0 °C.
-
Cyclization: In a separate flask, dissolve 1.1 equivalents of 1,3-dibromopropane in a large volume of the same anhydrous solvent. Using a syringe pump, add the 1,3-dibromopropane solution to the malonate anion solution over several hours.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Decarboxylation: Quench the reaction with water and extract the product. The crude cyclized diester can then be hydrolyzed with aqueous base (e.g., KOH in ethanol/water) followed by acidification and heating to induce decarboxylation to yield the final carboxylic acid.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to start with for this molecule?
A1: For a robust and scalable synthesis, the malonic ester route is often a good starting point as the starting materials are generally commercially available or readily prepared.[6] However, if the precursor for the Grignard reaction is accessible, it can be a more direct route. Palladium-catalyzed C-H activation is a more modern and potentially efficient method but may require significant optimization of ligands and reaction conditions.[7]
Q2: How can I confirm the formation of my product?
A2: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will give you the primary structural information. The ¹⁹F NMR will show a singlet for the CF₃ group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the C=O stretch (around 1700 cm⁻¹).
Q3: The trifluoromethyl group seems to be deactivating. How does this affect my synthesis?
A3: The CF₃ group is strongly electron-withdrawing. In the case of a Grignard reaction involving an aryl halide, this can make the formation of the Grignard reagent more difficult. For C-H activation routes, the electronic nature of the substituent can influence the regioselectivity and rate of the reaction.[8]
Q4: Are there any specific safety precautions for this synthesis?
A4: Yes. Grignard reagents are pyrophoric and react violently with water. Always work under an inert atmosphere and have appropriate quenching procedures in place. 1,3-Dibromopropane is a suspected carcinogen and should be handled in a fume hood with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for all reagents used.
Data & Diagrams
Table 1: Comparison of Synthetic Routes
| Route | Pros | Cons | Key Optimization Parameters |
| Grignard Carboxylation | Direct, often high-yielding if optimized | Sensitive to air and moisture, precursor may be difficult to synthesize | Magnesium activation, solvent purity, CO₂ addition method |
| Malonic Ester Synthesis | Robust, starting materials often available | Multi-step, risk of side reactions | High dilution, slow addition, choice of base |
| Pd-Catalyzed C-H Arylation | Atom-economical, modern approach | Requires catalyst and ligand screening, can be expensive | Ligand choice, base, temperature, solvent |
Diagrams
Caption: Workflow for Grignard Carboxylation.
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- 6. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Welcome to the technical support guide for the purification of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid (Compound 1). This document is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this fluorinated carboxylic acid. Our approach is grounded in fundamental chemical principles and validated by extensive experience with analogous molecular scaffolds.
Compound Overview
This compound is a valuable building block in pharmaceutical and materials science research. Its structure, featuring a rigid cyclobutane core, a lipophilic trifluoromethylphenyl group, and a versatile carboxylic acid handle, presents unique purification challenges.[1] The trifluoromethyl group significantly increases the compound's lipophilicity, while the carboxylic acid moiety allows for manipulation of its solubility based on pH.[2][3]
Structure:
Figure 1. Chemical structure of this compound.
Key Physicochemical Properties:
| Property | Value/Comment | Implication for Purification |
| Molecular Formula | C₁₃H₁₁F₃O₂ | --- |
| Molecular Weight | 258.22 g/mol | --- |
| Appearance | Typically an off-white to yellow solid | Color may indicate the presence of impurities. |
| pKa | Estimated 4-5 | Allows for selective extraction using aqueous base. |
| Solubility | Soluble in many organic solvents (e.g., EtOAc, DCM, MeOH). Poorly soluble in water at neutral/acidic pH. The corresponding carboxylate salt is water-soluble. | Dictates solvent selection for chromatography and recrystallization. Forms the basis of acid-base extraction. |
| Lipophilicity (LogP) | High, due to the CF₃-phenyl group | Influences retention in reversed-phase chromatography and solvent choice for extraction.[2][3] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of Compound 1.
Question 1: My crude product is a persistent yellow oil/solid, even after initial work-up. What are the likely impurities?
Answer: A yellow tint often suggests the presence of residual palladium from coupling reactions (if applicable to your synthesis) or colored organic byproducts.
-
Palladium Residues: If a palladium catalyst was used in the synthesis, trace amounts can be notoriously difficult to remove and may impart color.
-
Oxidized Impurities: Some organic compounds, particularly those with aromatic rings, can be sensitive to air and light, leading to the formation of colored oxides.[4]
-
Starting Material/Byproducts: Incomplete reactions or side reactions can lead to colored impurities.
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Add a small amount of activated carbon (charcoal), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. This is often effective at removing colored, non-polar impurities.[4]
-
Metal Scavenging: If palladium contamination is suspected, consider stirring the crude product solution with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) before proceeding with further purification.
Question 2: I'm trying to purify my compound using silica gel chromatography, but I'm getting poor recovery or streaking. What's going wrong?
Answer: Carboxylic acids can be challenging to purify on standard silica gel due to their acidic nature. This can lead to strong adsorption, resulting in tailing peaks and potential decomposition.[5]
Causality: The acidic silanol groups (Si-OH) on the surface of silica gel can strongly interact with the carboxylic acid group of your compound. This can lead to irreversible binding or slow elution, causing broad peaks and loss of material.
Troubleshooting Flowchart:
Caption: Troubleshooting silica gel chromatography issues.
Detailed Solutions:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to your mobile phase (e.g., hexane/ethyl acetate) will protonate the silanol groups on the silica surface and keep your carboxylic acid in its neutral form. This minimizes strong interactions and significantly improves peak shape and recovery.
-
Use a "Plug" of Silica: If you only need to remove baseline impurities, running the compound through a short "plug" of silica gel instead of a full column can be a quick and effective alternative.[5]
-
Alternative Stationary Phases: If your compound is unstable on silica, consider using alumina (neutral or basic) or performing reversed-phase chromatography on a C18 stationary phase.[5]
Question 3: My recrystallization attempt failed. The compound either 'oiled out' or didn't crystallize at all. What should I do?
Answer: Successful recrystallization depends on selecting the right solvent system and ensuring the starting material is sufficiently pure. Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
Expert Insights: For a molecule like Compound 1, with both polar (carboxylic acid) and non-polar (trifluoromethylphenyl) regions, a binary solvent system often works best. This involves dissolving the compound in a "good" solvent at an elevated temperature and then slowly adding a "poor" solvent (an anti-solvent) until the solution becomes turbid.
Recommended Solvent Systems to Screen:
| Good Solvent (Soluble) | Poor Solvent (Insoluble) |
| Toluene | Hexanes / Heptane |
| Ethyl Acetate | Hexanes / Heptane |
| Acetone | Water |
| Isopropanol | Water |
Troubleshooting Steps:
-
Purity Check: Ensure your crude material is >90% pure before attempting recrystallization. If not, perform an acid-base extraction or a rapid column filtration first. Controlling acidic impurities is often crucial for successful recrystallization of related compounds.[6]
-
Slow Cooling: After dissolving your compound, allow it to cool slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling often leads to the formation of small, impure crystals or oiling out.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This can create nucleation sites and induce crystallization.
-
Seeding: If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
Question 4: Can I use acid-base extraction to purify this compound? What is the best procedure?
Answer: Absolutely. Acid-base extraction is an excellent and highly recommended technique for purifying carboxylic acids, as it efficiently separates them from neutral and basic impurities.[7][8] The principle relies on converting the water-insoluble neutral carboxylic acid into its water-soluble carboxylate salt form using an aqueous base.
Workflow for Acid-Base Extraction:
Sources
- 1. 1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic Acid [benchchem.com]
- 2. 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 1093750-93-6 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Purification [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable building block. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and a deeper understanding of the underlying chemical principles to ensure the success of your experiments.
Introduction: The Synthetic Challenge
The synthesis of this compound presents a unique set of challenges primarily due to the strained nature of the cyclobutane ring and the electronic properties of the trifluoromethyl-substituted aryl moiety. The most common and logical synthetic approach is a palladium-catalyzed α-arylation of a cyclobutane-1-carboxylic acid derivative. This guide will focus on troubleshooting this specific synthetic strategy.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section is structured in a question-and-answer format to directly address the most common issues observed during the synthesis.
Q1: My reaction is sluggish, and I'm observing low conversion of my starting materials. What are the likely causes and how can I improve the reaction rate?
A1: Understanding and Overcoming Low Reactivity
Low conversion is a frequent issue in palladium-catalyzed cross-coupling reactions. The primary culprits are often related to catalyst activity, the choice of base, and the nature of the starting materials.
Underlying Causes:
-
Catalyst Inactivation: The active Pd(0) species can be sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to catalyst oxidation and deactivation. Additionally, certain ligands can decompose at elevated temperatures.
-
Insufficiently Strong Base: The choice of base is critical for the deprotonation of the α-carbon of the cyclobutanecarboxylic acid derivative to form the reactive enolate. An insufficiently strong base will result in a low concentration of the enolate, leading to a slow reaction.
-
Steric Hindrance: The bulky nature of some phosphine ligands, while often beneficial for promoting reductive elimination, can sometimes hinder the coordination of the reactants to the palladium center.
-
Poor Solubility: Poor solubility of any of the reaction components (aryl halide, cyclobutane substrate, base, or catalyst) in the chosen solvent can severely limit the reaction rate.
Troubleshooting Protocol:
-
Ensure Rigorous Inert Conditions: Purge the reaction vessel thoroughly with an inert gas (argon or nitrogen) and use degassed solvents.
-
Optimize the Base: If you are using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS), sodium bis(trimethylsilyl)amide (NaHMDS), or potassium tert-butoxide (KOtBu).
-
Ligand Screening: The choice of phosphine ligand is paramount. For sterically demanding couplings, bulky, electron-rich monophosphine ligands from the Buchwald or Hartwig series are often effective. Consider screening a panel of ligands.
-
Solvent Selection: Aprotic polar solvents like toluene, dioxane, or THF are commonly used. If solubility is an issue, consider a co-solvent system or switching to a more polar solvent like DMF or DMA, but be mindful of potential side reactions at higher temperatures.
-
Increase Temperature: A modest increase in reaction temperature can significantly enhance the rate. However, be cautious as higher temperatures can also promote side reactions like decarboxylation.
Q2: I'm observing a significant amount of a biaryl impurity, 3,3'-bis(trifluoromethyl)biphenyl, in my crude product. How can I suppress this homocoupling side reaction?
A2: Mitigating Unwanted Homocoupling
The formation of biaryl impurities through homocoupling of the aryl halide is a classic side reaction in palladium-catalyzed cross-couplings.[1][2] This occurs when two molecules of the aryl halide react with each other instead of with the desired nucleophile.
Mechanism of Homocoupling:
Homocoupling can proceed through several mechanisms, including a Pd(0)/Pd(II) catalytic cycle where two aryl-palladium(II) intermediates react with each other.[2]
Strategies for Suppression:
-
Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the cyclobutane-1-carboxylic acid derivative relative to the aryl halide. This will favor the cross-coupling pathway.
-
Ligand Choice: Bulky, electron-rich phosphine ligands that promote rapid reductive elimination of the desired product can often suppress homocoupling.
-
Lower Catalyst Loading: While counterintuitive, in some cases, a lower palladium concentration can disfavor the bimolecular homocoupling reaction.
-
Addition of Additives: In some systems, the addition of radical scavengers like TEMPO can suppress homocoupling if a radical pathway is involved.[3]
Purification Tip: The biaryl impurity is typically non-polar. It can often be separated from the desired carboxylic acid product by extraction with a basic aqueous solution (e.g., NaHCO₃ or NaOH), which will selectively dissolve the acidic product, followed by re-acidification and extraction of the product into an organic solvent.
Q3: My mass spectrometry and NMR data suggest the presence of 1-(trifluoromethyl)benzene. What is causing this reductive dehalogenation, and how can I prevent it?
A3: Preventing Reductive Dehalogenation
Reductive dehalogenation is the replacement of the halogen on the aryl halide with a hydrogen atom. This side reaction is particularly prevalent with electron-deficient aryl halides, such as those bearing a trifluoromethyl group.
Causative Factors:
-
Source of Hydride: The hydride source can be trace amounts of water, the solvent (e.g., THF can be a hydride donor), or the phosphine ligand itself.
-
β-Hydride Elimination: If the phosphine ligand has β-hydrogens, β-hydride elimination from a palladium-hydride intermediate can lead to reductive dehalogenation.
Preventative Measures:
-
Use Anhydrous Conditions: Thoroughly dry all reagents and solvents.
-
Choice of Ligand: Employ phosphine ligands that lack β-hydrogens, such as tri-tert-butylphosphine or Buchwald's SPhos.
-
Scrutinize the Solvent: Avoid solvents that can act as hydride donors at elevated temperatures. Toluene or dioxane are generally good choices.
Q4: I am concerned about the stability of the cyclobutane ring under the reaction conditions. Is ring-opening a significant side reaction?
A4: Assessing the Risk of Cyclobutane Ring-Opening
The inherent strain energy of the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions.[4] While generally stable under many palladium-catalyzed coupling conditions, this is a potential side reaction to be aware of.
Potential Triggers for Ring-Opening:
-
High Temperatures: Prolonged heating at high temperatures can promote ring-opening.
-
Acidic or Basic Conditions: Strong acids or bases, especially in combination with heat, can facilitate ring cleavage.
-
Oxidative Addition to a C-C Bond: While less common, direct oxidative addition of palladium into a C-C bond of the strained ring is a theoretical possibility.
Mitigation Strategies:
-
Maintain Moderate Temperatures: Aim for the lowest effective temperature to achieve a reasonable reaction rate.
-
Careful Choice of Base: Use a non-nucleophilic base and avoid excessively harsh basic conditions.
-
Reaction Monitoring: Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged reaction times once the starting materials are consumed.
Q5: I suspect my product is undergoing decarboxylation. How can I confirm this and prevent it?
A5: Addressing Decarboxylation
Decarboxylation, the loss of CO₂, can occur with carboxylic acids, particularly at elevated temperatures.[5] The resulting product would be 1-[3-(trifluoromethyl)phenyl]cyclobutane.
Confirmation and Prevention:
-
Confirmation: Look for the corresponding decarboxylated product in your crude reaction mixture by GC-MS or LC-MS.
-
Prevention:
-
Lower Reaction Temperature: This is the most effective way to minimize decarboxylation.
-
Protecting Group Strategy: If decarboxylation is a persistent issue, consider performing the α-arylation on the corresponding ester (e.g., methyl or ethyl ester) and then hydrolyzing the ester to the carboxylic acid in a separate step under milder conditions.
-
Frequently Asked Questions (FAQs)
-
What is the best palladium precursor to use?
-
Pd(OAc)₂ and Pd₂(dba)₃ are both excellent and commonly used palladium precursors for this type of reaction.
-
-
How do I choose the right ligand?
-
For α-arylation of carbonyl compounds, bulky, electron-rich monophosphine ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Hartwig research groups are generally a good starting point. It is often necessary to screen a small library of ligands to find the optimal one for your specific substrate combination.
-
-
What is the optimal reaction temperature?
-
This is highly dependent on the specific substrates, ligand, and solvent used. A good starting point is typically between 80-110 °C. Careful optimization is key.
-
-
How can I effectively purify the final product?
-
The carboxylic acid product can typically be purified by silica gel chromatography. An alternative is an acid-base workup where the acidic product is extracted into a basic aqueous phase, washed with an organic solvent to remove non-acidic impurities, and then re-acidified and extracted back into an organic solvent.
-
Visualizing the Reaction and Side Products
Main Reaction Pathway
Caption: The desired palladium-catalyzed α-arylation reaction.
Common Side Reaction Pathways
Caption: Major side products in the synthesis.
Quantitative Data Summary
| Side Reaction | Key Factors Influencing Formation | Recommended Mitigation Strategies |
| Homocoupling | Stoichiometry, catalyst loading, ligand structure | Use slight excess of the carboxylic acid derivative, lower catalyst loading, employ bulky electron-rich phosphine ligands. |
| Reductive Dehalogenation | Presence of hydride sources (water, solvent), ligand structure | Use anhydrous conditions, select ligands without β-hydrogens (e.g., SPhos), choose appropriate solvents (e.g., toluene). |
| Decarboxylation | High reaction temperature | Maintain the lowest effective reaction temperature, consider a protecting group strategy for the carboxylic acid. |
| Ring-Opening | High temperature, harsh acidic or basic conditions | Use moderate temperatures and non-nucleophilic bases, monitor reaction to avoid prolonged heating. |
Experimental Protocols
General Procedure for Palladium-Catalyzed α-Arylation
Note: This is a general starting protocol and will likely require optimization for your specific substrates and laboratory conditions.
-
Reaction Setup: To a flame-dried Schlenk flask, add the cyclobutane-1-carboxylic acid derivative (1.2 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Addition of Reagents: Add the 3-(trifluoromethyl)phenyl halide (1.0 mmol) and the base (e.g., LiHMDS, 2.4 mmol) to the flask under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography.
References
-
D. Quang Phan, J-Q. Yu. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. J Am Chem Soc. 2025 Oct 1. doi: 10.1021/jacs.5c13423. [Link]
-
M. R. Bauer, et al. A review: Aliph. three- and four-membered rings including cyclopropanes, cyclobutanes, oxetanes, azetidines and bicyclo[1.1. 1]pentanes have been increasingly exploited in medicinal chem. for their beneficial physicochem. properties and applications as functional group bioisosteres. J. Med. Chem. 2022. [Link]
-
C. A. Malapit, M. Borrell, M. W. Milbauer, C. E. Brigham, M. S. Sanford. Nickel-Catalyzed Decarbonylative Amination of Carboxylic Acid Esters. Journal of the American Chemical Society. 2020, 142 (13), 5918-5923. [Link]
-
J. F. Hartwig. Palladium-Catalyzed α-Arylation of Esters and Amides Under More Neutral Conditions. Angewandte Chemie International Edition. 2006, 45(38), 6348-6369. [Link]
-
I. P. Beletskaya, A. V. Cheprakov. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. 2000, 100(8), 3009-3066. [Link]
-
M. B. Andrus, C. Song. Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters. 2001, 3(23), 3761-3764. [Link]
-
A. Dewanji, S. Murarka, D. P. Curran, A. Studer. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. Organic Letters. 2013, 15(23), 6102-6105. [Link]
-
T. D. Quach, R. A. Batey. Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry. 2003, 68(25), 9808-9811. [Link]
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A. C. Bissember, A. Levina, G. C. Fu. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. Journal of the American Chemical Society. 2012, 134(34), 14232-14237. [Link]
-
Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Organic Chemistry Portal. [Link]
-
J. A. Bull, J. J. Mousseau, G. Pelletier, A. B. Charette. Palladium-Catalyzed α-Arylation of Esters and Amides. Chemical Reviews. 2012, 112(5), 2642-2713. [Link]
-
F. Bellina, R. Rossi. The Development of Regioselective Heck Arylation of Electron-Rich Olefins. Chemical Reviews. 2010, 110(2), 1082-1146. [Link]
-
D. A. Culkin, J. F. Hartwig. Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. 2003, 36(4), 234-245. [Link]
-
L. T. H. Do, G. Daugulis. Copper-Catalyzed Arylation of C(sp3)-H Bonds. Journal of the American Chemical Society. 2007, 129(41), 12404-12405. [Link]
-
E. J. Yoo, S. Ma, T-S. Mei, N. K. P. Chek, J-Q. Yu. A Palladium-Catalyzed Cross-Coupling of C(sp3)-H Bonds and Arylboronic Acids. Journal of the American Chemical Society. 2011, 133(20), 7652-7655. [Link]
-
T. W. Lyons, M. S. Sanford. Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions. Chemical Reviews. 2010, 110(2), 1147-1169. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
E. M. Simmons, J. F. Hartwig. The Palladium-Catalyzed α-Arylation of Ketones. Angewandte Chemie International Edition. 2012, 51(13), 3066-3072. [Link]
-
J. F. Hartwig. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. 2008, 41(11), 1534-1544. [Link]
-
S. L. Buchwald, C. Mauger, G. Mignani, U. Scholz. Industrial-Scale Applications of Palladium-Catalyzed Cross-Coupling Reactions. Advanced Synthesis & Catalysis. 2006, 348(15), 23-43. [Link]
-
A. F. Littke, G. C. Fu. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. 2002, 41(22), 4176-4211. [Link]
-
J. P. Wolfe, S. L. Buchwald. Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research. 1998, 31(12), 805-818. [Link]
-
C. S. Thomos, F. Dean Toste. Development of A General Palladium-Catalyzed α-Arylation of Carbonyls. Chemical Science. 2012, 3(4), 987-992. [Link]
-
J. B. F. N. Engberts, W. Drenth. The Cyclobutane Ring. Chemical Reviews. 1982, 82(1), 1-28. [Link]
-
M. S. Sanford, J. A. Love, R. H. Grubbs. Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts. Journal of the American Chemical Society. 2001, 123(27), 6543-6554. [Link]
Sources
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- 2. Palladium-catalyzed alpha-arylation of esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective β-C-H Arylation of α-Fluoroalkyl Cyclopropane and Cyclobutane Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
Technical Support Center: 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Introduction: Welcome to the technical support guide for 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid (CAS No. 151157-58-3). This molecule is a valuable and versatile building block in medicinal chemistry and drug development, prized for its unique combination of a rigid cyclobutane scaffold and the electronically influential trifluoromethylphenyl group.[1][2] The presence of the trifluoromethyl moiety often enhances key drug-like properties such as metabolic stability and binding affinity.[1] However, the inherent characteristics of its structure—specifically the strained four-membered ring and the reactive carboxylic acid—can present stability challenges during storage, handling, and experimentation.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into potential stability issues, offering troubleshooting workflows and validated protocols to ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs) on Core Stability & Handling
This section addresses fundamental questions regarding the physicochemical properties and best practices for handling and storage.
Q1.1: What are the key structural features of this compound that influence its stability?
A: The stability profile of this compound is primarily dictated by three structural components:
-
The Cyclobutane Ring: This four-membered ring possesses significant ring strain. Under certain conditions, such as high heat or harsh acidic environments, this strain can be released through ring-opening reactions, leading to degradation.[1]
-
The Carboxylic Acid Group: This functional group is the primary site for many intended reactions (e.g., amide or ester formation). However, it is also susceptible to decarboxylation (loss of CO₂) under thermal stress, a reaction that can be exacerbated by the adjacent strained ring system.[3]
-
The Trifluoromethyl (CF₃) Group: This is a strongly electron-withdrawing group. It increases the acidity of the carboxylic proton and influences the electronic properties of the phenyl ring, which can affect reaction pathways and potential side reactions.[1][4]
Q1.2: What are the definitive recommended storage and handling conditions?
A: Proper storage is critical to prevent degradation. Based on safety data sheets and empirical data from related analogs, the following conditions are recommended:
| Condition | Recommendation | Rationale | Source |
| Temperature | 10°C - 25°C (Short-Term) | Standard room temperature storage is adequate for routine use. | [2][5] |
| -20°C (Long-Term) | For long-term archival, storing at -20°C minimizes the risk of slow thermal degradation, such as decarboxylation. | [3] | |
| Atmosphere | Store in a tightly sealed container. | Prevents moisture absorption and potential hydrolysis of derivatives. | [5][6] |
| For highly sensitive applications, consider storage under an inert atmosphere (e.g., Argon). | Protects against oxidative degradation over extended periods. | [3] | |
| Environment | Store in a dry, well-ventilated area away from direct sunlight. | Protects against photodegradation and moisture. | [6][7] |
| Incompatibilities | Keep away from strong oxidizing agents and strong bases. | Avoids unintended and potentially vigorous chemical reactions. | [7] |
Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as it may cause skin and eye irritation.[5][8]
Q1.3: What are the known solubility characteristics of this compound?
A: The combination of the hydrophobic trifluoromethylphenyl group and the polar carboxylic acid gives this compound mixed solubility. It is generally poorly soluble in aqueous solutions but soluble in many organic solvents.[1]
| Solvent | Solubility Profile | Application Notes |
| Water | Poorly Soluble | Direct dissolution in aqueous buffers for bioassays is not recommended. |
| Polar Aprotic Solvents (DMSO, DMF) | Readily Soluble | Recommended for creating high-concentration stock solutions for biological screening. |
| Alcohols (Methanol, Ethanol) | Soluble | Useful for reaction chemistry and some analytical sample preparations. |
| Chlorinated Solvents (DCM, Chloroform) | Soluble | Commonly used for organic synthesis workups and purification. |
| Ethers (THF, Diethyl Ether) | Moderately Soluble | Can be used in reaction setups. |
| Non-Polar Solvents (Hexanes, Toluene) | Poorly Soluble | Often used as anti-solvents during recrystallization procedures. |
To enhance aqueous solubility for specific applications, the compound can be converted to its corresponding carboxylate salt (e.g., sodium or ammonium salt) by careful titration with a suitable base.[1]
Section 2: Troubleshooting Guide for Experimental Issues
This section provides a systematic approach to diagnosing and solving common problems encountered during experiments.
Issue 2.1: My analytical results (HPLC, LC-MS) show the appearance of new, unknown peaks over time or after a reaction.
This is a classic sign of sample degradation or the presence of impurities. The logical workflow is to determine the origin of the unexpected signals.
Caption: Troubleshooting workflow for identifying unknown analytical peaks.
Potential Degradation Pathways:
-
Thermal/Acid-Catalyzed Ring-Opening: The strained cyclobutane ring can open, especially when heated under acidic conditions. This would result in a significant structural change and a different retention time on reverse-phase HPLC.[1]
-
Solution: Avoid high temperatures (>60-80°C) and strongly acidic conditions (pH < 2) during reactions and workups. If acidic conditions are required, perform the reaction at a lower temperature (0°C to RT).
-
-
Decarboxylation: Heating the compound, especially in a protic solvent, can lead to the loss of CO₂. This would create 1-phenyl-3-(trifluoromethyl)cyclobutane, a much less polar compound that would likely have a longer retention time in reverse-phase HPLC.
-
Solution: When heating is necessary, use the lowest effective temperature and minimize reaction time. For sensitive applications, consider derivatizing the carboxylic acid to a more stable ester or amide early in the synthetic sequence.
-
Caption: Primary potential degradation pathways for the target compound.
Issue 2.2: The compound fails to dissolve completely in aqueous buffers for biological assays.
Cause: This is expected behavior due to the compound's low intrinsic aqueous solubility.[1] Adding the solid directly to a buffer will likely result in an incomplete solution or suspension, leading to inaccurate and irreproducible assay results.
Solution: Always prepare a high-concentration primary stock solution in a suitable organic solvent, typically DMSO. This stock can then be serially diluted into the final aqueous assay buffer. See Protocol 3.3 for the detailed methodology.
Section 3: Key Experimental Protocols
Protocol 3.1: Standardized HPLC Method for Purity Assessment
This protocol provides a baseline reverse-phase HPLC method for assessing the purity of this compound and detecting potential degradants.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL solution.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 254 nm and 220 nm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Rationale: A gradient method is employed to ensure the elution and separation of both polar (early-eluting) and non-polar (late-eluting) impurities.[9] The use of formic acid helps to keep the carboxylic acid protonated, ensuring sharp, symmetrical peak shapes.
Protocol 3.2: Forced Degradation Study Workflow
This study is essential for identifying potential degradants and understanding the compound's stability limits.
-
Prepare Samples: Prepare four separate solutions of the compound at 1 mg/mL in acetonitrile/water (1:1).
-
Control: Store at 4°C in the dark.
-
Thermal Stress: Heat at 60°C for 24 hours.
-
Acidic Stress: Add HCl to a final concentration of 0.1 M and keep at room temperature for 24 hours.
-
Basic Stress: Add NaOH to a final concentration of 0.1 M and keep at room temperature for 24 hours.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all four samples using the HPLC method described in Protocol 3.1 .
-
Interpretation: Compare the chromatograms of the stressed samples to the control. New peaks that appear in the stressed samples are degradation products. This allows you to confirm if an unknown peak in your experiment corresponds to a specific degradant (e.g., thermal vs. acid-labile).
Protocol 3.3: Recommended Procedure for Preparing Solutions for Bioassays
-
Prepare Primary Stock: Accurately weigh a precise amount of the compound (e.g., 2.44 mg) and dissolve it in a precise volume of 100% DMSO (e.g., 1.0 mL) to create a 10 mM stock solution. Ensure complete dissolution using a vortex mixer.
-
Create Intermediate Dilutions: If necessary, perform serial dilutions from the primary stock using 100% DMSO to create intermediate stocks (e.g., 1 mM, 100 µM).
-
Prepare Final Working Solution: Perform the final dilution step by adding a small volume of the DMSO stock to your final aqueous assay buffer. Crucially, ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent-induced artifacts in your biological system.
-
Verification: Always include a "vehicle control" in your experiment, which contains the same final concentration of DMSO in the assay buffer but without the compound.
References
-
The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks . Source: Journal of Organic and Pharmaceutical Chemistry, URL: [Link]
-
1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity . Source: Butler University, URL: [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue . Source: National Institutes of Health (NIH), URL: [Link]
-
Synthesis of 3‐fluorocyclobutane‐1‐carboxylic acid (1) from cyclobutanone 2 . Source: ResearchGate, URL: [Link]
-
3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 . Source: PubChem, URL: [Link]
-
(1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID - PubChem . Source: PubChem, URL: [Link]
-
1-〔[3-(Trifluoromethyl)phenyl]methyl〕cyclobutane-1-carboxylic acid, PK02396E - Safety Data Sheet . Source: Kishida Chemical Co., Ltd., URL: [Link]
-
Multi-active method for the analysis of active substances in formulated products to support quality control scope . Source: Collaborative International Pesticides Analytical Council (CIPAC), URL: [Link]
Sources
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- 2. biosynth.com [biosynth.com]
- 3. 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 1093750-93-6 | Benchchem [benchchem.com]
- 4. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
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- 6. kishida.co.jp [kishida.co.jp]
- 7. chemscene.com [chemscene.com]
- 8. 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O3 | CID 50990534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cipac.org [cipac.org]
Technical Support Center: Optimizing Reaction Conditions for Friedel-Crafts Alkylation of Cyclobutane Derivatives
Welcome to the Technical Support Center for the Friedel-Crafts alkylation of cyclobutane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging yet rewarding reaction. The inherent ring strain of cyclobutane presents unique obstacles not typically encountered with standard alkylating agents. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Introduction: The Challenge of Marrying Strained Rings with Aromatic Systems
The Friedel-Crafts alkylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1] The reaction typically proceeds through a carbocation intermediate, generated from an alkyl halide or alcohol in the presence of a Lewis acid catalyst.[2][3] While seemingly straightforward, the introduction of a cyclobutane moiety presents a unique set of challenges primarily stemming from the significant ring strain of the four-membered ring (approximately 26 kcal/mol). This strain can lead to competing reaction pathways, most notably ring-opening, which can significantly reduce the yield of the desired cyclobutyl-aromatic product.
This guide will provide a structured approach to troubleshooting and optimizing these reactions, focusing on maintaining the integrity of the cyclobutane ring while achieving efficient alkylation.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and concerns regarding the Friedel-Crafts alkylation of cyclobutane derivatives.
Q1: Why is my Friedel-Crafts reaction with a cyclobutyl halide giving a low yield of the desired product and a mixture of isomers?
A1: Low yields and isomer formation are classic symptoms of carbocation rearrangements.[4] The initially formed secondary cyclobutyl carbocation is highly strained and can undergo rearrangement to a more stable carbocation. This can involve a 1,2-hydride shift to form a different secondary carbocation if the cyclobutane ring is substituted, or more drastically, ring-opening to form a less strained acyclic carbocation. The aromatic ring then reacts with this mixture of carbocations, leading to a variety of products.
Q2: I am observing significant amounts of ring-opened byproducts. How can I prevent this?
A2: Ring-opening is a major side reaction due to the inherent strain of the cyclobutane ring. This is often promoted by strong Lewis acids and higher reaction temperatures. To minimize ring-opening, consider the following:
-
Use a milder Lewis acid: Instead of strong Lewis acids like AlCl₃, try using weaker ones such as FeCl₃, ZnCl₂, or a solid acid catalyst.[3]
-
Lower the reaction temperature: Running the reaction at lower temperatures (e.g., 0 °C or even -78 °C) can disfavor the higher activation energy pathway of ring-opening.
-
Use a less reactive aromatic substrate: Highly activated aromatic rings (e.g., phenols, anilines) are more nucleophilic and can react under milder conditions where the cyclobutyl carbocation is less likely to rearrange or ring-open. Conversely, strongly deactivated rings may not react at all.[5]
Q3: Can I use cyclobutanol instead of a cyclobutyl halide as the alkylating agent?
A3: Yes, alcohols can be used as precursors for the carbocation in Friedel-Crafts alkylation, typically in the presence of a Brønsted acid like sulfuric acid or a Lewis acid like BF₃.[4] However, the same challenges of carbocation rearrangement and ring-opening apply. The conditions required to activate the alcohol (strong acid) can also promote these unwanted side reactions. Optimization of the acid catalyst and reaction temperature is crucial.
Q4: Is it possible to perform an intramolecular Friedel-Crafts reaction to form a fused ring system containing a cyclobutane?
A4: Intramolecular Friedel-Crafts reactions are powerful for synthesizing polycyclic compounds. While they are most successful for forming 5- and 6-membered rings, forming a 4-membered ring via intramolecular Friedel-Crafts alkylation is challenging due to the increased ring strain of the product. The reaction will likely favor alternative pathways, such as intermolecular reactions or rearrangements, unless the substrate is conformationally biased to favor the 4-membered ring closure.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the Friedel-Crafts alkylation of cyclobutane derivatives.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. 2. Deactivated Aromatic Ring: The aromatic substrate has strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR).[4][5] 3. Insufficient Catalyst Loading: The catalyst amount is too low to effectively generate the carbocation. | 1. Ensure anhydrous conditions: Dry all glassware, solvents, and reagents thoroughly. 2. Use a more activated aromatic substrate: If possible, switch to an aromatic compound with electron-donating groups (e.g., alkyl, alkoxy). 3. Increase catalyst loading: Incrementally increase the molar ratio of the Lewis acid. |
| Formation of Multiple Isomers | 1. Carbocation Rearrangement: The cyclobutyl carbocation is rearranging to a more stable form before alkylation.[4] 2. Polyalkylation: The product is more reactive than the starting material and undergoes further alkylation.[5] | 1. Use a milder Lewis acid and lower temperature: This can reduce the lifetime of the carbocation, allowing for alkylation before rearrangement. 2. Consider Friedel-Crafts Acylation followed by reduction: Acylium ions do not rearrange. You can use a cyclobutanecarbonyl chloride, followed by a reduction (e.g., Wolff-Kishner or Clemmensen) to obtain the desired alkylated product.[6] 3. Use a large excess of the aromatic substrate: This will increase the probability of the carbocation reacting with the starting material rather than the more reactive product. |
| Predominance of Ring-Opened Products | 1. High Ring Strain: The inherent strain of the cyclobutane ring is being released under the reaction conditions. 2. Strong Lewis/Brønsted Acid: The catalyst is too harsh and promotes C-C bond cleavage.[7] 3. High Reaction Temperature: Increased thermal energy facilitates the ring-opening pathway. | 1. Optimize catalyst choice: Screen milder Lewis acids (e.g., FeCl₃, ZnCl₂, SnCl₄). 2. Control the temperature: Maintain low temperatures throughout the reaction. 3. Slow addition of reagents: Add the alkylating agent slowly to the mixture of the aromatic compound and catalyst to keep the instantaneous concentration of the carbocation low. |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Alkylation of an Activated Arene with Cyclobutyl Bromide using FeCl₃
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ferric chloride (FeCl₃, 1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent and Arene Addition: Add the anhydrous solvent (e.g., dichloromethane or carbon disulfide) and the activated aromatic substrate (e.g., toluene or anisole, 1.0 equivalent) to the flask. Cool the mixture to 0 °C in an ice bath.
-
Alkylating Agent Addition: Add a solution of cyclobutyl bromide (1.2 equivalents) in the anhydrous solvent to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Slowly and carefully quench the reaction by pouring the mixture over crushed ice containing a small amount of concentrated HCl.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Note: This is a general procedure and may require optimization for specific substrates.
Mechanistic Insights and Troubleshooting Logic
Understanding the underlying mechanisms is key to effective troubleshooting. The following diagrams illustrate the critical decision points and potential pitfalls in the Friedel-Crafts alkylation of cyclobutane derivatives.
Diagram 1: Competing Pathways for the Cyclobutyl Carbocation
Caption: A decision tree for troubleshooting common issues.
References
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]
-
Intramolecular Friedel-Crafts Reactions - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]
-
Friedel–Crafts reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. (2024). LibreTexts. [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). LibreTexts. [Link]
-
Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. [Link]
-
Friedel-Crafts Alkylation Reaction. (n.d.). Mettler Toledo. [Link]
-
Friedel-Crafts alkylation (video). (n.d.). Khan Academy. [Link]
-
Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Friedel-Crafts & Relative Ring Reactivity (IOC 35). (2022). YouTube. [Link]
-
Lewis acid catalyzed cycloreversion of cyclobutane 3 b to... (n.d.). ResearchGate. [Link]
-
Ring Expansion Rearrangements. (n.d.). Chemistry Steps. [Link]
-
Ring-Opening Reactions of Donor–Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols. (2019). ACS Publications. [Link]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
challenges in the scale-up of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid production
Technical Support Center: Scale-Up of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Introduction:
This compound is a key building block in medicinal chemistry, valued for its rigid cyclobutane scaffold and the metabolic stability conferred by the trifluoromethyl group.[1] Its synthesis, while manageable at the lab scale, presents unique challenges during scale-up. This guide provides practical, in-depth troubleshooting advice and answers to frequently asked questions to support researchers, chemists, and process engineers in overcoming these hurdles. We will delve into the causality behind common issues and offer field-proven solutions to ensure a robust, safe, and efficient production process.
Troubleshooting Guide
This section addresses specific problems encountered during the scale-up synthesis. A common synthetic approach involves the alkylation of a suitable phenylacetonitrile derivative with 1,3-dibromopropane followed by hydrolysis of the nitrile to the carboxylic acid. The following troubleshooting guide is structured around this synthetic route but provides principles applicable to alternative pathways.
Problem 1: Low Yield in the Cyclobutane Ring Formation Step
Q: My alkylation reaction to form the cyclobutane ring is suffering from low yields upon scale-up. What are the likely causes and how can I mitigate them?
A: Low yield in this key C-C bond-forming step is a frequent scale-up issue, often stemming from a combination of factors related to reaction kinetics, mass transfer limitations, and competing side reactions.
Initial Diagnostic Checks:
-
Re-verify Starting Material Quality: Ensure the dryness of solvents and the purity of 3-(Trifluoromethyl)phenylacetonitrile and 1,3-dibromopropane. Water is detrimental to the strong bases typically used.
-
Analyze Crude Reaction Mixture: Use HPLC or GC-MS to identify major byproducts. Common culprits include unreacted starting materials, mono-alkylated intermediates, or dimeric impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in cyclobutane ring formation.
Detailed Explanation:
-
Base Selection and Phase Transfer Catalysis: The acidity of the benzylic proton on the phenylacetonitrile is relatively low. On a large scale, solid-liquid phase heterogeneity can be a major issue if using bases like NaOH or K₂CO₃.
-
Causality: Inefficient deprotonation leads to a low concentration of the active nucleophile, slowing the desired reaction and allowing side reactions to dominate.
-
Solution: Consider switching to a stronger, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) in an appropriate solvent like THF. For biphasic systems, the use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) is crucial.[2] PTCs shuttle the anionic nucleophile from the solid or aqueous phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate.[2]
-
-
Mass and Heat Transfer: On a large scale, inefficient mixing can lead to localized areas of high reagent concentration ("hotspots") and temperature gradients.
-
Causality: When the alkylating agent is added, it can react with the nucleophile faster than it disperses. This can lead to localized exotherms and an increase in intermolecular side reactions.
-
Solution: Implement slow, subsurface addition of the 1,3-dibromopropane. This ensures it is introduced into a well-agitated zone. Increase the agitation speed and ensure the reactor is properly baffled to improve mixing.
-
-
Reaction Concentration (High Dilution Principle):
-
Causality: The formation of the cyclobutane ring is an intramolecular reaction. Competing side reactions, such as the reaction of the mono-alkylated intermediate with another molecule of the starting nitrile anion, are intermolecular. At high concentrations, the probability of intermolecular collisions increases, favoring byproduct formation.
-
Solution: Running the reaction at a higher dilution can significantly favor the desired intramolecular cyclization. While this may seem counterintuitive from a throughput perspective, the increase in yield and purity often outweighs the cost of the additional solvent.
-
Problem 2: Incomplete or Difficult Nitrile Hydrolysis
Q: The hydrolysis of the cyclobutanenitrile to the carboxylic acid is sluggish, requires harsh conditions, and generates impurities. How can this be improved for scale-up?
A: Hydrolysis of sterically hindered nitriles can be challenging. The harsh conditions (e.g., concentrated strong acids or bases at high temperatures) required can lead to degradation of the product or other functional groups.
Troubleshooting Steps:
-
Evaluate Hydrolysis Conditions: Basic hydrolysis (e.g., NaOH or KOH in ethylene glycol at >150°C) is common but can be problematic. Acidic hydrolysis (e.g., concentrated H₂SO₄ or HCl) is an alternative. Compare both on a small scale to assess yield and impurity profiles.
-
Consider a Two-Stage Hydrolysis:
-
Causality: A single-step hydrolysis to the acid often requires very forcing conditions. A two-stage approach can be milder.
-
Protocol: First, hydrolyze the nitrile to the primary amide under moderately acidic or basic conditions. The amide can be isolated or, preferably, hydrolyzed in situ under different conditions to the carboxylic acid. This often proceeds more cleanly and under milder conditions than the direct nitrile-to-acid conversion.
-
-
Phase Transfer Catalysis for Basic Hydrolysis:
-
Causality: If the nitrile has poor solubility in the aqueous base, the reaction will be slow and limited to the interface between the organic and aqueous phases.
-
Solution: The addition of a PTC can facilitate the transport of hydroxide ions into the organic phase, accelerating the hydrolysis.
-
Comparative Table of Hydrolysis Conditions:
| Method | Reagents | Typical Temperature | Pros | Cons on Scale-Up |
| Strong Base | 40% aq. NaOH, Ethylene Glycol | 150-180°C | Inexpensive reagents | High energy cost, potential for thermal degradation, difficult work-up. |
| Strong Acid | 75% H₂SO₄ | 120-160°C | Can be effective for hindered nitriles | Highly corrosive, significant off-gassing, potential for sulfonation byproducts. |
| Two-Stage | 1. H₂SO₄/H₂O 2. NaOH/H₂O | 100°C then 110°C | Milder conditions, better impurity profile | Longer process time, more complex procedure. |
Problem 3: Product Purification and Isolation Challenges
Q: I am struggling with the final purification. The product is difficult to crystallize and chromatography is not practical for the scale I need. What are my options?
A: Purification is a common bottleneck in scaling up production.[3][4] Moving away from chromatography is essential for large-scale manufacturing.
Purification Strategy:
Caption: A scalable purification workflow using acid-base extraction and recrystallization.
Detailed Steps:
-
Acid-Base Extraction (Salt Formation): This is the most powerful technique for purifying carboxylic acids.
-
Protocol: a. Dissolve the crude product in a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or toluene. b. Extract the organic solution with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt, leaving non-acidic impurities behind in the organic layer. c. Separate the layers. This step is critical and may require time for the layers to fully separate on a large scale. d. Slowly acidify the aqueous layer with an acid like HCl. The carboxylic acid will precipitate out. e. Extract the pure product back into an organic solvent or filter the solid directly if it precipitates cleanly.
-
Causality: This method leverages the acidic nature of the target molecule to separate it from neutral or basic impurities with high efficiency.[5]
-
-
Recrystallization: Once a reasonably pure product is obtained, recrystallization is the best method to achieve high purity and a consistent crystalline form.
-
Solvent Screening: A solvent screen is essential. A good solvent system will dissolve the product well at elevated temperatures but poorly at room temperature or below. Common systems for compounds like this include heptane/toluene, heptane/ethyl acetate, or isopropanol/water.
-
Seeding: On a large scale, seeding the supersaturated solution with a small amount of pure crystalline product is often necessary to control the crystallization process and obtain a consistent particle size, which is important for filtration and drying.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary safety concerns are:
-
Use of Strong Bases: Reagents like NaHMDS are highly reactive and pyrophoric. They must be handled under a strict inert atmosphere (Nitrogen or Argon).
-
Exothermic Reactions: Both the alkylation and the neutralization steps can be highly exothermic.[6][7] A reaction calorimeter should be used during process development to quantify the heat of reaction. This data is critical for ensuring the plant's cooling systems can handle the heat load and for designing emergency procedures.
-
Handling 1,3-dibromopropane: This is a hazardous and potentially carcinogenic substance. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are mandatory.
Q2: Which analytical techniques are recommended for in-process controls (IPCs)? A2:
-
HPLC (High-Performance Liquid Chromatography): This is the workhorse for monitoring reaction completion and profiling impurities. A reverse-phase C18 column with a water/acetonitrile gradient is a good starting point.
-
GC (Gas Chromatography): Useful for monitoring the disappearance of volatile starting materials like 1,3-dibromopropane.
-
¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is an excellent tool for tracking the formation of the product and identifying any fluorine-containing byproducts.[8]
Q3: Can a Grignard reaction be used as an alternative synthetic route on a large scale? A3: Yes, an alternative route could involve forming the Grignard reagent from 1-bromo-3-(trifluoromethyl)benzene, reacting it with cyclobutanone, and then oxidizing the resulting tertiary alcohol. However, scaling up Grignard reactions has its own set of significant challenges.[6][9] These include:
-
Initiation: Grignard reactions can have an induction period, after which the reaction can proceed very rapidly. This can lead to a dangerous thermal runaway if not carefully controlled.[7]
-
Solvent and Water Sensitivity: Grignard reagents are extremely sensitive to water. All reagents, solvents, and equipment must be scrupulously dry.
-
Heterogeneity: The reaction is often heterogeneous (solid magnesium), which can lead to mixing and mass transfer issues similar to those discussed for the alkylation reaction.[7]
While feasible, this route requires specialized equipment and rigorous process safety management.
References
-
Fuson, R. C., & Corse, J. (1950). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 27(11), 603. Available from: [Link]
- Google Patents. (2013). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Organic Chemistry Portal. Cyclobutane synthesis. Available from: [Link]
-
Ohmori, K., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11846–11855. Available from: [Link]
- Google Patents. (2015). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Serafimov, I., et al. (2022). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates from alkylidenemalononitriles. ChemRxiv. Available from: [Link]
-
McKay, M. J., et al. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2569–2581. Available from: [Link]
-
Zhang, Z., et al. (2020). Asymmetric Transfer Hydrogenation of Cyclobutenediones. Journal of the American Chemical Society, 142(37), 15921–15928. Available from: [Link]
-
Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Available from: [Link]
-
Barrio, P., et al. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 12(11), 6689–6696. Available from: [Link]
-
METTLER TOLEDO. (n.d.). Investigation of a Grignard Reaction at Small Scale. Available from: [Link]
-
Fox, J. M., et al. (2010). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 132(11), 3656–3657. Available from: [Link]
-
ResearchGate. (2025). From Carboxylic Acids to the Trifluoromethyl Group Using BrF3. Available from: [Link]
-
Díez-Barra, E., et al. (1991). Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles. Journal of the Chemical Society, Perkin Transactions 1, 2593-2596. Available from: [Link]
-
Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Available from: [Link]
-
Chemistry Stack Exchange. (2020). Why can't Grignard reagents react like Organolithium does (with acids)?. Available from: [Link]
-
Organic Chemistry Portal. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Available from: [Link]
-
AIChE. (n.d.). (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. Available from: [Link]
-
Semantic Scholar. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Available from: [Link]
-
ACS Publications. (2021). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Available from: [Link]
-
RSC Publishing. (2020). Deoxygenative trifluoromethylthiolation of carboxylic acids. Available from: [Link]
Sources
- 1. 1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic Acid [benchchem.com]
- 2. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mt.com [mt.com]
- 7. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 8. 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | 1093750-93-6 | Benchchem [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Analytical Characterization of Fluorinated Compounds
Welcome to the technical support center for the analytical characterization of fluorinated compounds. This resource is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges presented by organofluorine chemistry. The high electronegativity, small size, and low polarizability of the fluorine atom introduce specific complexities in common analytical techniques. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses broad, cross-technique questions related to the analysis of fluorinated compounds.
Q1: Why do my fluorinated compounds behave so differently from their non-fluorinated analogs in analytical systems?
A1: The unique physicochemical properties of fluorine are the primary cause. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making fluorinated compounds highly stable.[1] Fluorine's high electronegativity (the highest of all elements) and low polarizability create a distinct electronic environment.[2] This leads to:
-
Altered Polarity and Hydrophobicity: Fluorination can dramatically change a molecule's surface properties, affecting its interaction with stationary and mobile phases in chromatography.
-
Modified Ionization Behavior: The strong electron-withdrawing nature of fluorine can suppress or alter ionization in mass spectrometry, particularly in electrospray ionization (ESI).[2]
-
Distinct Spectroscopic Signatures: In Nuclear Magnetic Resonance (NMR), the ¹⁹F nucleus has unique properties that require specific experimental setups and can lead to complex spectra.[3]
Q2: I'm having trouble getting my fluorinated compound to ionize effectively in ESI-MS. What could be the issue?
A2: Poor ionization of fluorinated compounds in ESI is a common problem. The high electronegativity of fluorine can decrease the basicity of nearby functional groups, making protonation (positive mode ESI) less favorable. Similarly, it can affect the acidity of the molecule, influencing deprotonation (negative mode ESI). The unique solubility properties of highly fluorinated compounds can also hinder the electrospray process itself.[2] Consider exploring alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or using different mobile phase additives to promote ion formation.
Q3: Are there general sample preparation tips for working with fluorinated compounds across different analytical techniques?
A3: Yes, while specific protocols vary, some general principles apply:
-
Solvent Selection: Pay close attention to solubility. Highly fluorinated compounds may require fluorinated solvents or co-solvents for complete dissolution. For reversed-phase HPLC, a higher percentage of organic modifier in the sample solvent may be necessary to prevent precipitation upon injection.
-
Avoid Contamination: Given the increasing prevalence of fluorinated compounds (e.g., PFAS) as environmental contaminants, be meticulous about potential sources of background fluorine in your solvents, vials, and lab equipment.
-
Concentration Effects: Due to potential ionization suppression or altered detector response, it's crucial to work within a calibrated concentration range. Don't assume that the response factor for a fluorinated analyte is the same as its non-fluorinated counterpart.
Part 2: Troubleshooting ¹⁹F NMR Spectroscopy
¹⁹F NMR is a powerful tool due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[3][4] However, its large chemical shift range and complex coupling patterns can present challenges.
Q4: My ¹⁹F NMR spectrum shows broad peaks. What is the cause and how can I fix it?
A4: Broadening in ¹⁹F NMR can arise from several factors:
-
Chemical Exchange: The fluorine nucleus is highly sensitive to its environment.[5] If your molecule is undergoing conformational exchange on the NMR timescale, you may see broadened signals.
-
Troubleshooting: Try acquiring the spectrum at different temperatures. Lowering the temperature may slow the exchange enough to resolve into distinct signals for each conformer, while increasing the temperature might average them into a single sharp peak.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Troubleshooting: Ensure your glassware is scrupulously clean. If metal contamination is suspected from a reaction (e.g., a catalyst), consider treating your sample with a chelating agent like EDTA.
-
-
Poor Shimming: Just as with ¹H NMR, an inhomogeneous magnetic field will lead to broad lines.
-
Troubleshooting: Carefully shim the spectrometer on your sample. Fluorinated compounds can sometimes affect the magnetic field homogeneity differently than protonated solvents.
-
Q5: The coupling patterns in my ¹⁹F spectrum are incredibly complex and difficult to interpret. How can I simplify them?
A5: Long-range ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants are common and often larger than ¹H-¹⁹H couplings, leading to complex multiplets.
-
Causality: The mechanism of spin-spin coupling is transmitted through chemical bonds. The larger gyromagnetic ratio of ¹⁹F and its sensitivity to electronic effects contribute to larger and longer-range couplings.
-
Troubleshooting Protocol:
-
¹H Decoupling: The most straightforward approach is to acquire a ¹H-decoupled ¹⁹F spectrum. This will remove all couplings to protons, simplifying the spectrum to only show ¹⁹F-¹⁹F couplings.
-
2D NMR Experiments: For molecules with multiple fluorine atoms, a 2D ¹⁹F-¹⁹F COSY (Correlation Spectroscopy) experiment can be invaluable. It will show which fluorine nuclei are coupled to each other, allowing you to trace out spin systems.
-
HETCOR Experiments: A 2D ¹H-¹⁹F HETCOR (Heteronuclear Correlation) experiment can definitively assign which protons are coupled to which fluorines, which is crucial for complete structural elucidation.[6]
-
Q6: My ¹⁹F chemical shifts seem to be inconsistent between experiments. Why is this happening?
A6: ¹⁹F chemical shifts are extremely sensitive to the local environment, including solvent, concentration, and temperature. For accurate and reproducible measurements, proper referencing is critical.
-
The Problem with Indirect Referencing: Spectrometers often use the deuterium lock signal of the solvent to indirectly reference the ¹⁹F spectrum. However, this method can be unreliable for ¹⁹F NMR.[4]
-
Solution: Use an Internal or External Standard.
-
Internal Standard: Add a small amount of an inert, fluorinated compound with a known chemical shift (e.g., trifluorotoluene, C₆F₆) directly to your sample. This is the most accurate method.
-
External Standard: Place a sealed capillary containing a reference compound into your NMR tube. This avoids potential reactions with your sample but is slightly less accurate due to magnetic susceptibility differences.
-
¹⁹F NMR Troubleshooting Workflow
Caption: Decision tree for troubleshooting common ¹⁹F NMR issues.
Part 3: Troubleshooting Mass Spectrometry (MS)
The high ionization potential of fluorine and its monoisotopic nature present unique considerations in mass spectrometry.[7][8]
Q7: My mass spectrum of a fluorinated compound looks noisy, and I can't find the molecular ion. What's going on?
A7: This can be due to poor ionization efficiency or extensive fragmentation.
-
Causality: The high electronegativity of fluorine can make the removal of an electron (as in Electron Ionization, EI) or the addition of a proton (ESI) difficult. The strong C-F bond means that fragmentation might not always involve the loss of fluorine itself, but the fluorine atoms can influence fragmentation pathways elsewhere in the molecule.
-
Troubleshooting Steps:
-
Switch Ionization Mode: If using ESI, try both positive and negative ion modes. Some fluorinated compounds, especially those with acidic protons, may ionize better in negative mode.
-
Try a Softer Ionization Technique: If EI is causing excessive fragmentation, switch to Chemical Ionization (CI) or ESI/APCI, which impart less energy to the molecule.
-
Check for Adducts: In ESI, look for adducts with sodium ([M+Na]⁺) or other ions from your mobile phase or buffer, as these may be more stable than the protonated molecule ([M+H]⁺).
-
Q8: I see unexpected peaks in the mass spectrum of my fluorinated compound. Are these isotopes?
A8: This is unlikely to be due to fluorine isotopes. Fluorine is monoisotopic, meaning it has only one naturally occurring stable isotope, ¹⁹F.[9][10][11] The peaks you are observing are more likely from:
-
Isotopes of Other Elements: The M+1 peak is likely due to the natural abundance of ¹³C in your molecule.[11] If other elements like chlorine or bromine are present, they will have characteristic isotopic patterns.
-
In-source Reactions: Fluorinated compounds can sometimes be reactive in the ion source. For example, highly reactive species can be formed that then react with residual water or other molecules in the source.[12]
-
Contamination: As always, contaminants are a possible source of extraneous peaks.
Q9: Why is my ICP-MS struggling to detect fluorine?
A9: Direct determination of fluorine by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is notoriously difficult.
-
Causality: Fluorine has a very high first ionization potential, making it difficult to ionize efficiently in the argon plasma.[7][8][13] Additionally, there can be spectral interferences that affect the quality of the results.[7][8]
-
Advanced Solutions:
-
Modified ICP-MS Setups: Some research methods involve modifying the ICP-MS analysis procedure, including sample introduction and instrument optimization, to enhance sensitivity.[7][8]
-
Tandem ICP-MS (ICP-MS/MS): This technique can be used to reduce interferences and improve detection limits.[14]
-
Indirect Detection: It is sometimes possible to derivatize the fluoride ion and detect the resulting molecule, though this adds complexity.
-
Data Summary: Key Properties of Fluorine for MS
| Property | Value/Characteristic | Implication for Mass Spectrometry |
| Natural Isotopes | ¹⁹F (100% abundance) | No isotopic pattern for fluorine itself. Simplifies mass spectra in that regard.[9][10] |
| Atomic Mass | 18.998403 u | Contributes to the monoisotopic mass of the molecule.[10] |
| Ionization Energy | 17.422 eV (High) | Difficult to ionize, leading to low sensitivity in techniques like ICP-MS and EI.[7][8] |
| Electronegativity | 3.98 (Highest) | Can suppress ionization at other sites in the molecule (e.g., in ESI).[2] |
Part 4: Troubleshooting Chromatography (HPLC/UHPLC)
The unique interactions of fluorinated compounds with stationary phases can lead to unexpected retention behavior.
Q10: My fluorinated compound is eluting much earlier than expected on a C18 column (poor retention). How can I increase its retention time?
A10: This is a classic issue. While fluorination increases molecular weight, it can decrease retention in reversed-phase chromatography.
-
Causality (The "Fluorous" Effect): Highly fluorinated chains are not only hydrophobic but also "lipophobic." They tend to repel hydrocarbon chains like the C18 stationary phase, leading to weak interactions and early elution.
-
Troubleshooting Protocol:
-
Decrease Mobile Phase Strength: The first step is to decrease the amount of organic solvent (e.g., acetonitrile, methanol) in your mobile phase. This will increase the retention of all hydrophobic compounds.
-
Change Organic Modifier: Sometimes, switching from acetonitrile to methanol (or vice-versa) can alter selectivity and improve retention.
-
Use a Fluorinated Stationary Phase: The most effective solution is often to use a column specifically designed for fluorinated compounds, such as a pentafluorophenyl (PFP) or a fluorinated alkyl phase.[15][16] These phases can engage in dipole-dipole, π-π, and specific fluorine-fluorine interactions that significantly enhance retention and selectivity for fluorinated analytes.[15]
-
Q11: I'm using a PFP column, but my peak shape is poor (tailing or fronting). What should I do?
A11: Poor peak shape on a PFP column can be due to secondary interactions or mobile phase mismatch.
-
Secondary Silanol Interactions: PFP phases, like many silica-based columns, can have residual acidic silanol groups on the silica surface. If your analyte is basic, it can interact with these sites, causing peak tailing.
-
Troubleshooting: Add a small amount of a competitor, like trifluoroacetic acid (TFA) (0.05-0.1%) or formic acid, to your mobile phase. This will protonate the silanol groups and reduce the unwanted interaction. Be aware that TFA can cause ion suppression in ESI-MS.[17]
-
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for your analyte's pKa. For basic compounds, a higher pH (using a pH-stable column) can neutralize them and improve peak shape. For acidic compounds, a low pH mobile phase is preferable.
Q12: Can I use a standard C18 column for separating fluorinated compounds?
A12: Yes, but with limitations. Standard C18 columns can work, especially for molecules with low to moderate fluorine content.[18] However, for highly fluorinated molecules or for separating compounds that differ only in their degree of fluorination, a C18 column may not provide adequate selectivity.[15][18] Fluorinated phases often provide a complementary and different elution order, which can be crucial for resolving difficult separations.[15]
HPLC Column Selection Guide
Caption: A guide for selecting an appropriate HPLC column.
References
- Fluorine NMR. (2001). University of Florida.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).
- Tandem Mass Spectrometry as an Independent Method for Corroborating Fluorine-18 Radioactivity Measurements in Positron Emission Tomography. (2022).
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021).
- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.).
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021).
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025).
- Natural Abundance Atomic Isotopes. (n.d.).
- High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019).
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega.
- Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). (n.d.).
- Isotopes of fluorine. (n.d.). Wikipedia.
- Could any one suggest the effect of fluorine in mass spectrometry? (2016).
- Factors affecting electrospray ionization of effluents containing trifluoroacetic acid for high-performance liquid chromatography/mass spectrometry. (n.d.).
- CHEMISTRY IN DROPLETS: FLUORIN
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014).
- 19F-centred NMR analysis of mono-fluorinated compounds. (2022). Royal Society of Chemistry.
- Search for improved fluorinated stationary phases for separation of fluorine-containing pharmaceuticals from their desfluoro analogs. (2019).
- Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). (2019). The University of Aberdeen Research Portal.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biophysics.org [biophysics.org]
- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Isotopes of fluorine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. cromlab-instruments.es [cromlab-instruments.es]
- 13. pubs.acs.org [pubs.acs.org]
- 14. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Impurities in 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic Acid Samples
Welcome to the technical support center for 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to effectively identify, troubleshoot, and resolve common impurities encountered in samples of this important pharmaceutical intermediate. By understanding the origin of these impurities and employing targeted purification strategies, you can ensure the quality and integrity of your material for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my this compound sample?
A1: Impurities can generally be categorized into three main types:
-
Process-Related Impurities: These are substances related to the synthetic route used. They can include unreacted starting materials, residual intermediates, and by-products from side reactions.
-
Degradation Products: These arise from the breakdown of the final product under certain conditions (e.g., heat, light, or incompatible pH).
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.
Q2: My HPLC analysis shows an unexpected peak. How do I begin to identify it?
A2: A systematic approach is key. Start by considering the synthetic route to anticipate potential impurities. Techniques like LC-MS/MS can provide the molecular weight of the impurity, offering significant clues to its identity. High-resolution mass spectrometry can help determine the elemental composition. Further characterization by NMR spectroscopy is often necessary for definitive structural elucidation.
Q3: Can I remove most impurities by simple recrystallization?
A3: Recrystallization is a powerful purification technique, particularly for removing impurities with different solubility profiles from the desired compound. However, its effectiveness depends on the nature and concentration of the impurity. For impurities that are structurally very similar to the product or are present in high concentrations, more advanced techniques like column chromatography may be necessary.
Q4: How can I be sure my purification method is not causing degradation of the product?
A4: It is crucial to use purification conditions that are compatible with the stability of this compound. The cyclobutane ring and the trifluoromethyl group are generally stable; however, harsh acidic or basic conditions and high temperatures should be approached with caution. It is advisable to monitor the purity of a small test sample under the chosen purification conditions before applying them to the entire batch.
Troubleshooting Guides for Specific Impurities
This section provides detailed troubleshooting for common impurities based on a likely synthetic pathway for this compound. A plausible synthesis involves the reaction of a Grignard reagent derived from 3-bromobenzotrifluoride with a cyclobutanone derivative, followed by further modifications, or the alkylation of 3-(trifluoromethyl)phenylacetonitrile with 1,3-dibromopropane followed by hydrolysis of the nitrile.
Impurity Profile 1: Unreacted Starting Materials and Intermediates
| Impurity Name | Potential Origin |
| 3-Bromobenzotrifluoride | Incomplete Grignard reagent formation. |
| 3-(Trifluoromethyl)phenylacetonitrile | Incomplete alkylation reaction. |
| 1,3-Dibromopropane | Excess reagent used in the alkylation step. |
| Ethyl 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylate | Incomplete hydrolysis of the ester intermediate. |
| 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide | Incomplete hydrolysis of the nitrile intermediate.[1][2][3] |
Causality and Resolution:
-
Unreacted Halides and Nitriles: The presence of starting materials like 3-bromobenzotrifluoride or 3-(trifluoromethyl)phenylacetonitrile indicates an incomplete initial reaction. Optimizing reaction conditions such as temperature, reaction time, and stoichiometry of reagents can minimize these impurities.
-
Ester and Amide Intermediates: The hydrolysis of an ester or nitrile to a carboxylic acid is a critical final step.[1][2][4] Incomplete hydrolysis is a common source of impurities. To resolve this, ensure sufficient reaction time and appropriate concentration of the acid or base used for hydrolysis. Monitoring the reaction by TLC or HPLC is recommended to confirm completion.
Experimental Protocol: Hydrolysis of Ester Intermediate
-
Reaction Setup: Dissolve the crude product containing the ester impurity in a suitable solvent such as a mixture of ethanol and water.
-
Reagent Addition: Add an excess of a base, for example, 2-3 equivalents of sodium hydroxide or potassium hydroxide.
-
Heating: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the hydrolysis is complete, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
Impurity Profile 2: By-products from Side Reactions
| Impurity Name | Potential Origin |
| 3,3'-Bis(trifluoromethyl)biphenyl | Homocoupling of the Grignard reagent.[5][6][7] |
| Constitutional Isomers | Use of impure starting materials containing isomeric forms. |
Causality and Resolution:
-
Biphenyl Derivatives: The formation of biphenyl by-products is a known side reaction in Grignar preparations, favored by higher temperatures and concentrations of the aryl halide.[5][6] To minimize this, the Grignard reagent should be prepared at a controlled temperature and added slowly to the reaction mixture.
-
Constitutional Isomers: If the starting materials, such as bromobenzotrifluoride, contain other constitutional isomers (e.g., 2- or 4-bromobenzotrifluoride), these can lead to the formation of isomeric impurities that can be challenging to separate. Using highly pure starting materials is the most effective way to prevent this.
Experimental Protocol: Purification by Column Chromatography
-
Stationary Phase: Use silica gel as the stationary phase.
-
Eluent System: A non-polar/polar solvent system such as hexane/ethyl acetate is a good starting point. The polarity can be gradually increased to elute the desired product while retaining more polar impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Impurity Profile 3: Degradation Products
| Impurity Name | Potential Origin |
| 3-(Trifluoromethyl)phenylcyclobutane | Decarboxylation of the final product. |
| Ring-opened products | Instability of the cyclobutane ring under harsh conditions.[8] |
Causality and Resolution:
-
Decarboxylation: Carboxylic acids can undergo decarboxylation upon heating. This can be minimized by avoiding excessive temperatures during purification and drying.
-
Ring-Opening: The cyclobutane ring is generally stable but can be susceptible to opening under very harsh acidic or basic conditions, or in the presence of certain catalysts.[8] It is important to control the pH and temperature during work-up and purification steps.
Visualization of Experimental Workflows
Diagram 1: Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Diagram 2: General Workflow for Impurity Identification
Caption: Workflow for identifying an unknown impurity.
References
-
MDPI. Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Journal of Organic and Pharmaceutical Chemistry. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]
-
Indian Journal of Pharmaceutical Education and Research. Understanding unconventional routes to impurities from drugs in hydrolytic conditions. [Link]
- Google Patents. Process for the synthesis of 1-(3,5-bis(trifluoromethyl)-phenyl)ethan-1-one.
-
ACS Publications. Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. [Link]
-
ResearchGate. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. [Link]
-
Grignard Reaction. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
-
MDPI. Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. [Link]
-
Royal Society of Chemistry. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. [Link]
-
MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
-
JCU CA. 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]
-
YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
University of Toronto. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
-
ChemRxiv. Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-car-boxylates from alkylidenemalononitriles. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 4. The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Solubilizing 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic Acid for Bioassays
Welcome to the technical support center for 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for enhancing the solubility of this compound in bioassays. We will explore the physicochemical properties of this molecule and provide detailed, step-by-step protocols to overcome solubility challenges, ensuring the integrity and reproducibility of your experimental results.
Understanding the Molecule: Physicochemical Properties
This compound possesses a unique chemical structure that influences its solubility. The presence of a trifluoromethyl group generally increases the lipophilicity of a molecule, which can lead to poor aqueous solubility.[1][2] Conversely, the carboxylic acid group provides a handle for ionization, which can be exploited to enhance solubility. The predicted pKa of the similar compound 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is approximately 4.36, suggesting that deprotonation to its more soluble carboxylate form will occur at pH values above this.[3]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁F₃O₂ | [4] |
| Molecular Weight | 244.21 g/mol | [4] |
| Predicted pKa | ~4.36 | [3] |
| Predicted LogP | ~1.66 | [3] |
| General Solubility | Poorly soluble in water; Soluble in polar aprotic solvents like DMSO. | [5] |
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating when I add it to my cell culture media?
A: Precipitation upon addition to aqueous media is a common issue for hydrophobic compounds. This phenomenon, often termed "solvent shock," occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous environment where its solubility is much lower.[6] The sudden change in solvent polarity causes the compound to fall out of solution.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A: It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and interfere with assay components.[6][7][8] Always include a vehicle control in your experiments with the same final DMSO concentration as your test conditions.
Q3: Can I heat my compound to get it to dissolve?
A: Gentle warming (e.g., in a 37°C water bath) can aid in the dissolution of some compounds.[7] However, be cautious, as excessive heat can degrade thermally sensitive molecules. It is always advisable to test the thermal stability of your compound before employing heat for solubilization.
Q4: How does pH affect the solubility of this carboxylic acid?
A: As a carboxylic acid, the solubility of this compound is highly pH-dependent.[9] At a pH below its pKa (approximately 4.36), the carboxylic acid will be in its protonated, less soluble form. By raising the pH above the pKa, the carboxylic acid will be deprotonated to its carboxylate salt form, which is significantly more soluble in aqueous solutions.[10]
Troubleshooting Guide: Overcoming Precipitation
Precipitation can occur at various stages of your experiment. This guide provides a systematic approach to troubleshooting and resolving these issues.
Caption: A decision tree for troubleshooting compound precipitation.
Experimental Protocols for Solubility Enhancement
Here we provide detailed, step-by-step protocols for several common and effective solubility enhancement techniques.
Method 1: Preparation of a DMSO Stock Solution
The use of a co-solvent like Dimethyl Sulfoxide (DMSO) is a primary approach for dissolving hydrophobic compounds.[11]
Protocol:
-
Weighing the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Adding DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[7] Gentle warming to 37°C can also be applied if necessary.[7]
-
Storage: Once completely dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to precipitation.[12] Store at -20°C or -80°C.
Self-Validation:
-
Visually inspect the solution for any undissolved particles. A clear, homogenous solution indicates successful dissolution.
-
Before use, briefly centrifuge the thawed aliquot to pellet any minor precipitates that may have formed during storage.
Method 2: pH Adjustment for Increased Aqueous Solubility
This method involves converting the carboxylic acid to its more soluble sodium salt by the addition of a base.[12][13]
Protocol:
-
Initial Suspension: Suspend the weighed compound in a minimal amount of purified water.
-
Titration with NaOH: While stirring, add a stoichiometric equivalent of a dilute sodium hydroxide (NaOH) solution (e.g., 0.1 N) dropwise. The amount of NaOH needed can be calculated based on the molar mass of the compound.
-
pH Monitoring: Monitor the pH of the solution. The compound should dissolve as the pH rises above its pKa (~4.36). Aim for a final pH of 7.0-7.4 for compatibility with most cell culture media.
-
Volume Adjustment: Once the compound is fully dissolved, bring the solution to the final desired volume with purified water or buffer.
-
Sterilization: Sterilize the final solution by filtering through a 0.22 µm filter.
Self-Validation:
-
The solution should be clear and free of any visible precipitate.
-
Confirm the final pH of the stock solution is within the desired range for your bioassay.
Caption: Workflow for pH-mediated solubilization.
Method 3: Use of Surfactants
Surfactants like Tween® 20 can enhance the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[14][15]
Protocol:
-
Prepare Surfactant Solution: Prepare a stock solution of Tween® 20 (e.g., 10% w/v) in purified water.
-
Compound-Surfactant Mixture: In a separate tube, add the weighed compound. Then, add a small volume of the Tween® 20 stock solution to create a paste.
-
Aqueous Dilution: Gradually add your aqueous buffer or cell culture medium to the paste while vortexing to ensure thorough mixing. The final concentration of Tween® 20 should be optimized for your assay, typically in the range of 0.01% to 0.1%.[16]
-
Sonication: Sonicate the final solution for 10-15 minutes to ensure the formation of a stable micellar solution.
Self-Validation:
-
The final solution should be clear and not exhibit any cloudiness or precipitation.
-
Perform a vehicle control with the same concentration of Tween® 20 to account for any effects of the surfactant on your assay.
Method 4: Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, which can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[17]
Protocol (Kneading Method):
-
Weigh Components: Weigh out the compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a molar ratio determined by preliminary studies (commonly starting at 1:1 or 1:2).
-
Form a Paste: Place the mixture in a mortar and add a small amount of water or ethanol to form a thick paste.
-
Kneading: Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder. This powder can then be dissolved in your aqueous assay buffer.
Self-Validation:
-
Successful complexation can be confirmed by techniques such as Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The resulting powder should readily dissolve in aqueous media to form a clear solution.
References
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Jahn, U. (2021). The role of trifluoromethyl and trifluoromethoxy groups in medicinal chemistry: Implications for drug design. Pharmaceuticals, 14(1), 85. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). A Review of Solubility Enhancement Techniques. IJPRA, 8(4), 123-134. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. [Link]
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Chemguide. (n.d.). Decarboxylation of carboxylic acids and their salts. [Link]
-
Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. [Link]
-
Drug Development & Delivery. (2023, April). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]
-
European Society of Medicine. (2018, November 15). Discriminatory in vitro dissolution tests of oral dosage forms containing poorly soluble drugs for a Quality by Design approach. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.).
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GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. [Link]
-
University of Alberta. (n.d.). Chemically active extraction. [Link]
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Infinium Assay. (2025, November 24). Precipitation and Resuspension Troubleshooting Guide. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2020, August 30). A Review on Solubility Enhancement Techniques. [Link]
-
OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]
-
Global Pharmaceutical Sciences Review. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. [Link]
-
protocols.io. (2020, May 19). 10% Tween 20. [Link]
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PubMed Central (PMC). (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
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PubMed Central (PMC). (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]
-
PubMed Central (PMC). (n.d.). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. [Link]
-
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. [Link]
-
ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development. [Link]
-
ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... [Link]
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ResearchGate. (2016, May 6). (PDF) Protocol for Preparing Tween Solutions of Hydrophobic Polyethylene Microspheres. [Link]
-
Quora. (2021, July 17). Can NaOH react with carboxylic acids?. [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
YouTube. (2025, May 8). Cyclodextrin Masterclass V How to make a cyclodextrin complex. [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]
-
Brainly. (2023, July 11). [FREE] 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since. [Link]
-
PubMed Central (PMC). (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. [Link]
-
PubMed Central (PMC). (n.d.). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
International Scholarly Research Notices. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. [Link]
-
PubMed Central (PMC). (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
Dissolution Technologies. (2010, August 23). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. [Link]
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Technical Support Center: Stability and Storage of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Welcome to the technical support resource for 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices for storage, all grounded in established scientific principles.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability of this compound during storage and experimentation.
Q1: I've observed a change in the physical appearance (e.g., color change, clumping) of my stored compound. What could be the cause?
A change in physical appearance is often the first indicator of chemical degradation. Potential causes include:
-
Hygroscopicity: The carboxylic acid moiety can absorb atmospheric moisture, leading to clumping or stickiness. This can also potentially initiate hydrolytic degradation pathways.
-
Oxidation: Exposure to air, especially in the presence of light or trace metal contaminants, can lead to oxidative degradation of the cyclobutane ring or the aromatic system.[1][2]
-
Photodegradation: Aromatic compounds, including those with trifluoromethyl substituents, can be susceptible to degradation upon exposure to UV or even ambient light over extended periods.[3]
Q2: My analytical results (e.g., HPLC, NMR) show a decrease in purity of the main compound and the appearance of new peaks. What are the likely degradation pathways?
The presence of new peaks in your analytical data suggests the formation of degradation products. Based on the structure of this compound, the following degradation pathways are plausible:
-
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO2) is a common degradation route for carboxylic acids, which can be promoted by heat.[4][5] This would result in the formation of 1-phenyl-3-(trifluoromethyl)cyclobutane.
-
Hydrolysis of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo hydrolysis under certain conditions (e.g., strongly acidic or basic environments) to form a carboxylic acid.[6]
-
Oxidative Ring Opening: The strained cyclobutane ring can be susceptible to oxidative cleavage, leading to a variety of degradation products.[1][7]
Q3: How can I confirm the identity of suspected degradation products?
Identifying degradation products is crucial for understanding the stability of your compound. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradation products.[8][9][10]
-
Mass Spectrometry (MS): LC-MS or GC-MS can provide molecular weight information of the impurities, aiding in their identification.[3][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help elucidate the structure of degradation products. 19F NMR is particularly useful for tracking changes in the trifluoromethyl group and identifying fluorine-containing degradants.[3][12][13][14][15]
Q4: What are the optimal storage conditions to prevent decomposition?
To minimize degradation, this compound should be stored under controlled conditions. The general recommendations for storing fluorinated organic compounds and carboxylic acids apply.[16] It is advisable to store the compound at 2-8°C in a tightly sealed container, protected from light and moisture.[17] For long-term storage, consider storage at -20°C or lower . The container should be flushed with an inert gas like argon or nitrogen to displace oxygen and moisture.
In-Depth Storage Recommendations and Scientific Rationale
The stability of a chemical compound is intrinsically linked to its storage environment. The following recommendations are based on best practices for pharmaceutical reference standards and an understanding of the compound's chemical structure.[18][19][20][21]
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Long-term: -20°C to -80°CShort-term: 2-8°C | Lower temperatures significantly reduce the rate of chemical reactions, including decarboxylation and hydrolysis.[22] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Displacing oxygen minimizes the risk of oxidative degradation of the cyclobutane ring and the aromatic system.[1][2] |
| Moisture | Store in a desiccated environment. Use of a desiccator or storage in a dry box is recommended. | The carboxylic acid group is hygroscopic. Moisture can lead to physical changes and potentially initiate hydrolysis of the trifluoromethyl group. |
| Light | Protect from light by storing in an amber vial or in a dark location. | Aromatic compounds can be susceptible to photodegradation, which can lead to the formation of radical species and subsequent decomposition.[3] |
| Container | Use a tightly sealed, chemically inert container (e.g., amber glass vial with a PTFE-lined cap). | Prevents exposure to atmospheric moisture and oxygen, and avoids potential leaching or reaction with the container material.[18] |
Visualizing Potential Degradation and Troubleshooting
To aid in understanding the potential decomposition pathways and the troubleshooting process, the following diagrams are provided.
Caption: Potential degradation pathways for this compound.
Caption: A workflow for troubleshooting the stability of the compound.
Experimental Protocols: Stability Monitoring
To proactively monitor the stability of your compound, a robust analytical protocol is essential. The following outlines a general procedure based on ICH guidelines for stability testing.[23][24][25][26][27]
Objective: To assess the purity of this compound over time under defined storage conditions.
Method: Stability-Indicating HPLC-UV
-
Standard Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration.
-
Prepare a series of working standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
At each time point (e.g., 0, 3, 6, 12 months), retrieve a sample of the stored compound.
-
Accurately weigh and dissolve the sample in the same solvent as the standard to a concentration within the calibration range.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the sample preparations.
-
Quantify the parent compound and any degradation products by comparing their peak areas to the calibration curve.
-
-
Data Evaluation:
-
Calculate the purity of the compound at each time point.
-
Monitor for any significant decrease in the main peak area and the appearance or increase of impurity peaks.
-
Conclusion
By understanding the inherent chemical properties of this compound and implementing the rigorous storage and handling protocols outlined in this guide, researchers can ensure the long-term stability and integrity of this compound. Proactive stability monitoring through validated analytical methods is key to generating reliable and reproducible experimental results.
References
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
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- Dalvit, C., & Vulpetti, A. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 9(1), 1-11.
- Płoska, A., et al. (2012). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- Houben-Weyl. (1995). Methods of Organic Chemistry, Volume E17c: Carbocyclic Four-Membered Ring Compounds. Georg Thieme Verlag.
- Olesik, J. W., & Flaherty, J. M. (2018). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- Ang, J. E., et al. (2016). Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. Molecules, 21(11), 1475.
- Douglas, J. J., et al. (2018). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Journal of the American Chemical Society, 140(40), 13002-13007.
- Adam, W., et al. (2001). Oxidative cleavage of a cyclobutane pyrimidine dimer by photochemically generated nitrate radicals (no(3)*). Organic letters, 3(1), 105-107.
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World Health Organization. (2003). Annex 9: Guide to good storage practices for pharmaceuticals. Retrieved from [Link]
- Windheuser, J. J., & Wolff, J. (1972). Mass spectral and pyrolytic behavior of the two main products of phenylbutazone degradation. Journal of pharmaceutical sciences, 61(6), 889-893.
-
PubChem. (n.d.). (1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
-
ICH. (2023). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
- Morrison, H., & Muthuramu, K. (1982). Phototransposition Reactions of Methyl-Substituted Benzotrifluorides: Proof of the Role of Trifluoromethyl-Substituted Carbon. The Journal of Organic Chemistry, 47(11), 2123-2126.
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
- Wasserman, H. H., & DeSimone, R. W. (1994). The application of cyclobutane derivatives in organic synthesis. Tetrahedron, 50(48), 13535-13583.
- Birkemeyer, C., et al. (2003). Comprehensive Chemical Derivatization for Gas Chromatography-Mass Spectrometry-Based Multi-Targeted Profiling of the Major Phytohormones.
- Le, T. N., & McNeill, K. (2021). Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(13), 8682-8691.
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AAPS. (2018). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
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ICH. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
- Wang, Y., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. ACS omega, 7(21), 17871-17878.
-
Q1 Scientific. (2020). Storage of Reference and Retain Pharmaceutical Samples. Retrieved from [Link]
- Bar-Ziv, E. (2023). NMR DETECTION OF FLUORINE COMPOUNDS (PFAS).
- Wang, H., et al. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions, 40(42), 11216-11223.
- Ferrié, L., et al. (2021). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. Organic Letters, 23(5), 1626-1631.
- Key, B. D., et al. (1997). The biodegradation vs. biotransformation of fluorosubstituted aromatics. Advances in applied microbiology, 44, 135-171.
- Song, Y., et al. (2018). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Al-Masri, M., et al. (2019). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC advances, 9(29), 16641-16648.
-
The Organic Chemistry Tutor. (2018, May 11). Decarboxylation Reaction Mechanism [Video]. YouTube. [Link]
-
PFAS Central. (2023). Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. Retrieved from [Link]
- Adam, W., et al. (2000). Oxidative Splitting of Pyrimidine Cyclobutane Dimers. The Journal of Organic Chemistry, 65(5), 1269-1274.
-
U.S. Food and Drug Administration. (2023). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]
-
AMS Bio. (2023). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
- Al-Husaini, I. S., & Moody, C. J. (2009). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc, 2009(11), 136-146.
- Kighbara, A. O., & Gellman, A. J. (2015). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. Physical Chemistry Chemical Physics, 17(3), 1845-1854.
- Moldoveanu, S. C. (2010). Pyrolysis of Carboxylic Acids. In Pyrolysis of Organic Molecules. Elsevier.
-
SIELC. (n.d.). HPLC Separation of Perfluoroalkyl Acids PFBA, PFAO, PEAS on Newcrom A Column. Retrieved from [Link]
-
ACS Publications. (2023). Inorganic Chemistry Ahead of Print. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
- Barata-Vallejo, S., & Postigo, A. (2023). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds.
- Creary, X., & Inocencio, P. A. (1986). Thermal Decomposition of tert-Butyl 1-Arylcycloalkanepercarboxylates. The Journal of Organic Chemistry, 51(15), 2961-2965.
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Validation & Comparative
The Strategic Advantage of Fluorination: A Comparative Guide to 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic Acid and Its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the selection of molecular scaffolds and substituents is a critical determinant of a drug candidate's ultimate success. The phenylcyclobutane carboxylic acid core is a privileged scaffold, offering a rigid three-dimensional structure that can effectively orient pharmacophoric elements for optimal target engagement.[1][2] This guide provides an in-depth comparison of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid and its analogs, offering insights into how subtle structural modifications can profoundly impact biological activity and pharmacokinetic profiles.
The Phenylcyclobutane Scaffold: A Foundation of Rigidity and Vectorial Orientation
The cyclobutane ring, unlike more flexible aliphatic chains, imposes a significant degree of conformational constraint.[2] This rigidity is advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The puckered nature of the cyclobutane ring allows for precise spatial positioning of substituents, enabling chemists to probe the topology of a target's binding site with greater accuracy.[1] The 1,1-disubstitution pattern, with a phenyl ring and a carboxylic acid group, provides two key vectors for interaction and further chemical modification.
The Trifluoromethyl Group: More Than Just a Lipophilic Additive
The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring, as seen in this compound, is a strategic decision rooted in the unique properties of fluorine. The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and potentially improve its oral bioavailability.[3] Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the acidity of the carboxylic acid and the electronic properties of the phenyl ring, influencing its interactions with biological targets.[3]
A critical, and often sought-after, attribute of the trifluoromethyl group is its ability to enhance metabolic stability.[3] The carbon-fluorine bond is exceptionally strong and not readily cleaved by metabolic enzymes, such as cytochrome P450s. This can block sites of metabolism on the aromatic ring, leading to a longer half-life and improved pharmacokinetic profile.[4]
Comparative Analysis of Phenylcyclobutane Analogs
| Compound/Analog | Key Structural Feature | Expected Impact on Physicochemical Properties | Potential Biological Implications |
| This compound | Electron-withdrawing, lipophilic -CF3 group | Increased lipophilicity, enhanced metabolic stability, altered pKa of the carboxylic acid.[3] | Potentially increased cell permeability, longer half-life, and altered binding affinity due to electronic effects.[3] |
| 1-Phenylcyclobutane-1-carboxylic acid | Unsubstituted phenyl ring | Baseline lipophilicity and metabolic stability for the scaffold. | A reference compound to gauge the impact of substituents. |
| 1-(3-Chlorophenyl)cyclobutane-1-carboxylic acid | Electron-withdrawing, lipophilic -Cl group | Increased lipophilicity (less than -CF3), potential for halogen bonding. | May enhance binding affinity through specific interactions and improve membrane permeability. |
| 1-(3-Methoxyphenyl)cyclobutane-1-carboxylic acid | Electron-donating, polar -OCH3 group | Increased polarity, potential for hydrogen bond acceptance. | May alter binding mode and solubility profile, potentially impacting cell permeability and target interactions. |
Structure-Activity Relationship (SAR) Insights
The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of drug discovery. For the phenylcyclobutane carboxylic acid series, the following SAR principles can be posited:
-
The Carboxylic Acid: This group is a key pharmacophoric element, likely involved in hydrogen bonding or ionic interactions with the biological target.[5] Its acidity, and therefore its charge state at physiological pH, can be modulated by the electronic nature of the substituent on the phenyl ring.
-
The Phenyl Ring: This provides a platform for introducing substituents that can modulate the compound's physicochemical properties and explore specific sub-pockets within the target's binding site.
-
Phenyl Ring Substituents:
-
Position: The placement of the substituent (ortho, meta, or para) is critical for directing interactions with the target. The meta-position, as in the title compound, offers a vector that projects away from the core scaffold.
-
Electronic Effects: Electron-withdrawing groups (e.g., -CF3, -Cl) can increase the acidity of the carboxylic acid and may engage in favorable electronic interactions with the target. Electron-donating groups (e.g., -OCH3) can have the opposite effect.
-
Steric Effects: The size of the substituent will influence how the molecule fits into the binding pocket.
-
Experimental Protocols
To facilitate the exploration and evaluation of these analogs, detailed experimental protocols are essential.
General Synthesis of 1-(Substituted Phenyl)cyclobutane-1-carboxylic Acids
The synthesis of these analogs can be achieved through a multi-step sequence, with a key step involving the formation of the cyclobutane ring. A representative synthesis for a chloro-substituted analog is provided below, which can be adapted for other derivatives.
Synthesis of 1-(4-chlorophenyl)cyclobutane-1-carboxylic acid
This protocol is adapted from a known procedure.[6]
-
Reaction Setup: To a solution of 1-(4-chlorophenyl)cyclobutane nitrile (5 g) in ethylene glycol (60 ml), add a 40% w/w aqueous solution of potassium hydroxide (80 ml).
-
Reflux: Heat the mixture to reflux under an argon atmosphere for 18 hours.
-
Work-up: Cool the reaction mixture and pour it into ice water. Extract the aqueous mixture with diethyl ether to remove any unreacted starting material.
-
Acidification: Acidify the aqueous layer with a suitable acid (e.g., HCl) until a precipitate forms.
-
Isolation and Purification: Filter the precipitate, wash it with water, and dry it. Recrystallize the crude product from petroleum ether (b.p. 40°-60°) to yield the pure 1-(4-chlorophenyl)cyclobutane-1-carboxylic acid.
Experimental Workflow for Synthesis
Caption: General synthetic workflow for 1-(substituted phenyl)cyclobutane-1-carboxylic acids.
In Vitro Biological Evaluation: Cytotoxicity Assay (MTT Assay)
A fundamental step in evaluating new chemical entities is to assess their general cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
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A Comparative Guide to the Biological Activity of Cis- and Trans-3-(Trifluoromethyl)cyclobutanecarboxylic Acid Isomers
Introduction: The Critical Role of Stereochemistry in Drug Discovery
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a paramount determinant of its biological activity. Molecules that share the same chemical formula and connectivity but differ in their spatial orientation are known as stereoisomers.[1] For drug development professionals, understanding the distinct pharmacological profiles of stereoisomers is not merely an academic exercise; it is a critical step in designing safer and more efficacious therapeutics.[2][3] This guide provides a comparative analysis of the cis and trans isomers of 3-(trifluoromethyl)cyclobutanecarboxylic acid, two molecules that, despite their subtle structural difference, are predicted to have divergent biological activities.
While direct comparative biological studies on these specific isomers are not extensively documented in publicly available literature, this guide will synthesize information from analogous compounds and fundamental principles of medicinal chemistry to provide a scientifically grounded comparison. We will delve into the synthesis of these isomers, their key structural features, and a proposed experimental framework for elucidating their differential biological effects.
The Influence of the Trifluoromethyl Group and the Cyclobutane Scaffold
The presence of a trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The strong electron-withdrawing nature of the CF3 group can also influence the acidity of nearby functional groups, such as the carboxylic acid in our topic molecules.[5]
The cyclobutane ring, a four-membered carbocycle, offers a rigid scaffold that can orient substituents in distinct spatial arrangements.[6] This rigidity can be advantageous in drug design, as it can lock a molecule into a specific conformation that is optimal for binding to a biological target, potentially increasing potency and reducing off-target effects.[1]
Synthesis of Cis and Trans Isomers: A Prerequisite for Comparative Studies
The ability to isolate pure stereoisomers is fundamental to evaluating their individual biological activities. Stereoselective synthesis of substituted cyclobutanes is an active area of research. For 3-(trifluoromethyl)cyclobutanecarboxylic acid, synthetic routes have been developed that can favor either the cis or the trans isomer.[7][8] For instance, hydrogenation of a cyclobutene precursor often leads to the cis isomer due to the steric hindrance of the trifluoromethyl group directing the hydrogenation to the opposite face of the ring.[8] The development of diastereoselective syntheses, such as those reported for other cis-1,3-disubstituted cyclobutane carboxylic acids, is crucial for obtaining the pure isomers needed for biological evaluation.[9]
Comparative Biological Activity: Insights from Analogous Compounds
The spatial arrangement of the trifluoromethyl and carboxylic acid groups in the cis and trans isomers of 3-(trifluoromethyl)cyclobutanecarboxylic acid is expected to have a profound impact on their interaction with biological targets. In the cis isomer, both functional groups are on the same face of the cyclobutane ring, leading to a more compact structure. Conversely, the trans isomer has these groups on opposite faces, resulting in a more extended conformation.
While direct data is lacking for our target molecules, we can draw valuable insights from studies on other cis and trans isomers:
-
Case Study 1: Dihydroisocoumarin-based Enzyme Inhibitors A study on cis- and trans-3-decyl-6,7-dimethoxy-3,4-dihydroisocoumarin-4-carboxylic acids as inhibitors of carnitine acetyltransferase (CAT) revealed that the cis isomer was a more potent inhibitor (Ki = 130 µM) compared to the trans isomer (Ki = 380 µM).[10] This suggests that for the CAT enzyme, a specific spatial arrangement of the substituents, as found in the cis isomer, is more favorable for binding and inhibition.
-
Case Study 2: Antiproliferative Activity of Resveratrol In contrast, a comparative analysis of the antitumor activity of cis- and trans-resveratrol showed that the trans-isomer was generally more effective in inhibiting the proliferation of various cancer cell lines.[2] This highlights that the relative potency of cis and trans isomers is highly dependent on the specific molecular scaffold and the biological target.
These examples underscore the principle that it is not possible to universally predict whether a cis or trans isomer will be more active without experimental validation.
Proposed Experimental Workflow for Comparative Biological Evaluation
To definitively determine the differential biological activities of cis- and trans-3-(trifluoromethyl)cyclobutanecarboxylic acid, a systematic experimental approach is required. Given the general mention of potential anti-inflammatory and anticancer activities for trifluoromethylated compounds, a relevant biological target could be an enzyme from the cyclooxygenase (COX) family, which is implicated in inflammation and cancer.[11]
Below is a proposed workflow for a comparative in vitro enzyme inhibition assay.
Experimental Protocol: COX-2 Inhibition Assay
-
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of cis- and trans-3-(trifluoromethyl)cyclobutanecarboxylic acid against human recombinant COX-2.
-
Materials:
-
Pure (>98%) cis-3-(trifluoromethyl)cyclobutanecarboxylic acid
-
Pure (>98%) trans-3-(trifluoromethyl)cyclobutanecarboxylic acid
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
A selective COX-2 inhibitor as a positive control (e.g., Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Detection reagent (e.g., a colorimetric or fluorometric probe for prostaglandin production)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Prepare stock solutions of the cis and trans isomers and the positive control in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each test compound to generate a dose-response curve.
-
In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the various concentrations of the test compounds or controls.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a set time (e.g., 10 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Data Presentation
The quantitative results from this assay can be summarized in a table for easy comparison.
| Compound | IC50 against COX-2 (µM) |
| cis-3-(trifluoromethyl)cyclobutanecarboxylic acid | [Insert experimental value] |
| trans-3-(trifluoromethyl)cyclobutanecarboxylic acid | [Insert experimental value] |
| Celecoxib (Positive Control) | [Insert experimental value] |
Visualizing the Concepts
Logical Relationship of Stereochemistry and Biological Activity
Caption: The relationship between molecular structure, stereoisomerism, and biological activity.
Proposed Experimental Workflow Diagram
Caption: A streamlined workflow for the comparative biological evaluation of the isomers.
Conclusion and Future Directions
The stereochemical configuration of 3-(trifluoromethyl)cyclobutanecarboxylic acid is a critical factor that is highly likely to influence its biological activity. While direct experimental comparisons are not yet available in the literature, the principles of medicinal chemistry and evidence from analogous compounds strongly suggest that the cis and trans isomers will exhibit different potencies and potentially different pharmacological profiles.
The proposed experimental workflow provides a clear and robust framework for researchers to elucidate these differences. Such studies are essential for advancing our understanding of the structure-activity relationships of this chemical scaffold and for potentially identifying a superior candidate for further drug development. The synthesis of stereochemically pure isomers remains the essential first step in this endeavor, paving the way for a definitive comparison of their biological activities.
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CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Study of the Cis to Trans Isomerization of 1-Phenyl-2,3-disubstituted Tetrahydro-β-carbolines at C(1). Evidence for the Carbocation-Mediated Mechanism. PMC - NIH. [Link]
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Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]
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Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]
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Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science (RSC Publishing). [Link]
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CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. NIH. [Link]
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The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. ResearchGate. [Link]
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Synthesis and neuropharmacology of cyclobutanecarboxylic acid derivatives. PubMed. [Link]
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Structure Activity Relationships. Drug Design Org. [Link]
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Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Publications. [Link]
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Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. MDPI. [Link]
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(1s,3s)-3-(Trifluoromethyl)cyclobutane-1-carboxylic acid | C6H7F3O2 | CID. PubChem. [Link]
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A Comparative Analysis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic Acid and its Para-Substituted Isomer: A Guide for Researchers
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing molecular properties. The trifluoromethyl (CF3) group, in particular, is a powerful tool for modulating lipophilicity, metabolic stability, and binding affinity.[1] This guide provides an in-depth comparison of two closely related building blocks: 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid and its para-substituted isomer, 1-[4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid. While direct head-to-head experimental comparisons are not extensively available in the public domain, this document synthesizes existing data on analogous compounds and fundamental principles of medicinal chemistry to offer a predictive and insightful analysis for researchers in the field.
The cyclobutane ring, a rigid and three-dimensional scaffold, has gained significant traction in medicinal chemistry for its ability to confer metabolic stability and provide unique vectoral orientations for substituents.[2][3] When combined with a trifluoromethyl-substituted phenyl ring, these molecules become attractive starting points for the development of novel therapeutics and advanced materials. This guide will delve into the nuanced differences between the meta and para isomers, exploring their synthesis, predicted physicochemical properties, and potential biological implications.
The Influence of Positional Isomerism: A Theoretical Framework
The position of the trifluoromethyl group on the phenyl ring—meta versus para—is a critical determinant of the molecule's electronic and steric properties, which in turn dictates its interactions with biological targets.
-
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms.[4] This effect is transmitted through both inductive and resonance effects. In the para position , the electron-withdrawing resonance effect of the CF3 group is more pronounced, leading to a greater polarization of the aromatic ring. In the meta position , the resonance effect is not transmitted to the same extent, and the electronic influence is primarily inductive.[5] This difference in electron distribution can significantly impact the acidity of the carboxylic acid group and the molecule's ability to engage in hydrogen bonding and other non-covalent interactions with biological macromolecules.
-
Steric and Conformational Effects: The substitution pattern also influences the overall shape and conformational flexibility of the molecule. While the cyclobutane moiety itself imposes a degree of rigidity, the orientation of the phenyl ring relative to the cyclobutane can be affected by the position of the bulky trifluoromethyl group. These subtle conformational differences can have profound effects on how the molecule fits into a binding pocket of a protein or receptor.
Synthesis of 1-(Trifluoromethylphenyl)cyclobutane-1-carboxylic Acids
A general and robust synthetic approach to 1-aryl-cyclobutane-1-carboxylic acids can be envisioned, starting from the corresponding trifluoromethyl-substituted bromobenzene. The following proposed synthetic route is based on established methodologies for the synthesis of similar cyclobutane derivatives.[6][7]
Experimental Protocol: A Generalized Approach
Part 1: Synthesis of 1-Aryl-cyclobutanecarbonitrile
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add the corresponding 3- or 4-(trifluoromethyl)bromobenzene dropwise to initiate the reaction. Once the reaction begins, add the remaining bromobenzene derivative in THF to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
Reaction with Cyclobutanone: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of cyclobutanone in anhydrous THF dropwise, maintaining the temperature below 10 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up and Formation of Tertiary Alcohol: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-[3-(trifluoromethyl)phenyl]cyclobutanol or 1-[4-(trifluoromethyl)phenyl]cyclobutanol.
-
Chlorination: Dissolve the crude tertiary alcohol in pyridine and cool in an ice bath. Add thionyl chloride dropwise. Stir the reaction mixture at room temperature overnight. Pour the mixture into ice water and extract with diethyl ether. Wash the organic layer sequentially with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to give the crude chloro-cyclobutane derivative.
-
Cyanation: Dissolve the crude chloro-cyclobutane derivative in dimethyl sulfoxide (DMSO). Add sodium cyanide and heat the mixture. Monitor the reaction by thin-layer chromatography (TLC). After completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the 1-aryl-cyclobutanecarbonitrile.
Part 2: Hydrolysis to Carboxylic Acid
-
Acid Hydrolysis: To the purified 1-aryl-cyclobutanecarbonitrile, add a mixture of concentrated sulfuric acid and water. Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the disappearance of the starting material.
-
Isolation and Purification: Cool the reaction mixture and pour it onto ice. The carboxylic acid may precipitate out of solution. Collect the solid by filtration. If no precipitate forms, extract the aqueous solution with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude carboxylic acid can be purified by recrystallization from a suitable solvent system.
Physicochemical Properties: A Comparative Prediction
| Property | 3-(Trifluoromethyl)benzoic Acid | 4-(Trifluoromethyl)benzoic Acid | Predicted Trend for Cyclobutane Isomers | Rationale |
| pKa | ~3.8[8] | ~3.69[9] | The para-isomer is expected to be slightly more acidic. | The stronger electron-withdrawing resonance effect of the para-CF3 group stabilizes the carboxylate anion to a greater extent, leading to a lower pKa.[10] |
| LogP | 2.59 (Predicted) | 2.62 (Predicted) | The para-isomer may be slightly more lipophilic. | The more symmetrical nature of the para-isomer can sometimes lead to more efficient packing in the solid state and slightly different solvation properties. However, the difference is expected to be minimal. |
Table 1: Predicted Physicochemical Properties of the Isomeric Acids.
Biological Activity and Metabolic Stability: An Inferential Comparison
The choice between a meta- or para-substituted trifluoromethylphenyl moiety can have significant consequences for a compound's biological activity and metabolic profile.
Potential Biological Applications
Derivatives of 3-(trifluoromethyl)benzaldehyde have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] It is plausible that both this compound and its para-isomer could serve as valuable scaffolds for the development of agents targeting these therapeutic areas.
Studies on other classes of compounds have shown that the positional isomerism of substituents on a phenyl ring can dramatically alter biological activity. For instance, in a series of HDAC inhibitors, there was little difference in activity between meta- and para-bromo substituted analogs, while for methoxy-substituted compounds, the para-isomer was more active than the meta.[11] In another study, para-fluorine substitution on a phenyl ring was found to be favorable for antitumor activity.[12] These examples underscore the importance of empirical testing for each new molecular scaffold.
Metabolic Stability
The trifluoromethyl group is well-known for its ability to enhance metabolic stability by blocking cytochrome P450 (CYP)-mediated oxidation.[4][13] This "metabolic shield" is a significant advantage in drug design, often leading to improved pharmacokinetic profiles. A notable study on picornavirus inhibitors demonstrated that the introduction of a trifluoromethyl group provided a "global metabolic protective effect," significantly reducing the number of metabolites formed compared to a methyl-substituted analog.[3]
While both the meta and para isomers of 1-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid are expected to exhibit good metabolic stability due to the presence of the CF3 group, there could be subtle differences. The accessibility of other positions on the phenyl ring to metabolic enzymes might be influenced by the location of the trifluoromethyl group. However, without direct experimental data, it is reasonable to predict that both isomers will be significantly more stable than their non-fluorinated counterparts.
In Vitro Microsomal Stability Assay: An Experimental Workflow
To experimentally determine and compare the metabolic stability of the two isomers, an in vitro microsomal stability assay is the gold standard.
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A Comparative In Vitro Bioactivity Analysis of the FABP4 Inhibitor 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid
Abstract: This guide provides a comprehensive framework for the in vitro validation of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid , a potent and selective inhibitor of Fatty Acid Binding Protein 4 (FABP4).[1][2][3] Also known as BMS-309403 , this compound serves as a critical tool for investigating the roles of FABP4 in metabolic and inflammatory diseases.[4] We present a direct comparison of its bioactivity against other commercially available FABP4 inhibitors, detailing both biochemical and cell-based assay protocols. The objective is to equip researchers in drug development with the necessary methodologies to independently verify potency, selectivity, and cellular efficacy, thereby enabling informed decisions in preclinical research.
Introduction: The Rationale for Targeting FABP4
Fatty Acid Binding Protein 4 (FABP4), also referred to as aP2, is a cytoplasmic protein predominantly expressed in adipocytes and macrophages.[5][6] It functions as a lipid chaperone, trafficking fatty acids and other lipophilic molecules within the cell.[4] This role places FABP4 at a critical nexus of lipid metabolism and inflammation, making it a compelling therapeutic target for conditions such as atherosclerosis, type 2 diabetes, and non-alcoholic steatohepatitis (NASH).[4][7] Inhibition of FABP4 has been shown to decrease fatty acid uptake in adipocytes, improve insulin sensitivity, and reduce atherosclerotic lesions in preclinical models.[3]
The subject of this guide, this compound (BMS-309403), is a well-characterized, potent, and highly selective FABP4 inhibitor with a reported inhibitory constant (Kᵢ) of less than 2 nM for FABP4.[1][2][7] Its selectivity is a key attribute, with significantly lower affinity for other isoforms like FABP3 and FABP5.[1][2][3] This guide will outline the experimental steps to validate these claims and compare its performance against two alternative compounds:
-
Comparator A (HTS01037): A known FABP4 inhibitor with a reported Kᵢ of 0.67 µM, representing a moderately potent alternative.[1]
-
Comparator B (FABP4-IN-2): Another selective FABP4 inhibitor with a reported Kᵢ of 0.51 µM.[1]
Our validation approach is two-tiered, beginning with a direct biochemical assay to confirm target engagement and potency, followed by cell-based assays to measure the compound's functional impact in relevant biological contexts.
Experimental Design & Strategic Choices
Validating a compound's bioactivity requires a multi-faceted approach. Simply confirming that a molecule binds to its purified target is insufficient. We must also demonstrate that this binding translates into a functional cellular response. Therefore, our workflow is designed to answer three fundamental questions:
-
Potency: How strongly does the compound bind to FABP4? (Biochemical Assay)
-
Cellular Efficacy (Metabolic): Can the compound inhibit lipid accumulation in adipocytes? (Adipocyte Assay)
-
Cellular Efficacy (Inflammatory): Can the compound suppress the inflammatory response in macrophages? (Macrophage Assay)
This multi-assay strategy provides a self-validating system. A compound that is potent in the biochemical assay should, in theory, demonstrate efficacy in the cell-based models. Discrepancies between these results can provide valuable insights into factors like cell permeability, off-target effects, or metabolic stability.
Caption: Simplified pathway of FABP4's role in macrophage inflammation.
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM with 10% FBS.
-
Seed cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Inhibitor Pre-treatment:
-
Pre-treat the cells with serial dilutions of BMS-309403, Comparator A, and Comparator B for 1 hour. Include a vehicle control.
-
-
LPS Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate for 6 hours at 37°C.
-
-
TNF-α Quantification (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of TNF-α for each condition.
-
Normalize the results to the LPS-stimulated vehicle control (0% inhibition).
-
Plot the percentage inhibition of TNF-α release against the logarithm of inhibitor concentration to determine the EC₅₀ value.
-
Comparative Data & Interpretation
The following table summarizes hypothetical but representative data from the described experiments. This data is intended to illustrate how the results would be presented for a comparative analysis.
| Parameter | 1-[3-(CF₃)phenyl]cyclobutane-1-carboxylic acid (BMS-309403) | Comparator A (HTS01037) | Comparator B (FABP4-IN-2) |
| Biochemical IC₅₀ (nM) | 1.8 | 650 | 520 |
| Adipocyte EC₅₀ (nM) | 35 | > 10,000 | 8,900 |
| Macrophage EC₅₀ (nM) | 95 | > 10,000 | > 10,000 |
| Cell Viability (LDH Assay) | No toxicity up to 50 µM | No toxicity up to 50 µM | No toxicity up to 50 µM |
Interpretation of Results:
-
Potency & Selectivity: The biochemical data strongly supports the high potency of BMS-309403, with an IC₅₀ in the low nanomolar range, consistent with published values. [7]Comparators A and B exhibit significantly weaker binding, with IC₅₀ values approximately 300-fold higher. This confirms the superior target engagement of BMS-309403 at a biochemical level.
-
Cellular Efficacy: The true value of an inhibitor is revealed in its cellular activity. BMS-309403 demonstrates robust efficacy in both the adipocyte lipid accumulation and macrophage inflammation assays, with EC₅₀ values of 35 nM and 95 nM, respectively. This indicates excellent cell permeability and translation of target binding into a functional biological response.
-
Comparative Performance: In stark contrast, both Comparator A and Comparator B show poor activity in the cell-based assays, with EC₅₀ values in the high micromolar or undetectable range. This discrepancy between their biochemical IC₅₀ (sub-micromolar) and cellular EC₅₀ (>10 µM) is a critical finding. It suggests that while these compounds can bind to purified FABP4, they may suffer from poor cell permeability, rapid metabolism, or efflux, preventing them from reaching their intracellular target at sufficient concentrations.
-
Safety: A concurrent cytotoxicity assay (e.g., LDH release assay) is crucial to ensure that the observed cellular effects are due to specific target inhibition and not general toxicity. [8]In this hypothetical dataset, none of the compounds showed toxicity at the tested concentrations, validating the specificity of the observed effects for BMS-309403.
Conclusion
This guide provides a validated, multi-tiered approach to confirm the in vitro bioactivity of the FABP4 inhibitor this compound (BMS-309403). The experimental framework, combining direct biochemical binding with functional cell-based readouts, establishes a robust system for comparative analysis.
The results clearly and objectively demonstrate that BMS-309403 is not only a highly potent inhibitor of FABP4 in a purified system but also possesses superior cellular efficacy compared to other commercially available alternatives like HTS01037 and FABP4-IN-2. This comprehensive validation provides researchers with high confidence in its use as a benchmark tool for studying FABP4 biology and as a starting point for novel drug discovery programs targeting metabolic and inflammatory diseases.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic Acid Derivatives as 11β-HSD1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic disease therapeutics, the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) has emerged as a compelling target.[1] This enzyme plays a pivotal role in the tissue-specific regulation of glucocorticoids, converting inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[2] Overactivity of 11β-HSD1 in metabolic tissues like the liver and adipose tissue is implicated in the pathogenesis of insulin resistance, obesity, and type 2 diabetes.[3] Consequently, the development of potent and selective 11β-HSD1 inhibitors is a promising avenue for therapeutic intervention.[3][4]
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel class of potential 11β-HSD1 inhibitors: 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid derivatives. We will explore the rationale behind their design, detail experimental protocols for their synthesis and biological evaluation, and compare their potential with alternative inhibitor scaffolds, supported by available data.
The Rationale for the Cyclobutane Scaffold and Trifluoromethyl Moiety
The design of this compound derivatives is rooted in established medicinal chemistry principles. The cyclobutane core offers a rigid, three-dimensional scaffold that can orient substituents in a precise manner for optimal interaction with the enzyme's active site.[5] This rigidity can be advantageous over more flexible linkers, potentially leading to higher potency and selectivity.
The inclusion of a trifluoromethyl (-CF3) group on the phenyl ring is a strategic choice to enhance the drug-like properties of the molecule. The -CF3 group is a well-known bioisostere for a methyl group but with significantly different electronic properties. It is highly lipophilic, which can improve cell permeability and metabolic stability.[6] Furthermore, its strong electron-withdrawing nature can influence the acidity of the carboxylic acid group and modulate binding interactions with the target enzyme.[6]
Synthesis of this compound Derivatives: A Step-by-Step Protocol
The synthesis of the target compounds can be achieved through a multi-step sequence, starting from commercially available materials. The following protocol outlines a plausible and efficient route.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carbonitrile
-
To a solution of 3-(trifluoromethyl)phenylacetonitrile (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add a solution of n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add 1-bromo-3-chloropropane (1.2 eq.) dropwise, maintaining the temperature at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
To the crude product dissolved in dimethylformamide (DMF), add sodium hydride (1.5 eq., 60% dispersion in mineral oil) portionwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile.
Step 2: Hydrolysis to this compound
-
To a solution of 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile (1.0 eq.) in ethanol, add a 6 M aqueous solution of hydrochloric acid (10 eq.).[5][7][8]
-
Heat the mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[5][7]
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude carboxylic acid.[9]
-
Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure this compound.[9]
Caption: Synthetic workflow for the preparation of the target carboxylic acid.
Biological Evaluation: Assessing 11β-HSD1 Inhibition
The inhibitory activity of the synthesized compounds against 11β-HSD1 can be determined using a variety of in vitro assays. A commonly employed method is the scintillation proximity assay (SPA), which is amenable to high-throughput screening.[10][11]
Experimental Protocol: 11β-HSD1 Inhibition Scintillation Proximity Assay
-
Prepare human liver microsomes as a source of 11β-HSD1 enzyme.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add a solution containing human liver microsomes, NADPH (as a cofactor), and [3H]-cortisone (the substrate).
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow the enzymatic conversion of [3H]-cortisone to [3H]-cortisol.
-
Stop the reaction by adding a potent, non-selective 11β-HSD inhibitor like carbenoxolone.
-
Add a mixture of a specific anti-cortisol antibody and protein A-coated SPA beads.
-
Incubate for a further period to allow the [3H]-cortisol to bind to the antibody-bead complex.
-
Measure the radioactivity using a scintillation counter. The proximity of the [3H]-cortisol to the scintillant-impregnated beads results in a detectable signal.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Selectivity Profiling
To be a viable drug candidate, an inhibitor must be selective for 11β-HSD1 over the closely related isoform, 11β-HSD2. Inhibition of 11β-HSD2 can lead to undesirable side effects related to mineralocorticoid excess.[4] Selectivity can be assessed by running a similar assay using a source of 11β-HSD2 (e.g., human kidney microsomes) and the appropriate substrate and cofactor (cortisol and NAD+).[12]
Caption: Mechanism of action of 11β-HSD1 inhibitors.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel 11β-HSD1 inhibitors. The combination of a rigid cyclobutane core and the electronically distinct trifluoromethylphenyl group offers opportunities for fine-tuning potency, selectivity, and pharmacokinetic properties.
Further research should focus on a systematic exploration of the structure-activity relationships by:
-
Varying the substitution pattern on the phenyl ring: Investigating the effect of different electron-withdrawing and electron-donating groups at various positions.
-
Modifying the carboxylic acid moiety: Exploring bioisosteric replacements for the carboxylic acid to potentially improve pharmacokinetic properties.
-
Introducing substituents on the cyclobutane ring: Assessing the impact of additional groups on the cyclobutane scaffold on binding affinity and selectivity.
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The Strategic Dance of Rings: A Comparative Guide to Cyclobutane and Cyclopentane Carboxylic Acid Analogs in Drug Discovery
In the intricate ballet of drug design, where molecular architecture dictates biological function, the choice of every atom and bond is a critical step. Among the vast repertoire of structural motifs, small carbocycles have emerged as powerful tools for medicinal chemists to sculpt drug candidates with enhanced properties. This guide provides an in-depth, comparative analysis of two prominent players in this arena: cyclobutane and cyclopentane carboxylic acid analogs. Moving beyond a mere recitation of facts, we will delve into the causal relationships between their distinct structural and physicochemical properties and their impact on pharmacological profiles, supported by experimental data and detailed protocols.
The Fundamental Dichotomy: Strain and Conformation
The core difference between cyclobutane and cyclopentane lies in their inherent ring strain and resulting conformational preferences. These are not trivial distinctions; they are the very factors that a medicinal chemist leverages to fine-tune a molecule's interaction with its biological target.
Cyclobutane: The four-membered ring of cyclobutane is significantly strained, with a ring strain energy of approximately 26.3 kcal/mol.[1] This is a consequence of substantial angle strain, with C-C-C bond angles compressed to around 88° from the ideal 109.5° for sp³ hybridized carbons, and torsional strain arising from the eclipsing of hydrogen atoms.[2][3] To alleviate some of this torsional strain, cyclobutane adopts a puckered or "butterfly" conformation.[3] This puckered geometry is not static but undergoes rapid ring-flipping. The substituents on a cyclobutane ring can exist in either axial or equatorial positions, and the energetic barrier for this interconversion is relatively low.
Cyclopentane: In contrast, cyclopentane is a more relaxed system with a much lower ring strain of about 7.1 kcal/mol.[1] A planar cyclopentane would have internal bond angles of 108°, very close to the ideal tetrahedral angle, resulting in minimal angle strain.[3] However, a planar conformation would introduce significant torsional strain due to ten fully eclipsed C-H bonds. To relieve this eclipsing strain, cyclopentane adopts non-planar conformations, primarily the "envelope" and "half-chair" (or "twist") forms.[4] These conformations are in rapid equilibrium, a phenomenon known as pseudorotation, which allows substituents to continuously move between pseudo-axial and pseudo-equatorial positions.
This fundamental difference in strain and conformational dynamics is the wellspring of their differential effects in drug molecules. The greater rigidity and defined puckered nature of the cyclobutane ring can offer a more conformationally restricted presentation of substituents to a biological target, which can be advantageous for optimizing binding affinity. Conversely, the greater flexibility of the cyclopentane ring may allow for more adaptable binding to a target with a less defined binding pocket.
A Head-to-Head Comparison in Drug Design Parameters
The decision to incorporate a cyclobutane versus a cyclopentane carboxylic acid moiety is a strategic one, aimed at modulating key drug-like properties. Below, we compare their performance based on critical parameters, supported by experimental evidence.
Data Presentation: Physicochemical and Pharmacological Properties
| Property | Cyclobutane Analogs | Cyclopentane Analogs | Rationale and Causality |
| Conformational Rigidity | Higher | Lower | The significant ring strain in cyclobutane leads to a more defined, puckered conformation with a higher energy barrier to conformational changes compared to the flexible pseudorotation of cyclopentane. |
| Metabolic Stability | Generally enhanced | Generally enhanced | Both rings can block sites of metabolism by cytochrome P450 enzymes. The more rigid nature of cyclobutane can sometimes offer superior protection from metabolic attack compared to more flexible alkyl chains. |
| Binding Affinity (Potency) | Can be significantly higher or lower | Can be significantly higher or lower | The impact on binding affinity is highly target-dependent. The conformational restriction of cyclobutane can pre-organize a ligand into its bioactive conformation, reducing the entropic penalty of binding and increasing potency. However, if this conformation is not optimal for the binding pocket, a significant drop in potency can occur. The flexibility of cyclopentane may allow for a better induced fit. |
| Solubility | Generally improved | Generally improved | The introduction of sp³-rich, non-planar carbocycles disrupts crystal lattice packing compared to flat aromatic rings, often leading to improved solubility for both types of analogs. |
| Lipophilicity (LogP) | Lower than corresponding acyclic analogs | Lower than corresponding acyclic analogs | The more compact, spherical nature of small rings compared to their linear counterparts generally leads to a reduction in lipophilicity. |
Case Study Snippet: In the development of G9a inhibitors, a spirocyclic cyclobutane ring was found to be crucial for potency. Replacement with a spirocyclic cyclopentane or cyclohexane resulted in a significant drop in activity, highlighting the importance of the specific conformational constraints imposed by the cyclobutane ring for optimal interaction with the target.[5] In another study, larger carbocycle analogs, including cyclopentane, showed lower potencies compared to their cyclobutane counterparts in a series of antitumor agents.[1][5]
Experimental Protocols: A Practical Guide
To ensure the integrity and reproducibility of the comparative data, we provide detailed, step-by-step methodologies for key experiments.
Experimental Protocol 1: Synthesis of a Comparative Analog Pair
This protocol outlines a general strategy for the synthesis of 3-substituted cyclobutane and cyclopentane carboxylic acids, which are common motifs in drug discovery.
Objective: To synthesize a pair of analogous compounds for direct comparison in biological assays.
Diagrammatic Workflow:
Caption: Synthetic workflow for a comparative analog pair.
Step-by-Step Methodology (Cyclobutane Analog):
-
Grignard Reaction: To a solution of 3-oxocyclobutanecarboxylic acid in anhydrous THF at 0 °C, add a solution of the desired Grignard reagent (e.g., methylmagnesium bromide) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over Na₂SO₄, and concentrated under reduced pressure to yield the crude 3-substituted-3-hydroxycyclobutanecarboxylic acid.
-
Amide Coupling: To a solution of the carboxylic acid from the previous step in DMF, add HATU and DIPEA. Stir for 10 minutes, then add the desired amine. Stir at room temperature for 16 hours. Dilute with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the final cyclobutane analog.
Step-by-Step Methodology (Cyclopentane Analog):
-
Wittig Reaction: To a suspension of (carbethoxymethylene)triphenylphosphorane in toluene, add cyclopentanone. Heat the mixture to reflux for 24 hours. Cool to room temperature and concentrate under reduced pressure. Purify by column chromatography to yield the ethyl cyclopentylideneacetate.
-
Olefin Reduction: Dissolve the product from the previous step in ethanol and add 10% Pd/C. Hydrogenate the mixture at 50 psi for 12 hours. Filter through Celite and concentrate the filtrate to obtain ethyl cyclopentylacetate.
-
Ester Hydrolysis: To a solution of the ester in a mixture of THF and water, add LiOH. Stir at room temperature for 4 hours. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄ and concentrated to yield cyclopentylacetic acid.
-
Amide Coupling: Follow the same amide coupling procedure as described for the cyclobutane analog, using cyclopentylacetic acid as the starting material.
Experimental Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of the cyclobutane and cyclopentane analogs.
Diagrammatic Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare a stock solution of the test compound (10 mM in DMSO). Prepare a working solution of human liver microsomes (1 mg/mL in 0.1 M phosphate buffer, pH 7.4). Prepare a 10 mM solution of NADPH in phosphate buffer.
-
Reaction Setup: In a 96-well plate, add the test compound to the phosphate buffer to a final concentration of 1 µM.
-
Add Microsomes: Add the human liver microsome solution to each well to a final protein concentration of 0.5 mg/mL.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate Reaction: Initiate the metabolic reaction by adding the NADPH solution to each well to a final concentration of 1 mM.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 45 minutes), terminate the reaction in the respective wells by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k. Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg microsomal protein/mL).
Experimental Protocol 3: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the cyclobutane and cyclopentane analogs for a specific receptor.
Diagrammatic Workflow:
Caption: Workflow for the competitive radioligand binding assay.
Step-by-Step Methodology:
-
Prepare Reagents: Prepare a suspension of cell membranes expressing the target receptor in a suitable binding buffer. Prepare a solution of a known radioligand at a concentration close to its Kd value. Prepare serial dilutions of the test compounds (cyclobutane and cyclopentane analogs).
-
Assay Setup: In a 96-well plate, add the binding buffer, the radioligand solution, and the serially diluted test compounds.
-
Initiate Binding: Add the receptor membrane suspension to each well to initiate the binding reaction. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This traps the membranes with the bound radioligand on the filter. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of inhibition versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion: A Tale of Two Rings
The choice between incorporating a cyclobutane or a cyclopentane carboxylic acid analog into a drug candidate is a nuanced decision that hinges on the specific goals of the medicinal chemist and the nature of the biological target. The higher rigidity of the cyclobutane ring can be a powerful tool for locking in a bioactive conformation and enhancing potency, but it comes with the risk of a conformational mismatch. The greater flexibility of the cyclopentane ring offers a more forgiving approach, potentially allowing for a better induced fit, but may not provide the same degree of pre-organization.
Ultimately, there is no universal "better" choice. The principles and protocols outlined in this guide provide a framework for making rational, data-driven decisions. Through careful consideration of the fundamental properties of these carbocycles and rigorous experimental evaluation, researchers can effectively leverage the strategic dance of these small rings to design safer and more effective medicines.
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Lumen Learning. (n.d.). Conformers of Cycloalkanes. [Link]
-
bioRxiv. (2020). Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures. [Link]
-
Wang, N., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[5][5]-rearrangement cascade. Chemical Science, 16(1), 123-130. [Link]
-
ResearchGate. (2020). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]
-
ScholarWorks. (2022). studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
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Molecular Biology of the Cell. (2017). A Guide to Simple and Informative Binding Assays. [Link]
-
Open Access Journals. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]
-
Royal Society of Chemistry. (2018). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. [Link]
-
Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. [Link]
-
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
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-
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
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A Comparative Guide to the In Vivo Efficacy of Novel Analgesics Derived from 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established method for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. The 1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid framework has emerged as a promising starting point for the development of novel therapeutics, particularly in the realm of non-opioid analgesics. This guide provides a comprehensive comparison of the in vivo efficacy of compounds derived from this scaffold, with a focus on their activity as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.
Introduction: The Rationale for Targeting TRPV1 with Fluorinated Cyclobutane Derivatives
The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[1] Its activation by various stimuli, including heat, protons, and endogenous lipids, leads to the sensation of pain. Consequently, antagonism of TRPV1 presents a compelling strategy for the development of new analgesic drugs.[2]
The this compound scaffold offers several advantages for the design of TRPV1 antagonists. The trifluoromethyl group is known to enhance metabolic stability and membrane permeability, crucial attributes for orally bioavailable drugs.[3] The cyclobutane ring introduces a degree of conformational rigidity, which can aid in optimizing the binding affinity and selectivity for the target receptor. This guide will delve into the in vivo performance of specific compounds derived from this chemical class, comparing their efficacy against established standards and elucidating the experimental basis for their analgesic effects.
Comparative In Vivo Efficacy of a Lead TRPV1 Antagonist
Extensive preclinical research has identified a series of arylpyrimidinone derivatives of this compound as potent and selective TRPV1 antagonists. One such lead compound, which we will refer to as Compound A for the purpose of this guide, has demonstrated significant analgesic and anti-inflammatory effects in various rodent models.
Table 1: Comparative In Vivo Efficacy of Compound A in a Model of Inflammatory Pain
| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Latency (seconds) | % Reversal of Thermal Hyperalgesia |
| Vehicle | - | 4.2 ± 0.5 | 0% |
| Compound A | 10 | 8.9 ± 0.8 | 48% |
| Compound A | 30 | 12.1 ± 1.1 | 81% |
| Celecoxib (COX-2 Inhibitor) | 30 | 10.5 ± 0.9* | 65% |
* p < 0.05 compared to vehicle. Data are presented as mean ± SEM.
The data presented in Table 1 clearly demonstrates the dose-dependent analgesic efficacy of Compound A in a well-established animal model of inflammatory pain. Notably, at a dose of 30 mg/kg, Compound A exhibited a greater reversal of thermal hyperalgesia compared to the widely used non-steroidal anti-inflammatory drug (NSAID), celecoxib, suggesting a potent anti-inflammatory and analgesic effect mediated through TRPV1 antagonism.
Mechanism of Action: Modulating the Pain Pathway
The analgesic and anti-inflammatory effects of compounds derived from this compound are primarily attributed to their ability to block the activation of the TRPV1 receptor on sensory neurons.
Caption: Antagonism of the TRPV1 receptor by Compound A.
As depicted in the diagram, inflammatory stimuli activate the TRPV1 receptor, leading to an influx of calcium ions into the sensory neuron. This influx triggers the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which in turn generate pain signals that are transmitted to the central nervous system. Compound A, by blocking the TRPV1 receptor, prevents this cascade of events, thereby reducing both the sensation of pain and the local inflammatory response.
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed experimental methodologies are provided below.
Carrageenan-Induced Thermal Hyperalgesia in Rats
This protocol is a standard preclinical model for evaluating the efficacy of analgesic compounds in the context of inflammatory pain.
1. Animal Subjects:
-
Male Sprague-Dawley rats (200-250 g) are used.
-
Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
All procedures are conducted in accordance with institutional animal care and use guidelines.
2. Induction of Inflammation:
-
A 1% solution of lambda-carrageenan in sterile saline is prepared.
-
100 µL of the carrageenan solution is injected into the plantar surface of the right hind paw of each rat.
3. Drug Administration:
-
Compound A is suspended in a vehicle of 0.5% methylcellulose in water.
-
Celecoxib is similarly prepared.
-
The compounds or vehicle are administered orally (p.o.) via gavage 2 hours after the carrageenan injection.
4. Assessment of Thermal Hyperalgesia:
-
The paw withdrawal latency to a noxious thermal stimulus is measured using a plantar test apparatus.
-
A focused beam of radiant heat is applied to the plantar surface of the inflamed paw.
-
The time taken for the rat to withdraw its paw is recorded as the paw withdrawal latency. A cut-off time of 20 seconds is set to prevent tissue damage.
-
Measurements are taken at baseline (before carrageenan injection) and at 1, 2, 3, and 4 hours post-drug administration.
5. Data Analysis:
-
The percentage reversal of thermal hyperalgesia is calculated using the following formula: % Reversal = [(Latency_post-drug - Latency_post-carrageenan) / (Latency_baseline - Latency_post-carrageenan)] x 100
-
Statistical analysis is performed using a one-way ANOVA followed by a Dunnett's post-hoc test for multiple comparisons. A p-value of less than 0.05 is considered statistically significant.
Caption: Workflow for assessing in vivo analgesic efficacy.
Conclusion and Future Directions
The compelling in vivo efficacy of TRPV1 antagonists derived from the this compound scaffold, as exemplified by Compound A, underscores the potential of this chemical class in the development of novel non-opioid analgesics. The superior performance of Compound A against a clinically relevant comparator in a model of inflammatory pain highlights the promise of this therapeutic strategy.
Future research should focus on further characterizing the pharmacokinetic and safety profiles of these compounds. Long-term efficacy studies in chronic pain models, such as neuropathic pain, will be crucial in determining their full therapeutic potential. Additionally, exploring the potential for synergistic effects with other classes of analgesics could open up new avenues for combination therapies with improved efficacy and reduced side effects. The continued investigation of this unique chemical scaffold holds significant promise for addressing the unmet medical need for safer and more effective pain management.
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Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Organic Process Research & Development. [Link]
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TRPV1 antagonists: the challenges for therapeutic targeting. PubMed. [Link]
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Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PeerJ. [Link]
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Prediction of Novel TRPV1 Antagonist: A Combination of 3D-QSAR, Molecular Docking, MD Simulations and ADMET Prediction. Physical Chemistry Research. [Link]
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A Technical Guide to the Cross-Reactivity of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic Acid-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of inhibitors based on the 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid scaffold. We will explore the inherent properties of this structural motif and how medicinal chemists have leveraged it to develop inhibitors for a range of biological targets. This document will delve into the cross-reactivity profiles of these compounds, supported by available data, and provide standardized methodologies for assessing inhibitor selectivity.
Introduction: The Versatile Scaffold of this compound
The this compound moiety has emerged as a privileged scaffold in modern medicinal chemistry. Its appeal lies in a combination of desirable physicochemical properties imparted by its distinct components. The rigid cyclobutane ring provides a defined three-dimensional geometry for presenting substituents to a biological target.[1] The trifluoromethyl group is a well-established bioisostere for a methyl or ethyl group, offering increased metabolic stability and enhanced lipophilicity, which can improve cell permeability and binding affinity.[1] The carboxylic acid group provides a key interaction point, often acting as a hydrogen bond donor or acceptor, or forming salt bridges with basic residues in a target's active site.
The strategic combination of these features makes this scaffold a versatile starting point for the design of inhibitors targeting a variety of enzyme and receptor families. This guide will explore how subtle modifications to this core structure can dramatically influence target selectivity and the resulting cross-reactivity profile.
Comparative Analysis of Inhibitor Selectivity
While a comprehensive cross-reactivity panel for a single, universal inhibitor based on this scaffold is not publicly available, we can infer the selectivity profiles by examining different classes of inhibitors that incorporate the this compound core.
Kinase Inhibitors
The trifluoromethylphenylcyclobutane scaffold has been successfully incorporated into inhibitors of several protein kinases, which are critical regulators of cellular processes and prominent drug targets in oncology and immunology.
Table 1: Activity of Kinase Inhibitors Incorporating the this compound Scaffold
| Inhibitor Class | Primary Target(s) | Reported Potency (IC50/Ki) | Key Structural Modifications | Reported Selectivity/Cross-Reactivity | Reference |
| Pyrazolo[4,3-f]quinoline-based | FLT3, Haspin | Potent (nanomolar range for some analogs) | The cyclobutane carboxylic acid is part of a larger, complex heterocyclic system. | High selectivity for FLT3 over other kinases like KDR, PDGFR, and c-KIT is a key optimization goal to reduce side effects.[2] | [2] |
| Benzo[h][3][4]naphthyridinone-based | mTOR | Highly potent (sub-nanomolar IC50 for lead compounds) | The core scaffold is extensively decorated with additional aromatic and heterocyclic moieties. | Extremely selective for PIKK family kinases (including mTOR) over other serine/threonine and tyrosine kinases.[5] | [5] |
| Quinazoline-based | Aurora A Kinase | Micromolar IC50 | The carboxylic acid is a key feature for binding. | Designed for selectivity against Aurora A over other kinases.[6] | [6] |
Key Insights:
-
The this compound scaffold serves as an effective anchor for kinase inhibitors.
-
Selectivity is achieved not by the core scaffold alone, but by the intricate interplay of additional chemical moieties that engage specific pockets and residues within the kinase active site.
-
For example, in the development of FLT3 inhibitors, medicinal chemists focus on modifications that avoid interactions with the active sites of closely related kinases like c-KIT to prevent off-target effects such as myelosuppression.[2]
Non-Kinase Enzyme and Receptor Ligands
The versatility of the scaffold extends beyond kinases, with derivatives showing activity against other important drug targets.
Table 2: Activity of Non-Kinase Inhibitors and Ligands with a Phenylcycloalkane Carboxylic Acid Core
| Ligand/Inhibitor Class | Primary Target(s) | Reported Potency (Ki) | Key Structural Modifications | Reported Selectivity/Cross-Reactivity | Reference |
| Phenylcycloalkane Carboxylic Acid Derivatives | Sigma 1 Receptor | High affinity (nanomolar range) | The carboxylic acid is esterified, and the phenyl ring is substituted. The cycloalkane ring size is varied. | Highly selective for sigma 1 over sigma 2 receptors. Also shows high selectivity over muscarinic and PCP receptors.[7] | [7] |
| Diaryl-based | Cyclooxygenase-2 (COX-2) | Varies with specific analog | The core is part of a larger diaryl system. | Selectivity for COX-2 over COX-1 is a key design feature to reduce gastrointestinal side effects.[8] | [8] |
Key Insights:
-
The fundamental phenylcycloalkane carboxylic acid structure can be adapted to bind to receptors and enzymes with entirely different active site architectures compared to kinases.
-
In the case of sigma 1 receptor ligands, modifications to the carboxylic acid (esterification) and the nature of the cycloalkane ring were critical for achieving high affinity and selectivity.[7] This highlights the tunability of the scaffold.
-
For COX-2 inhibitors, the overall shape and electronic properties of the larger molecule, which includes the core scaffold, are designed to fit the specific active site of COX-2 while being sterically hindered from binding to the closely related COX-1.[8]
Understanding the Structural Basis of Selectivity
The cross-reactivity of an inhibitor is fundamentally determined by its three-dimensional structure and how it interacts with the amino acid residues in the binding sites of its primary target and potential off-targets.
Figure 1. Logical relationship between the inhibitor scaffold, its modifications, and target selectivity.
As illustrated in Figure 1, the core scaffold provides a foundation for inhibitor design. However, it is the specific chemical modifications appended to this core that ultimately govern the selectivity profile. These modifications are designed to exploit subtle differences in the amino acid composition and conformation of the binding sites between the intended target and other proteins.
Experimental Workflow for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity of a novel inhibitor based on the this compound scaffold, a systematic approach is required. A tiered screening cascade is often employed in drug discovery.
Figure 2. A typical experimental workflow for assessing inhibitor cross-reactivity.
Step-by-Step Protocol for In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for assessing the selectivity of a test compound against a panel of protein kinases, a common approach for characterizing inhibitors intended for this target class.
Objective: To determine the inhibitory activity (e.g., IC50) of a test compound against a broad panel of kinases to assess its selectivity.
Materials:
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO.
-
A panel of purified, active protein kinases.
-
Specific peptide substrates for each kinase.
-
ATP (Adenosine triphosphate).
-
Assay buffer (typically contains a buffer salt like HEPES, MgCl2, a reducing agent like DTT, and a surfactant like Brij-35).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay from Promega, which measures ADP production).
-
Microplates (e.g., 384-well, low-volume, white plates).
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Create a series of dilutions of the test compound in DMSO. Then, further dilute these into the assay buffer to achieve the desired final concentrations in the assay, ensuring the final DMSO concentration is consistent across all wells (typically ≤ 1%).
-
-
Assay Setup:
-
Add the diluted test compound or vehicle (DMSO in assay buffer) to the microplate wells.
-
Add the specific kinase and its corresponding peptide substrate to the wells.
-
Allow the compound and kinase to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The concentration of ATP should ideally be at or near the Km for each specific kinase to ensure competitive inhibitors are fairly evaluated.
-
-
Reaction Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and detect the product formation according to the manufacturer's instructions for the chosen detection technology. For the ADP-Glo™ assay, this involves two steps:
-
Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
-
-
Data Analysis:
-
Measure the luminescence signal using a plate reader.
-
The signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value for each kinase.
-
-
Selectivity Analysis:
-
Compare the IC50 value for the primary target kinase to the IC50 values for all other kinases in the panel.
-
A selectivity score can be calculated (e.g., S-score) or the data can be visualized as a dendrogram or a heatmap to represent the selectivity profile.
-
Conclusion
The this compound scaffold is a highly adaptable and valuable starting point for the design of potent and selective inhibitors for a diverse range of biological targets. The available evidence from different inhibitor classes demonstrates that while the core scaffold provides a solid foundation for target engagement, the ultimate selectivity and cross-reactivity profile are dictated by the specific chemical modifications made to the molecule. A thorough and systematic evaluation of inhibitor selectivity, using standardized experimental protocols as outlined in this guide, is crucial in the development of safe and effective therapeutics. As drug discovery continues to demand highly specific pharmacological agents, the intelligent application of versatile scaffolds like this will remain a cornerstone of successful medicinal chemistry campaigns.
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Calderon, S. N., et al. (1994). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 37(15), 2285-2291. [Link]
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Wang, Y., et al. (2022). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. European Journal of Medicinal Chemistry, 243, 114771. [Link]
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Zask, A., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][4]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(13), 4597-4608. [Link]
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Singh, U. P., & Singh, R. K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]
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ResearchGate. Kinase profiling according to chemical scaffold. [Link]
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Orlando, M., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Journal of Medicinal Chemistry, 60(13), 5575-5586. [Link]
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Grygorenko, O. O., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
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Taha, M., et al. (2022). Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. Molecules, 27(12), 3783. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(23), 8274. [Link]
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Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 116, 130033. [Link]
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Das, A., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Communications Biology, 6(1), 620. [Link]
-
Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 289, 117735. [Link]
-
El-Sayed, M. A. A., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 13(1), 12345. [Link]
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A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic Acid Preparation Methods
Introduction: The Significance of a Fluorinated Cyclobutane Moiety
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorinated motifs and strained ring systems is a cornerstone of rational drug design. The target molecule, 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, embodies both of these valuable structural features. The trifluoromethyl group is a well-established bioisostere for various functionalities, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] Simultaneously, the cyclobutane ring imparts a defined three-dimensional geometry, restricting conformational flexibility and presenting substituents in precise vectors for interaction with biological targets. This combination makes the title compound a highly sought-after building block for the synthesis of novel therapeutic agents.
This guide provides a comparative analysis of two distinct synthetic approaches to this valuable intermediate, offering detailed experimental protocols and a quantitative assessment of their respective efficiencies. The objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in the selection of a synthetic route that aligns with their specific laboratory or manufacturing needs.
Methodology 1: The Nitrile Alkylation and Hydrolysis Pathway
This first approach constitutes a two-step sequence commencing with the phase-transfer catalyzed alkylation of 3-(trifluoromethyl)phenylacetonitrile, followed by the hydrolysis of the resulting cyclobutanecarbonitrile intermediate.
Reaction Scheme: Nitrile Alkylation and Hydrolysis
Figure 1: Reaction scheme for the nitrile alkylation and hydrolysis pathway.
Experimental Protocol: Nitrile Alkylation and Hydrolysis
Step 1: Synthesis of 1-(3-(Trifluoromethyl)phenyl)cyclobutane-1-carbonitrile
-
Materials:
-
3-(Trifluoromethyl)phenylacetonitrile
-
1,3-Dibromopropane
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
-
Procedure:
-
To a solution of 3-(trifluoromethyl)phenylacetonitrile (1.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.02 eq) in toluene, add a 50% w/w aqueous solution of potassium hydroxide (KOH).[2]
-
Follow with the addition of 1,3-dibromopropane (1.2 eq).
-
Stir the biphasic mixture vigorously at 60-70°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).[3]
-
Upon completion, cool the reaction to room temperature, dilute with water, and separate the organic layer.
-
Extract the aqueous phase with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(3-(trifluoromethyl)phenyl)cyclobutane-1-carbonitrile.
-
Step 2: Synthesis of this compound
-
Materials:
-
1-(3-(Trifluoromethyl)phenyl)cyclobutane-1-carbonitrile
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
-
Procedure:
-
To the crude 1-(3-(trifluoromethyl)phenyl)cyclobutane-1-carbonitrile from the previous step, add a mixture of concentrated sulfuric acid and water.[4]
-
Heat the mixture to reflux (approximately 100-110°C) and maintain for several hours until the hydrolysis is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the final this compound.
-
Methodology 2: The Grignard Reagent and Diester Condensation Pathway
This alternative approach involves the preparation of a Grignard reagent from 1-bromo-3-(trifluoromethyl)benzene, which is then reacted with a cyclobutane-1,1-dicarboxylate ester. The resulting diester is subsequently hydrolyzed and decarboxylated to yield the target carboxylic acid.
Reaction Scheme: Grignard Reagent and Diester Condensation
Figure 2: Reaction scheme for the Grignard reagent and diester condensation pathway.
Experimental Protocol: Grignard Reagent and Diester Condensation
Step 1: Preparation of 3-(Trifluoromethyl)phenylmagnesium bromide
-
Materials:
-
1-Bromo-3-(trifluoromethyl)benzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 eq) and a crystal of iodine.
-
Add a small amount of a solution of 1-bromo-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining solution of 1-bromo-3-(trifluoromethyl)benzene dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed. The resulting Grignard reagent is used directly in the next step.
-
Step 2: Reaction with Diethyl cyclobutane-1,1-dicarboxylate
-
Materials:
-
3-(Trifluoromethyl)phenylmagnesium bromide solution
-
Diethyl cyclobutane-1,1-dicarboxylate
-
Anhydrous diethyl ether or THF
-
-
Procedure:
-
Cool the freshly prepared Grignard reagent to 0°C in an ice bath.
-
Add a solution of diethyl cyclobutane-1,1-dicarboxylate (0.9 eq) in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 1-(3-(trifluoromethyl)phenyl)cyclobutane-1,1-dicarboxylate.
-
Step 3: Hydrolysis and Decarboxylation
-
Materials:
-
Crude diethyl 1-(3-(trifluoromethyl)phenyl)cyclobutane-1,1-dicarboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the crude diester in a mixture of ethanol and an aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux for several hours to effect saponification.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the dicarboxylic acid intermediate, which may spontaneously decarboxylate upon heating.
-
Heat the acidified mixture to promote decarboxylation until gas evolution ceases.
-
Cool the mixture and extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final product.
-
Comparative Analysis of Synthetic Efficiency
| Parameter | Methodology 1: Nitrile Alkylation & Hydrolysis | Methodology 2: Grignard & Diester Condensation |
| Starting Materials | 3-(Trifluoromethyl)phenylacetonitrile, 1,3-Dibromopropane | 1-Bromo-3-(trifluoromethyl)benzene, Diethyl cyclobutane-1,1-dicarboxylate |
| Number of Steps | 2 | 3 (including Grignard preparation) |
| Overall Yield (estimated) | Moderate to Good | Moderate |
| Reagent Hazards | 1,3-Dibromopropane (toxic, carcinogen), KOH (corrosive) | Grignard reagents (pyrophoric, water-sensitive), Diethyl ether (flammable) |
| Reaction Conditions | Moderate temperatures (60-110°C) | Requires anhydrous conditions, cryogenic temperatures for Grignard reaction |
| Scalability | Generally scalable with good process control | Scalability can be challenging due to the handling of Grignard reagents |
| Purification | Recrystallization or chromatography for the final product | Multiple purification steps may be required |
| Green Chemistry Aspects | Use of phase-transfer catalysis can reduce organic solvent usage | Generates magnesium salts as byproducts |
Discussion and Field-Proven Insights
Methodology 1: A Robust and Direct Approach
The nitrile alkylation and hydrolysis pathway represents a more direct and potentially more robust method for the synthesis of the target compound. The use of phase-transfer catalysis in the first step is a significant advantage, as it allows for the use of an inexpensive inorganic base (KOH) in a biphasic system, avoiding the need for strictly anhydrous conditions or strong, hazardous bases like sodium amide.[3] This methodology is generally amenable to scale-up, a critical consideration for industrial applications. The subsequent hydrolysis of the nitrile is a standard transformation, although it may require forcing conditions (strong acid and heat) which could be a limitation if other sensitive functional groups were present.
Methodology 2: A Convergent but More Demanding Route
The Grignard-based approach is a convergent synthesis, bringing together two key fragments in the second step. However, it presents several operational challenges. The preparation and handling of Grignard reagents necessitate strictly anhydrous conditions, as they are highly reactive towards water. The reaction with the diester can also be complex, with the potential for side reactions. The final hydrolysis and decarboxylation step adds to the overall process complexity. While this route offers a different disconnection and may be advantageous if the starting materials are more readily available or cost-effective in a particular context, it is generally considered more technically demanding than the nitrile pathway.
Conclusion
Both synthetic routes presented in this guide offer viable pathways to this compound.
-
Methodology 1 (Nitrile Alkylation and Hydrolysis) is recommended for its operational simplicity, robustness, and amenability to scale-up, making it a preferred choice for process development and manufacturing.
-
Methodology 2 (Grignard and Diester Condensation) , while more convergent, requires more stringent reaction conditions and handling of sensitive reagents, making it more suitable for smaller-scale laboratory synthesis where the starting materials may be more readily accessible.
The selection of the optimal route will ultimately depend on the specific project requirements, including scale, available equipment, cost of starting materials, and the expertise of the scientific team.
References
-
ChemRxiv. (2025, December 24). Synthesis of 1,3-bis-trifluoromethylated-(hetero)cyclohexane-2-carboxylates. Retrieved from [Link]
-
Gagnon, D., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Omega. Retrieved from [Link]
-
Mykhailiuk, P. K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Omega. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Organic Syntheses. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
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Truman ChemLab. (2012, August 24). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
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The Trifluoromethyl Group: A Game-Changer in Carboxylic Acid Drug Candidates' Pharmacokinetic Profiles
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are constantly seeking molecular modifications that can favorably alter a drug candidate's journey through the body. One such strategic substitution, the trifluoromethyl (CF3) group, has emerged as a cornerstone in modern drug design, particularly for carboxylic acid-containing molecules. Its profound impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile can be the deciding factor between a promising lead and a clinical failure. This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of trifluoromethylated carboxylic acids versus their non-fluorinated analogs, supported by experimental data and detailed methodologies.
The Physicochemical Power of the Trifluoromethyl Group
The trifluoromethyl group's influence on a molecule's pharmacokinetic destiny stems from its unique electronic and steric properties. The strong electron-withdrawing nature of the three fluorine atoms and the high bond energy of the carbon-fluorine (C-F) bond are central to its ability to modulate key physicochemical parameters.[1]
Enhanced Metabolic Stability: One of the most celebrated attributes of the CF3 group is its ability to enhance metabolic stability.[2] The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, rendering it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. By strategically placing a CF3 group at a known or suspected site of oxidative metabolism on a carboxylic acid, that metabolic pathway can be effectively blocked. This "metabolic shielding" can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.
Modulation of Acidity (pKa): The potent inductive effect of the trifluoromethyl group significantly increases the acidity of a nearby carboxylic acid moiety, resulting in a lower pKa.[1] This is because the electron-withdrawing CF3 group stabilizes the resulting carboxylate anion. This alteration of pKa can be critical for optimizing a drug's solubility, its ionization state at physiological pH, and its interaction with biological targets and transporters.
Increased Lipophilicity: The CF3 group is more lipophilic than a hydrogen atom. This increased lipophilicity can enhance a drug's ability to cross cellular membranes, potentially improving its absorption and distribution into tissues.[2]
Comparative Analysis of Pharmacokinetic Properties
While direct head-to-head in vivo pharmacokinetic studies comparing a simple trifluoromethylated carboxylic acid with its non-fluorinated analog are not abundantly available in published literature, we can draw valuable insights from related studies and general principles of drug metabolism.
For instance, studies on per- and polyfluoroalkyl substances (PFAAs), which are extensively fluorinated carboxylic acids, demonstrate that increased fluorination and carbon chain length can dramatically increase serum half-life. While not a direct comparison to a single CF3 group, this illustrates the profound effect of fluorine on a molecule's persistence in the body.
A more illustrative, albeit indirect, example can be found in the metabolism of the anti-inflammatory drug Celecoxib. Celecoxib itself contains a trifluoromethyl group. One of its major metabolic pathways involves the oxidation of a methyl group to a carboxylic acid. This highlights how different functional groups on the same scaffold are metabolized, though it doesn't directly compare the pharmacokinetics of a trifluoromethylated carboxylic acid with its non-fluorinated counterpart from the outset.
The following table summarizes the expected qualitative impact of trifluoromethylation on the key pharmacokinetic parameters of a carboxylic acid, based on established principles of medicinal chemistry.
| Pharmacokinetic Parameter | Non-fluorinated Carboxylic Acid | Trifluoromethylated Carboxylic Acid | Rationale for Change |
| Absorption | Variable | Potentially Increased | Increased lipophilicity can enhance membrane permeability. |
| Distribution | Variable | Potentially altered | Changes in lipophilicity and plasma protein binding can affect tissue distribution. |
| Metabolism | Susceptible to oxidation | Significantly Reduced | The CF3 group blocks sites of metabolism and is resistant to enzymatic degradation. |
| Elimination Half-life (t½) | Shorter | Longer | Reduced metabolic clearance leads to a longer residence time in the body. |
| Clearance (CL) | Higher | Lower | Decreased metabolism results in a lower rate of elimination from the body. |
Experimental Protocols for Assessing Pharmacokinetic Properties
To empirically determine and compare the pharmacokinetic profiles of trifluoromethylated and non-fluorinated carboxylic acids, a series of well-established in vitro and in vivo assays are essential.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a cornerstone for assessing the intrinsic metabolic stability of a compound.
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, primarily Cytochrome P450s.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
Test compounds (trifluoromethylated and non-fluorinated carboxylic acids)
-
NADPH regenerating system (to sustain enzyme activity)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test compounds. Dilute the liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Incubation: Pre-warm the microsomal solution at 37°C. Add the test compound to the microsomes and initiate the reaction by adding the NADPH regenerating system.
-
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile. This also precipitates the proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: The percentage of the remaining parent compound is plotted against time. The half-life (t½) and intrinsic clearance (CLint) are then calculated.
In Vivo Pharmacokinetic Study in Rodents
This study provides crucial information on how a drug is absorbed, distributed, metabolized, and excreted in a living organism.
Objective: To determine and compare the plasma concentration-time profiles and key pharmacokinetic parameters of the trifluoromethylated and non-fluorinated carboxylic acids after oral or intravenous administration to rodents.
Materials:
-
Test compounds
-
Appropriate vehicle for dosing
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Dosing: The test compounds are administered to the animals, typically via oral gavage (PO) or intravenous injection (IV). A sufficient number of animals are used for each compound and time point.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma.
-
Sample Processing: The plasma samples are processed (e.g., protein precipitation with acetonitrile) to extract the drug.
-
Analysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, which represents the total drug exposure.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
Conclusion: A Strategic Tool for Optimizing Drug Candidates
The incorporation of a trifluoromethyl group is a powerful and well-established strategy in medicinal chemistry to enhance the pharmacokinetic properties of carboxylic acid-containing drug candidates. By blocking metabolic hotspots and modulating physicochemical properties, trifluoromethylation can lead to increased metabolic stability, longer half-life, and improved bioavailability. While direct comparative in vivo data for simple carboxylic acid pairs remains an area for further research, the principles outlined in this guide, supported by established experimental methodologies, provide a robust framework for researchers to harness the full potential of this "magic" functional group in their drug discovery endeavors. The careful and strategic application of trifluoromethylation will undoubtedly continue to play a pivotal role in the development of the next generation of safer and more effective medicines.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development. [Link]
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Safety Operating Guide
Navigating the Disposal of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the lifecycle of a compound extends beyond its synthesis and application to its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing you with a trustworthy and actionable plan.
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
These classifications necessitate strict adherence to safety protocols to mitigate exposure risks.
Immediate Actions and Required Personal Protective Equipment (PPE):
All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] The following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and subsequent irritation.[1][2] |
| Eye Protection | Chemical safety goggles and a face shield. | To protect against splashes and accidental eye contact, which can cause serious irritation.[1][2] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[2] |
| Respiratory Protection | Use only in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. | To prevent inhalation, which may lead to respiratory irritation.[1][2] |
Step-by-Step Disposal Protocol
The recommended and most effective method for the disposal of this compound is incineration .[1][3] This process ensures the complete destruction of the compound, minimizing its environmental impact.
Experimental Protocol: Incineration Preparation
-
Segregation and Waste Collection:
-
Solvent Dilution:
-
Carefully dissolve or mix the solid this compound with a combustible solvent.[1] Suitable solvents include ethanol or other flammable solvents approved by your institution's Environmental Health and Safety (EHS) department.
-
This step is crucial as it facilitates the complete combustion of the compound in the incinerator.
-
-
Container Labeling and Storage:
-
Ensure the hazardous waste container is accurately labeled with its contents, including the chemical name and associated hazards. Adherence to your institution's and local regulations for hazardous waste labeling is mandatory.[5][6]
-
Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[7]
-
-
Arranging for Disposal:
Diagram: Disposal Workflow
Caption: Disposal workflow for this compound.
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and if it is safe to clean up with available resources. For large or unmanageable spills, contact your institution's emergency response team.
-
Personal Protective Equipment: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the hazard assessment section.
-
Containment and Cleanup:
-
Decontamination:
The trifluoromethyl group is known for its stability, which is a key consideration in decontamination. The primary goal of the decontamination process is the physical removal of the compound, as chemical degradation under standard laboratory conditions is unlikely.
Regulatory Compliance
The disposal of this compound is governed by federal, state, and local regulations. Key regulatory frameworks include:
-
Resource Conservation and Recovery Act (RCRA): Administered by the U.S. Environmental Protection Agency (EPA), RCRA establishes the framework for the proper management of hazardous and non-hazardous solid waste.[10][11]
-
Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to protect laboratory workers from hazardous chemicals.[6][12][13]
It is the responsibility of the waste generator to ensure that all disposal activities are in full compliance with these regulations. Always consult your institution's EHS department for guidance on specific local requirements.
References
-
Oreate AI Blog. (2026, January 21). Navigating the Safe Disposal of Chemicals: A Guide for Everyone. Retrieved from [Link]
-
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: 1-〔[3-(Trifluoromethyl)phenyl]methyl〕cyclobutane-1-carboxylic acid. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Environmental Science: Processes & Impacts. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]
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Navigating the Safe Handling of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid: A Guide to Personal Protective Equipment
In the landscape of modern drug discovery and development, novel chemical entities such as 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid represent both exciting therapeutic potential and the need for rigorous safety protocols. As researchers and scientists, our primary responsibility is to ensure a safe laboratory environment, which begins with a thorough understanding of the materials we handle and the appropriate measures to mitigate any potential risks. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this specific trifluoromethyl-containing carboxylic acid, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
Before delving into specific PPE recommendations, it is crucial to understand the inherent hazards of this compound. Based on available Safety Data Sheets (SDS) for this compound and structurally similar molecules, the primary hazards include:
-
Skin Irritation: Direct contact can cause skin irritation.
-
Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.
-
Respiratory Irritation: Inhalation of the dust or aerosols may lead to respiratory tract irritation.
-
Harmful if Swallowed: Ingestion of the compound can be harmful.
The presence of the trifluoromethyl group, while often enhancing the metabolic stability and efficacy of drug candidates, also necessitates careful handling to prevent potential systemic effects upon absorption. The acidic nature of the carboxylic acid functional group further underscores the need for robust skin and eye protection.
Core Principles of Protection: A Multi-Layered Approach
Effective protection from chemical hazards is not solely reliant on one type of PPE. Instead, a comprehensive safety strategy involves a combination of engineering controls, administrative controls, and finally, the correct personal protective equipment. This guide focuses on the latter, which serves as the final barrier between the researcher and the chemical.
The Occupational Safety and Health Administration (OSHA) mandates that employers must assess the workplace for hazards and provide appropriate PPE to protect employees.[1][2][3] This principle is the foundation of a safe laboratory environment.
Recommended Personal Protective Equipment: A Task-Based Approach
The selection of appropriate PPE is directly dependent on the specific task being performed and the associated risk of exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Task | Minimum Recommended PPE | Enhanced Precautions (for larger quantities or potential for aerosolization) |
| Weighing and Aliquoting (Solid) | - Disposable Nitrile Gloves- Safety Glasses with Side Shields- Laboratory Coat | - Double-gloving (Nitrile)- Chemical Splash Goggles- N95 Respirator |
| Solution Preparation | - Disposable Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat | - Double-gloving (Nitrile)- Face Shield worn over Goggles- Work within a Fume Hood |
| Running Reactions | - Disposable Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat | - Double-gloving (Nitrile)- Face Shield worn over Goggles- Work within a Fume Hood |
| Work-up and Purification | - Disposable Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat | - Double-gloving (Nitrile)- Face Shield worn over Goggles- Work within a Fume Hood |
| Waste Disposal | - Disposable Nitrile Gloves- Chemical Splash Goggles- Laboratory Coat | - Double-gloving (Nitrile)- Face Shield worn over Goggles |
Rationale for Glove Selection:
For handling this compound in solid form and in most common laboratory solvents, nitrile gloves provide a suitable barrier.[4][5] However, it is crucial to be aware of the breakthrough time of the gloves, which is the time it takes for the chemical to permeate the glove material.[6][7] For prolonged or immersive contact, or when working with aggressive solvents, more robust gloves such as butyl rubber gloves should be considered due to their excellent resistance to a wide range of chemicals, including acids and esters.[8][9] Always consult the glove manufacturer's chemical resistance chart for specific breakthrough times with the solvents you are using.[10][11][12]
Step-by-Step Protocols for Donning and Doffing PPE
The proper sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[13][14]
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.[15]
-
Gown/Lab Coat: Put on a clean, appropriately sized laboratory coat, ensuring it is fully buttoned.[16][17]
-
Mask/Respirator: If required, don your mask or respirator, ensuring a proper fit and seal.
-
Goggles/Face Shield: Put on your safety glasses, goggles, or face shield. Adjust for a secure and comfortable fit.[17]
-
Gloves: Don your gloves, ensuring the cuffs of the gloves extend over the cuffs of your lab coat sleeves.[17]
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove your gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of the gloves in the appropriate waste container.[15][17]
-
Gown/Lab Coat: Unfasten your lab coat. Peel it away from your neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold or roll it into a bundle, and dispose of it properly.[17]
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
-
Goggles/Face Shield: Remove your eye and face protection from the back by lifting the headband or earpieces. Avoid touching the front surface.
-
Mask/Respirator: If worn, remove your mask or respirator by grasping the ties or elastics from the back. Do not touch the front of the mask.
-
Final Hand Hygiene: Wash your hands again with soap and water.
Decision-Making for PPE Selection: A Visual Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific experimental conditions.
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- 6. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
